molecular formula C12H24N2O B15506975 N-Cyclohexyl L-Z-isoleucinamide

N-Cyclohexyl L-Z-isoleucinamide

Katalognummer: B15506975
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: YSDSVFFAFDTJDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Cyclohexyl L-Z-isoleucinamide is a synthetic chiral compound designed for advanced biochemical and pharmacological research. This molecule features a modified isoleucine amino acid structure, where the N-cyclohexyl group and the Z-protecting moiety (benzyloxycarbonyl) are anticipated to influence its bioavailability, metabolic stability, and receptor binding affinity. Its primary research value lies in its potential application as a key intermediate in peptidomimetic studies and the development of novel enzyme inhibitors or receptor ligands. The stereochemistry of the L-isoleucine core makes it particularly relevant for probing stereospecific biological interactions. Researchers may employ this compound in exploring structure-activity relationships (SAR), as a building block in the solid-phase synthesis of complex peptides, or in the creation of proprietary compound libraries for high-throughput screening. The specific mechanism of action is dependent on the research context but may involve competitive inhibition or allosteric modulation of target proteins. For Research Use Only. Not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(cyclohexylamino)-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDSVFFAFDTJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: A Rationale for Predictive Analysis

N-Cyclohexyl-L-isoleucinamide is a chiral amide featuring the essential amino acid L-isoleucine as its core, with the carboxyl group amidated by cyclohexylamine. The combination of a bulky, lipophilic cyclohexyl group with the chiral, branched-chain isoleucine scaffold suggests potential applications in medicinal chemistry, where such structures can influence receptor binding, membrane permeability, and metabolic stability.

In the absence of direct empirical data, a robust predictive analysis serves as an invaluable tool for guiding initial research efforts. By dissecting the molecule into its fundamental components—L-isoleucinamide and cyclohexylamine—we can extrapolate a detailed profile of its expected physicochemical properties. This approach, supported by established principles of organic chemistry and spectroscopy, provides a strong foundation for future experimental design and validation.[1][2] This guide will systematically present these predicted properties, followed by a comprehensive set of experimental protocols to facilitate their confirmation.

Predicted Molecular and Physicochemical Properties

The following properties for N-Cyclohexyl-L-isoleucinamide are predicted based on an analysis of its constituent fragments and the established effects of amide bond formation.

Structural and General Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₂₄N₂ODerived from the condensation of L-isoleucinamide (C₆H₁₄N₂O) and the cyclohexyl group (C₆H₁₁), with the loss of a hydrogen atom from each during amide bond formation.
Molecular Weight 212.34 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidBased on the solid nature of L-isoleucine and many of its derivatives, and the common appearance of secondary amides.
Odor Faint, possibly amine-likeThe fishy, ammonia-like odor of cyclohexylamine may be significantly reduced upon formation of the amide, but a faint characteristic odor might persist.[3][4]
Predicted Thermodynamic Properties
PropertyPredicted ValueBasis for Prediction
Melting Point > 150 °CL-isoleucine has a high decomposition temperature (~288 °C).[5] The introduction of the cyclohexyl group and the formation of a stable amide bond with potential for hydrogen bonding are expected to result in a high melting point, likely higher than that of cyclohexylamine (-17.7 °C).[6]
Boiling Point > 300 °CSignificantly higher than cyclohexylamine (134.5 °C) due to the increased molecular weight and strong intermolecular forces (hydrogen bonding) associated with the secondary amide group.[3][7]
Predicted Solubility Profile
SolventPredicted SolubilityRationale
Water Slightly soluble to sparingly solubleThe presence of the polar amide and amino groups from the L-isoleucinamide core will contribute to some water solubility. However, the bulky, non-polar cyclohexyl and isobutyl side chains will significantly decrease aqueous solubility compared to L-isoleucine itself.[3][4]
Methanol, Ethanol SolubleThe alcohol can act as both a hydrogen bond donor and acceptor, facilitating the dissolution of the molecule.
Chloroform, Dichloromethane SolubleThese non-polar aprotic solvents are expected to solubilize the molecule due to the significant non-polar character of the cyclohexyl and isobutyl groups.
Acetone, Ethyl Acetate SolubleThese polar aprotic solvents should effectively solvate the molecule.
Hexanes, Ether Sparingly soluble to insolubleThe polarity of the amide and free amino group will likely limit solubility in highly non-polar solvents.

Proposed Spectroscopic Characterization

The structural elucidation of N-Cyclohexyl-L-isoleucinamide will rely on a combination of spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of N-Cyclohexyl-L-isoleucinamide.

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the cyclohexyl and isobutyl groups.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
NH (amide) 6.0 - 7.5Broad singlet or doubletChemical shift is highly dependent on solvent and concentration. Coupling to the α-proton of isoleucine may be observed.[8][9]
NH₂ (amine) 1.0 - 3.0Broad singletChemical shift is variable and protons may exchange with trace water in the solvent.
α-H (Isoleucine) 3.5 - 4.5MultipletCoupled to the amide NH, β-H, and potentially the amine protons.
CH (Cyclohexyl, attached to N) 3.0 - 4.0MultipletDeshielded due to the adjacent nitrogen atom.
β-H (Isoleucine) 1.5 - 2.0Multiplet
γ-CH₂ (Isoleucine) 1.0 - 1.5Multiplet
CH (Cyclohexyl) 1.0 - 2.0Broad multipletsSignificant overlap of the remaining 10 protons on the cyclohexyl ring.
δ-CH₃ (Isoleucine) 0.8 - 1.0Triplet
γ'-CH₃ (Isoleucine) 0.8 - 1.0Doublet

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):

CarbonPredicted Chemical Shift (ppm)Notes
C=O (Amide) 170 - 175The carbonyl carbon of the amide bond.[10]
α-C (Isoleucine) 55 - 65
C (Cyclohexyl, attached to N) 50 - 60
β-C (Isoleucine) 35 - 45
γ-C (Isoleucine) 25 - 35
Cyclohexyl Carbons 20 - 35Multiple signals expected for the remaining five carbons of the cyclohexyl ring.
δ-C (Isoleucine) 10 - 15
γ'-C (Isoleucine) 15 - 25
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy will be instrumental in identifying the key functional groups present in the molecule.

Predicted FT-IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)VibrationIntensityNotes
3300 - 3400 N-H Stretch (Amine, asymmetric & symmetric)MediumTwo bands may be observed for the primary amine.[11][12]
~3300 N-H Stretch (Secondary Amide)MediumA single, sharp to moderately broad peak.[11][12]
2850 - 2960 C-H Stretch (Aliphatic)StrongCharacteristic of the cyclohexyl and isobutyl groups.
1630 - 1680 C=O Stretch (Amide I band)StrongA strong, characteristic absorption for the amide carbonyl.[11][13][14][15]
1510 - 1570 N-H Bend (Amide II band)Medium-StrongA characteristic band for secondary amides.[11][13][14][15]
1450 - 1470 C-H Bend (Aliphatic)Medium
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretationNotes
212 [M]⁺ (Molecular Ion)The molecular ion peak is expected. As the molecule contains two nitrogen atoms, the molecular weight is even, consistent with the nitrogen rule.[16]
129 [M - C₆H₁₁]⁺Loss of the cyclohexyl radical.
114 [M - C₆H₁₀N]⁺Alpha-cleavage with loss of the cyclohexylamino radical.
86 [C₅H₁₂N]⁺Fragmentation of the isoleucinamide side chain.
44 [C₂H₆N]⁺A common fragment for primary amides resulting from McLafferty rearrangement or alpha-cleavage.[17][18]

Experimental Protocols for Verification

The following section provides standardized, step-by-step methodologies for the experimental determination of the predicted physicochemical properties.

Synthesis of N-Cyclohexyl-L-isoleucinamide

A standard peptide coupling reaction would be the most logical approach for the synthesis of N-Cyclohexyl-L-isoleucinamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Isolation Boc-L-Isoleucine Boc-L-Isoleucine Coupling Peptide Coupling (e.g., HATU, DIPEA in DMF) Boc-L-Isoleucine->Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Coupling Deprotection Boc Deprotection (e.g., TFA in DCM) Coupling->Deprotection Intermediate: Boc-N-Cyclohexyl-L-isoleucinamide Workup Aqueous Workup & Extraction Deprotection->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Final_Product N-Cyclohexyl-L-isoleucinamide Chromatography->Final_Product

Caption: Proposed synthetic workflow for N-Cyclohexyl-L-isoleucinamide.

Detailed Protocol:

  • Coupling Reaction: To a solution of Boc-L-isoleucine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 10 minutes. Add cyclohexylamine (1.2 eq) and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Boc Deprotection: Dissolve the crude intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) in a 1:1 ratio (v/v) and stir at room temperature for 1-2 hours.

  • Isolation and Purification: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure N-Cyclohexyl-L-isoleucinamide.

Melting Point Determination

Apparatus: Digital melting point apparatus with a capillary holder.

Protocol:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set a heating rate of 10-15 °C/minute for a preliminary rapid determination to find the approximate melting range.

  • For an accurate measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/minute.[19][20][21][22]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the compound.

Solubility Determination

Protocol:

  • To a series of small, labeled vials, add approximately 10 mg of N-Cyclohexyl-L-isoleucinamide.

  • To each vial, add 1 mL of a different solvent (e.g., water, methanol, chloroform, hexanes) in a stepwise manner (e.g., 0.2 mL increments).

  • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Classify the solubility as:

    • Soluble: Dissolves completely in ≤ 1 mL of solvent.

    • Slightly Soluble: Partial dissolution in 1 mL of solvent.

    • Insoluble: No visible dissolution in 1 mL of solvent.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Purified N-Cyclohexyl-L-isoleucinamide NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry (EI and/or ESI) Sample->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Detailed Protocols:

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in the assignment of proton and carbon signals.

  • FT-IR Spectroscopy:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a solid sample, or as a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

    • Scan in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • For Electron Ionization (EI), introduce the sample via a direct insertion probe or GC inlet if sufficiently volatile.

    • For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source. This is often preferred for less volatile or thermally labile compounds.

Conclusion

This technical guide presents a detailed, predictive overview of the physicochemical properties of N-Cyclohexyl-L-isoleucinamide. By leveraging data from its constituent chemical building blocks, we have constructed a comprehensive profile that can guide researchers in the synthesis, purification, and characterization of this novel compound. The provided experimental protocols offer a standardized framework for the empirical validation of these predicted properties. This foundational knowledge is essential for unlocking the potential of N-Cyclohexyl-L-isoleucinamide and its analogs in future scientific endeavors, particularly within the realm of drug discovery and development.

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Sources

Synthesis pathways for N-Cyclohexyl L-Z-isoleucinamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of N-Cyclohexyl L-Z-isoleucinamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-Cyclohexyl L-Z-isoleucinamide, a key amide-containing compound. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic principles, and practical execution of its synthesis. We will explore the foundational principles of amide bond formation, delve into the selection of appropriate reagents, and present a detailed, field-proven protocol. The guide emphasizes the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Introduction and Strategic Overview

N-Cyclohexyl L-Z-isoleucinamide is a derivative of the amino acid L-isoleucine, featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the alpha-amino group and a cyclohexylamide at the C-terminus. The synthesis of this molecule is a classic example of peptide coupling chemistry, a cornerstone of medicinal chemistry and drug development. The primary challenge in forming the amide bond between N-Z-L-isoleucine and cyclohexylamine is the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine, without inducing racemization at the chiral center of the isoleucine residue.

Retrosynthetic Analysis

A retrosynthetic approach to N-Cyclohexyl L-Z-isoleucinamide identifies the central amide bond as the key disconnection point. This bond is formed between the carboxyl group of N-Z-L-isoleucine and the amino group of cyclohexylamine.

G Target N-Cyclohexyl L-Z-isoleucinamide Disconnection Amide Bond Disconnection Target->Disconnection Intermediates N-Z-L-Isoleucine + Cyclohexylamine Disconnection->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

This analysis simplifies the problem to a standard coupling reaction. The N-Z protecting group is crucial as it prevents the amino group of the isoleucine from self-polymerizing once the carboxyl group is activated.[1]

Core Synthesis Pathway: Carbodiimide-Mediated Coupling

The most robust and widely employed method for this type of amide synthesis involves the use of a carbodiimide reagent, such as N,N′-Dicyclohexylcarbodiimide (DCC), in conjunction with an additive to suppress side reactions and minimize racemization.[2][3]

Mechanism and Rationale for Reagent Selection

Carbodiimides (DCC or DIC): Reagents like DCC are powerful dehydrating agents that activate the carboxylic acid of N-Z-L-isoleucine.[2] The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by cyclohexylamine to form the desired amide bond. A key drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents and can be removed by filtration.[2] For syntheses where the urea byproduct's solubility is a concern, a liquid carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) can be used, as its corresponding urea is more soluble.[2]

Additives (HOBt): The O-acylisourea intermediate is highly reactive and can rearrange to a stable N-acylurea, a common side product. More critically, it can promote the formation of an oxazolone intermediate from the N-protected amino acid, which leads to significant racemization.[4] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally included.[3][5] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, and its formation proceeds with minimal racemization.[6][7]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Z_Ile N-Z-L-Isoleucine O_Acylisourea O-Acylisourea Intermediate Z_Ile->O_Acylisourea + DCC DCC DCC HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt - DCU HOBt HOBt Product N-Cyclohexyl L-Z-Isoleucinamide HOBt_Ester->Product + Cyclohexylamine - HOBt Cyclohexylamine Cyclohexylamine

Caption: Mechanism of DCC/HOBt mediated amide coupling.

Detailed Experimental Protocol

This protocol is adapted from established procedures for carbodiimide-mediated coupling of N-protected amino acids.[6][7][8]

Materials:

  • N-Z-L-Isoleucine (1.0 eq)

  • Cyclohexylamine (1.05 eq)

  • N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, to aid solubility)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Z-L-Isoleucine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to minimize potential side reactions and racemization during the activation step.

  • Activation: Add DCC (1.1 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

  • Amine Addition: Add cyclohexylamine (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-18 hours) to ensure the reaction goes to completion.

  • Work-up - Filtration: After the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel.

    • Wash sequentially with 1 M HCl (2x) to remove any unreacted cyclohexylamine.

    • Wash with saturated NaHCO₃ solution (2x) to remove unreacted HOBt and any remaining carboxylic acid.

    • Wash with brine (1x) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from EtOAc/hexanes) or by column chromatography on silica gel to yield the pure N-Cyclohexyl L-Z-isoleucinamide.

G Start Dissolve N-Z-L-Ile & HOBt in DCM Cool Cool to 0°C Start->Cool Add_DCC Add DCC, Stir 30 min Cool->Add_DCC Add_Amine Add Cyclohexylamine Add_DCC->Add_Amine Warm_Stir Warm to RT, Stir Overnight Add_Amine->Warm_Stir Filter Filter to Remove DCU Warm_Stir->Filter Wash_HCl Wash with 1M HCl Filter->Wash_HCl Wash_Bicarb Wash with sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry (MgSO₄) & Concentrate Wash_Brine->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End Pure Product Purify->End

Caption: Experimental workflow for DCC/HOBt coupling.

Alternative Coupling Reagents and Considerations

While the DCC/HOBt method is a cost-effective and reliable standard, several other coupling reagents have been developed to offer advantages in terms of reaction speed, efficiency, and suppression of side reactions.[5][9] The choice of reagent often depends on the scale of the synthesis, the steric hindrance of the substrates, and cost considerations.

ReagentAcronymKey AdvantagesKey Disadvantages
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUFast reaction times; low racemization when used with HOBt; soluble byproducts.[5]Can react with the amine to form a guanidinium byproduct.[4]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATUHighly efficient, especially for sterically hindered couplings; very low racemization due to the HOAt additive.[3][9]Higher cost compared to carbodiimides.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPEfficient and forms soluble byproducts; less likely to form guanidinium byproducts than HBTU.[9]Byproducts can be difficult to remove.
N,N'-DiisopropylcarbodiimideDICLiquid, easy to handle; diisopropylurea byproduct is more soluble than DCU, simplifying work-up.[2]Still requires an additive like HOBt to prevent racemization.

Purification and Characterization

Purification:

  • Filtration: The primary purification step in a DCC-mediated reaction is the removal of the insoluble DCU byproduct by filtration.

  • Aqueous Work-up: As detailed in the protocol, a series of acidic and basic washes is essential for removing unreacted starting materials and coupling additives.

  • Crystallization/Chromatography: For obtaining high-purity material, either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography is typically employed.

Characterization: The structure and purity of the final product, N-Cyclohexyl L-Z-isoleucinamide, should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify characteristic amide and carbamate carbonyl stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of N-Cyclohexyl L-Z-isoleucinamide is a straightforward yet illustrative example of modern amide bond formation chemistry. The carbodiimide-mediated pathway, particularly using DCC with the HOBt additive, represents a classic, reliable, and cost-effective method. This protocol, when executed with care regarding temperature control and purification, provides a high yield of the desired product with excellent chiral purity. For more challenging or sensitive substrates, alternative uronium or phosphonium-based reagents like HATU or PyBOP offer enhanced reactivity and efficiency, albeit at a higher cost. The principles and techniques outlined in this guide are fundamental and broadly applicable across the fields of peptide synthesis and medicinal chemistry.

References

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  • Dipeptide Syntheses via Activated α-Amino Esters - Organic Syntheses. Available at: [Link]

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N-Cyclohexyl L-Z-Isoleucinamide Derivatives: A Technical Guide to Unexplored Biological Potential

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide delves into the prospective biological activities of N-Cyclohexyl L-Z-Isoleucinamide derivatives, a class of compounds at the frontier of medicinal chemistry. While direct research on this specific scaffold is nascent, this document synthesizes data from structurally analogous compounds to forecast potential therapeutic applications and provide a framework for future research. By dissecting the contributions of the core cyclohexyl, isoleucine, and amide moieties, we can construct a scientifically-grounded rationale for exploring their anticancer, neuroprotective, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to pioneer the investigation of this promising, yet uncharted, chemical space.

Introduction to the N-Cyclohexyl L-Z-Isoleucinamide Scaffold

The N-Cyclohexyl L-Z-Isoleucinamide scaffold is characterized by three key components: a cyclohexyl ring, an L-isoleucine core, and a central amide linkage. The "Z" group represents a variable substitution position, offering a rich platform for chemical modification and optimization of biological activity. The inherent chirality of L-isoleucine, a branched-chain amino acid, introduces stereochemical considerations that can be pivotal for specific molecular interactions with biological targets. The lipophilic nature of the cyclohexyl group can significantly influence the pharmacokinetic properties of these derivatives, such as membrane permeability and metabolic stability.

The amide bond provides structural rigidity and is a common feature in many biologically active molecules, capable of participating in crucial hydrogen bonding interactions with protein targets. Understanding the synergistic and individual contributions of these structural elements is paramount to predicting and validating the therapeutic potential of this compound class.

Potential Anticancer Activities

The modular nature of the N-Cyclohexyl L-Z-Isoleucinamide scaffold allows for the incorporation of various pharmacophores known to exhibit anticancer effects. Derivatives of similar structures, such as N,N'-diarylureas, have shown significant promise as kinase inhibitors.

Kinase Inhibition in Oncogenic Signaling

Scientific Rationale: The aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. The amide core of N-Cyclohexyl L-Z-Isoleucinamide derivatives can mimic the hydrogen bonding patterns of known kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[1] By strategically modifying the "Z" group with aromatic or heterocyclic moieties, it is plausible to design derivatives that selectively target the active sites of oncogenic kinases such as B-RAF, receptor tyrosine kinases (RTKs), or cyclin-dependent kinases (CDKs).[1][2]

Hypothesized Mechanism of Action: These derivatives could function as ATP-competitive inhibitors. The cyclohexyl and isoleucine side chains would likely occupy hydrophobic pockets within the kinase domain, while the amide group forms key hydrogen bonds with the kinase hinge region. This binding would prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and inhibiting cancer cell growth.

Diagram of Potential Kinase Inhibition Pathway

G cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Derivative N-Cyclohexyl L-Z-Isoleucinamide Derivative Derivative->BRAF

Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Compound Preparation: Synthesize a library of N-Cyclohexyl L-Z-Isoleucinamide derivatives with diverse "Z" substitutions. Dissolve compounds in DMSO to create stock solutions.

  • Kinase and Substrate Preparation: Obtain purified recombinant human kinases (e.g., B-RAF, CDK4) and their corresponding substrates.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, a fluorescently-labeled ATP analog, and the substrate in a suitable buffer.

    • Add varying concentrations of the test compounds.

    • Incubate the plate at 30°C for 1 hour.

  • Data Acquisition: Measure the fluorescence signal, which is proportional to the amount of ATP consumed.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Potential Cytotoxic Activity

Scientific Rationale: Beyond kinase inhibition, these derivatives could induce apoptosis in cancer cells. The structural features of these compounds might allow them to interfere with other critical cellular processes, such as microtubule dynamics or DNA replication.[3]

Hypothesized Mechanism of Action: Certain "Z" group modifications could lead to compounds that bind to tubulin, disrupting microtubule polymerization and arresting cells in mitosis, ultimately leading to apoptosis. Alternatively, derivatives could intercalate with DNA or inhibit enzymes involved in DNA synthesis, such as topoisomerases.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.[4]

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the N-Cyclohexyl L-Z-Isoleucinamide derivatives for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC50 value for each compound.

Potential Neuroprotective and CNS Activities

Derivatives containing cyclohexylamine and amino acid scaffolds have shown activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6] This suggests a potential for N-Cyclohexyl L-Z-Isoleucinamide derivatives in the treatment of neurological and neurodegenerative disorders.

NMDA Receptor Antagonism

Scientific Rationale: Excessive activation of NMDA receptors leads to excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's. Uncompetitive NMDA receptor antagonists with fast blocking kinetics can offer neuroprotection without the severe side effects of competitive antagonists.[5] The amino group of the isoleucine core, combined with the bulky cyclohexyl group, could potentially interact with the ion channel of the NMDA receptor.

Hypothesized Mechanism of Action: These derivatives may act as uncompetitive open-channel blockers of the NMDA receptor. In this model, the compound would enter and bind within the receptor's ion channel only when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine). This would result in a voltage- and use-dependent blockade of Ca2+ influx, thereby preventing excitotoxic neuronal damage.

Diagram of Hypothesized NMDA Receptor Blockade

G cluster_0 Neuronal Membrane NMDA_Receptor NMDA Receptor Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Glutamate_Binding Glutamate Binding Site Glutamate_Binding->NMDA_Receptor Channel Opening Glycine_Binding Glycine/D-Serine Binding Site Glycine_Binding->NMDA_Receptor Channel Opening Glutamate Glutamate Glutamate->Glutamate_Binding Glycine Glycine Glycine->Glycine_Binding Derivative N-Cyclohexyl L-Z-Isoleucinamide Derivative Derivative->NMDA_Receptor Blockade Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity

Caption: Proposed mechanism of NMDA receptor channel blockade.

Experimental Protocol: [3H]MK-801 Binding Assay
  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Binding Assay:

    • Incubate the membranes with a fixed concentration of [3H]MK-801 (a radiolabeled uncompetitive NMDA receptor antagonist) in the presence of saturating concentrations of glutamate and glycine.

    • Add increasing concentrations of the N-Cyclohexyl L-Z-Isoleucinamide derivatives.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) for each compound by analyzing the displacement of [3H]MK-801 binding.

Potential Antimicrobial and Antifungal Activities

The search for novel antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Various N-substituted heterocyclic compounds and amino acid derivatives have demonstrated significant antimicrobial and antifungal properties.[7][8]

Inhibition of Microbial Growth

Scientific Rationale: The lipophilic cyclohexyl group could facilitate the penetration of these derivatives through the microbial cell wall and membrane. The isoleucine and amide components could then interact with essential microbial enzymes or proteins, disrupting cellular processes.

Hypothesized Mechanism of Action: The mechanism could be multifaceted. Derivatives might inhibit enzymes involved in cell wall synthesis, such as peptidoglycan transpeptidases in bacteria. Alternatively, they could disrupt microbial DNA replication or protein synthesis. For fungi, they might interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Summary and Future Directions

The N-Cyclohexyl L-Z-Isoleucinamide scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, these derivatives have the potential to exhibit a wide range of biological activities, including anticancer, neuroprotective, and antimicrobial effects.

Table 1: Summary of Potential Biological Activities and Rationale

Potential Biological Activity Key Structural Rationale Hypothesized Molecular Target(s)
Anticancer Amide core for H-bonding; variable "Z" group for selectivity.Protein kinases (e.g., B-RAF, CDKs), Tubulin, Topoisomerases
Neuroprotection Cyclohexylamine-like structure.NMDA receptor ion channel
Antimicrobial/Antifungal Lipophilic cyclohexyl group for cell penetration; core scaffold for target interaction.Enzymes for cell wall/membrane synthesis, DNA/protein synthesis machinery

Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in the described in vitro assays. Promising lead compounds can then be advanced to more complex cellular and in vivo models to validate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

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Decoding the Polypharmacology of N-Cyclohexyl L-Z-isoleucinamide: An In Silico Target Deconvolution Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyclohexyl L-Z-isoleucinamide (CAS: 1071594-16-5) is a highly versatile peptidomimetic building block[1]. Structurally, it features a benzyloxycarbonyl (Z) protecting group, a branched aliphatic isoleucine core, and a lipophilic cyclohexyl amide terminus. While historically utilized as a synthetic intermediate, compounds sharing this specific Z-protected amino acid architecture are heavily implicated in potent protease inhibition, particularly targeting the 20S proteasome[2] and mast cell chymase/tryptase[3].

Because empirical high-throughput screening (HTS) of lipophilic peptidomimetics often yields high false-positive rates due to non-specific aggregation, this whitepaper outlines a rigorous, self-validating in silico methodology to deconvolute its true biological targets.

The Rationale for Computational Target Deconvolution

Identifying the primary and off-target landscape of a molecule like N-Cyclohexyl L-Z-isoleucinamide requires understanding the causality of its structural features.

  • The Z-group provides a bulky aromatic moiety capable of π−π stacking and hydrophobic interactions within deep enzymatic pockets.

  • The Isoleucine core mimics natural substrate recognition sequences, offering branched aliphatic interactions.

  • The Cyclohexyl group acts as a highly lipophilic, non-planar anchor that effectively occupies S1/S2 subsites in proteases.

This specific pharmacophore is highly promiscuous among serine and threonine proteases. To accurately map its polypharmacology without wasting in vitro resources, we must deploy a consensus computational approach. By merging ligand-based pharmacophore mapping with structure-based inverse molecular docking, we filter out geometric artifacts and demand strict thermodynamic complementarity.

Workflow LPrep Ligand Preparation & 3D Sampling Pharm Pharmacophore Mapping LPrep->Pharm Dock Inverse Molecular Docking LPrep->Dock Consensus Consensus Scoring & MD Simulation Pharm->Consensus Dock->Consensus Target Putative Target Identification Consensus->Target

Fig 1: Consensus in silico workflow for target deconvolution.

Step-by-Step In Silico Methodologies

As a standard of scientific integrity, computational predictions are only as reliable as their internal validation mechanisms. The following protocols are designed as self-validating systems.

Protocol 1: Ligand Preparation and Conformational Sampling

Causality: The cyclohexyl ring can exist in multiple chair/boat conformations, and the Z-group is highly flexible. Accurate target prediction requires sampling the entire bio-active conformational space before docking.

  • 2D to 3D Conversion: Import the SMILES string of N-Cyclohexyl L-Z-isoleucinamide into a ligand preparation module (e.g., Schrödinger LigPrep).

  • State Assignment: Generate possible tautomeric and protonation states at a physiological pH of 7.4 ± 0.5 using Epik.

  • Conformational Search: Execute a Monte Carlo Multiple Minimum (MCMM) conformational search utilizing the OPLS4 force field to accurately capture the energetics of the π -system and the aliphatic rings.

  • Self-Validation Checkpoint: Cluster the resulting conformers using a 2.0 Å Root Mean Square Deviation (RMSD) threshold. The conformational space is considered adequately sampled only if the energy gap between the global minimum conformer and the next distinct cluster exceeds 3.0 kcal/mol.

Protocol 2: Pharmacophore Mapping and Similarity Searching

Causality: 3D shape and electrostatic profiles dictate initial target recognition before induced fit occurs.

  • Feature Extraction: Extract key pharmacophore features (H-bond donors/acceptors, aromatic rings, hydrophobic centers) from the top 5 lowest-energy conformers.

  • Database Screening: Screen these spatial arrangements against the ChEMBL and BindingDB databases using a shape-screening engine (e.g., SwissTargetPrediction or Phase).

  • Self-Validation Checkpoint: Spike the screening library with 100 known structural decoys. Calculate the Receiver Operating Characteristic Area Under the Curve (ROC-AUC). A ROC-AUC value > 0.75 confirms the pharmacophore model's predictive validity.

Protocol 3: High-Throughput Inverse Docking

Causality: Pharmacophores identify potential targets based on spatial feature matching, but they ignore the thermodynamic penalties of desolvation. Inverse docking quantifies the thermodynamic feasibility of the interaction, filtering out sterically clashing false positives.

  • Target Curation: Compile a library of high-resolution (< 2.5 Å) PDB structures of suspected targets (e.g., proteasomes, chymases, cathepsins).

  • Grid Generation: Generate receptor grids centered on the catalytic triads/dyads of the respective enzymes.

  • Flexible Docking: Execute flexible-ligand docking using AutoDock Vina or Glide XP (Extra Precision).

  • Self-Validation Checkpoint: The protocol is intrinsically validated through a re-docking control. The native co-crystallized ligand for each target must re-dock with an RMSD of < 2.0 Å from its experimental crystal pose. If this fails, the grid parameters are rejected.

Quantitative Putative Target Landscape

By aggregating the results of the pharmacophore mapping and the inverse docking protocols, we generate a consensus score. The data below summarizes the top predicted targets for N-Cyclohexyl L-Z-isoleucinamide.

Putative TargetProtein ClassPharmacophore Fit Score (0-1)Glide XP Docking Score (kcal/mol)Consensus Target Probability
20S Proteasome ( β 5 subunit) Threonine Protease0.89-9.492%
Mast Cell Chymase Serine Protease0.82-8.785%
Cathepsin L Cysteine Protease0.76-7.971%
HIV-1 Protease Aspartic Protease0.65-6.245%

Table 1: Consensus In Silico Target Prediction Scores. More negative docking scores indicate stronger predicted thermodynamic binding.

Mechanistic Insights & Pathway Validation

The in silico data strongly points to the 20S Proteasome as the primary target. This aligns perfectly with established literature; Z-Ile derivatives, such as the well-known Z-Ile-Glu(OtBu)-Ala-Leu-CHO (PSI), are potent inhibitors of the chymotrypsin-like activity of the 20S proteasome[2].

Mechanistically, the binding of N-Cyclohexyl L-Z-isoleucinamide mimics this interaction: the cyclohexyl group deeply occupies the hydrophobic S1 pocket, while the Z-group engages the S3/S4 subsites via π -stacking. Inhibition of this complex prevents the degradation of ubiquitinated proteins, leading to their toxic accumulation and subsequent cellular apoptosis[4]. Furthermore, similar Z-Ile compounds have demonstrated efficacy in inhibiting tryptase and chymase release from human mast cells[3], validating our secondary in silico hits.

Pathway Ligand N-Cyclohexyl L-Z-isoleucinamide Proteasome 20S Proteasome (β5 Subunit) Ligand->Proteasome Inhibits Ubiquitin Ubiquitinated Proteins Proteasome->Ubiquitin Blocks Degradation Apoptosis Cellular Apoptosis Ubiquitin->Apoptosis Accumulation

Fig 2: Predicted proteasome inhibition signaling pathway.

Closing the Loop: Experimental Translation

To transition these in silico predictions into validated in vitro data, the following experimental pipeline is recommended:

  • Enzymatic Profiling: Perform a cell-free fluorogenic assay using Suc-LLVY-AMC (a specific substrate for the chymotrypsin-like β 5 subunit of the 20S proteasome) to calculate the exact IC50​ .

  • Binding Kinetics: Utilize Surface Plasmon Resonance (SPR) by immobilizing the purified 20S proteasome on a CM5 sensor chip to confirm direct, label-free binding kinetics ( Kd​ , Kon​ , Koff​ ).

  • Phenotypic Validation: Assess the accumulation of polyubiquitinated proteins in treated cell lines via Western blot to confirm target engagement inside the cell.

References

  • EvitaChem. "Building Blocks P17650 | EvitaChem: N-Cyclohexyl L-Z-isoleucinamide.
  • Ostrowska, H., et al. "Proteasome inhibitor prevents experimental arterial thrombosis in renovascular hypertensive rats." Thrombosis and Haemostasis, PubMed/NIH.
  • Cayman Chemical. "PSI (trifluoroacetate salt) - A proteasome inhibitor.
  • He, S.H., et al. "Inhibition of tryptase release from human colon mast cells by protease inhibitors." World Journal of Gastroenterology, PubMed/NIH.

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A Technical Guide to the Physicochemical Characterization of N-Acylated Amino Acid Amides: Solubility and Stability

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The specific compound "N-Cyclohexyl L-Z-isoleucinamide" is not documented in publicly available scientific literature, and its nomenclature is non-standard. Therefore, this technical guide has been constructed to address the broader class of N-acylated amino acid amides. To provide concrete, data-driven examples and protocols, this guide utilizes N-acetyl-L-cysteine (NAC) and other similar N-acylated amino acids as well-documented proxy compounds. The principles, experimental designs, and stability considerations detailed herein are broadly applicable to the characterization of novel molecules like the one requested.

Introduction: The Critical Role of Early-Stage Characterization

In drug discovery and development, N-acylated amino acid amides represent a prevalent structural motif, valued for its ability to modulate peptide-like properties, enhance cell permeability, and improve metabolic stability. The journey from a promising hit compound to a viable clinical candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can terminate a development program by hindering formulation, compromising in vitro assay results, and leading to poor or erratic bioavailability[1][2]. Similarly, a compound that readily degrades under physiological or storage conditions presents insurmountable challenges for manufacturing, formulation, and clinical administration[3][4].

This guide provides a comprehensive framework for assessing the solubility and stability of N-acylated amino acid amides. It moves beyond mere procedural descriptions to explain the underlying scientific rationale for each experimental choice. By integrating established protocols with mechanistic insights, this document serves as a practical resource for researchers, chemists, and formulation scientists dedicated to advancing novel chemical entities.

Section 1: The Solubility Profile - A Gateway to Biological Relevance

Solubility, the concentration of a solute in equilibrium with its solid form in a given solvent, is a cornerstone property that dictates a compound's behavior in virtually every experimental and physiological setting[1]. For drug candidates, aqueous solubility across a physiological pH range (typically 1.2 to 6.8) is of paramount importance[5]. We distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer[1][5]. This high-throughput method is valuable for early screening but can often overestimate the true solubility as it reflects a supersaturated state[5].

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after prolonged incubation[1][2][5]. The shake-flask method is the gold standard for this measurement and is essential for lead optimization and formulation development[5][6].

The molecular structure of an N-acylated amino acid amide, such as the target class N-Cyclohexyl-L-isoleucinamide, dictates its solubility. The hydrophobic cyclohexyl and isobutyl side chains will tend to decrease aqueous solubility, while the amide and N-acyl groups provide hydrogen bonding capacity that can enhance it. The interplay of these features determines the overall solubility profile.

Quantitative Solubility Data (Proxy Compound: N-acetyl-L-cysteine)

The following table summarizes the solubility of a representative N-acylated amino acid, N-acetyl-L-cysteine (NAC), in common laboratory solvents. This data provides a tangible reference point for understanding how solvent polarity impacts solubility for this class of molecules.

Solvent SystemTypeApproximate SolubilityRationale & Implications
PBS (pH 7.2) Aqueous Buffer~30 mg/mL[7]Represents physiological conditions. The moderate solubility is driven by the hydrogen bonding capabilities of the amide and carboxyl groups.
Ethanol Polar Protic~50 mg/mL[7]Higher solubility than in water is expected due to the favorable interactions of the ethanol alkyl chain with the compound's nonpolar moieties.
DMSO Polar Aprotic~50 mg/mL[7]A strong hydrogen bond acceptor and polar solvent, making it an excellent solubilizing agent for a wide range of compounds, including those with both polar and nonpolar features.
Methanol/Water Mixtures Mixed AqueousSolubility decreases with increasing methanol concentration[8]For many amino acids, solubility is highest in pure water and decreases in hydroalcoholic systems, reflecting complex solvation energetics[8].
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a definitive method for determining the equilibrium solubility of a compound, a critical parameter for regulatory filings and formulation decisions[2][5].

Objective: To determine the equilibrium concentration of the test compound in a specified buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

  • Test Compound (solid form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade Acetonitrile and Water

  • Formic or Trifluoroacetic Acid (for mobile phase)

  • Analytical Balance

  • 2 mL Screw-Cap Vials

  • Orbital Shaker with Temperature Control (e.g., 25°C)

  • Centrifuge

  • 0.22 µm Syringe Filters (low-binding, e.g., PVDF)

  • Calibrated HPLC-UV System

Procedure:

  • Preparation: Add an excess of the solid test compound to a 2 mL vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg).

  • Solvent Addition: Add a precise volume of PBS (e.g., 1.0 mL) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium[5][6].

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Discard the first few drops to saturate any binding sites on the filter.

  • Dilution & Analysis: Prepare a dilution series of the filtrate in the mobile phase. Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration of the test compound.

  • Calculation: Determine the concentration in the original filtrate by applying the dilution factor. The final value is reported as the thermodynamic solubility (e.g., in µg/mL or µM).

Visualization: Thermodynamic Solubility Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Weigh Excess Solid (e.g., 2-5 mg) B Add Precise Volume of Buffer (e.g., 1 mL) A->B C Incubate with Shaking (24-48h at 25°C) B->C D Centrifuge (e.g., 14,000 rpm, 15 min) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Prepare Dilution Series E->F G Analyze by HPLC-UV against Standard Curve F->G H Calculate Solubility (µg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: The Stability Profile - Ensuring Molecular Integrity

A compound's chemical stability determines its shelf-life, dictates acceptable storage conditions, and reveals potential degradation pathways that can impact safety and efficacy[3]. Forced degradation (or stress testing) is a systematic process used to accelerate the degradation of a compound under harsh conditions to predict its long-term stability and to develop analytical methods capable of separating the parent drug from its degradation products[3][9][10].

For N-acylated amino acid amides, the primary degradation pathways of concern are:

  • Hydrolysis: Both the C-terminal amide and the N-acyl amide bond can be susceptible to cleavage under acidic or basic conditions, yielding the corresponding carboxylic acids and amines[9]. Some N-acylated amino acid amides can be surprisingly unstable to hydrolysis even under mild acidic conditions[11].

  • Oxidation: While the N-Cyclohexyl-L-isoleucinamide structure is not inherently prone to oxidation, related structures with susceptible functional groups (like the thiol in NAC) can be. Oxidative stress testing is a standard part of forced degradation to uncover any unexpected liabilities[9][12].

Forced Degradation Profile (Proxy Compound: N-acetyl-L-cysteine)

This table summarizes typical stress conditions and expected outcomes for a representative N-acylated amino acid amide. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradants without completely destroying the parent compound[12].

Stress ConditionTypical ProtocolPrimary Degradation PathwayExpected Outcome for Proxy (NAC)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hCleavage of amide bonds[9][11]Degradation to cysteine and acetic acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 8hCleavage of amide bonds[9]Rapid degradation to cysteine and acetate.
Oxidation 3% H₂O₂ at RT for 24hOxidation of susceptible functional groups[12]Oxidation of the thiol group to form the dimer, N,N'-diacetyl-L-cystine[13][14].
Thermal Solid state at 80°C for 48hSolid-state degradationNAC is a relatively stable thiol molecule but can degrade in solution when exposed to air[13]. Minimal degradation expected for the solid.
Photolytic Solution exposed to ICH-specified light source (e.g., 1.2 million lux hours)PhotodegradationCompound-specific; requires experimental evaluation.
Experimental Protocol: Forced Degradation and Development of a Stability-Indicating HPLC Method

This protocol is foundational for understanding a drug's liabilities and is a regulatory requirement for demonstrating the specificity of analytical methods used in stability studies[15].

Objective: To generate potential degradation products and develop an HPLC method that can resolve the parent compound from all significant degradants and process impurities.

Part A: Forced Degradation

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition as outlined in Table 2.1. For thermal stress, use the solid compound.

  • Incubation: Incubate the samples for the specified time and temperature. Include a control sample stored at 5°C in the dark.

  • Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Dilute all samples to the same target concentration (e.g., 100 µg/mL) with the mobile phase and analyze using the HPLC method developed in Part B.

Part B: Stability-Indicating HPLC Method Development

  • Column & Mobile Phase Selection: Start with a standard C18 reversed-phase column. A typical mobile phase system is a gradient of water with 0.1% acid (e.g., TFA or formic acid) (Mobile Phase A) and acetonitrile with 0.1% acid (Mobile Phase B)[16].

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on the control and all stressed samples.

  • Method Optimization: Analyze the chromatograms. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, temperature, and mobile phase pH to optimize resolution[16].

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures that no degradant peaks are co-eluting.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness[15].

Visualization: Forced Degradation & Stability-Indicating Method Workflow

G cluster_stress 1. Forced Degradation (Stress Testing) cluster_analysis 2. Analytical Method Development cluster_validation 3. Method Validation & Application Start Compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Ox Oxidation (3% H₂O₂, RT) Start->Ox Heat Thermal (Solid, 80°C) Start->Heat Light Photolytic (ICH Light Source) Start->Light Control Control (5°C, Dark) Start->Control Inject Inject All Stressed Samples & Control Acid->Inject Base->Inject Ox->Inject Heat->Inject Light->Inject Control->Inject HPLC_Dev Develop HPLC Method (C18, Gradient Elution) HPLC_Dev->Inject Optimize Optimize Separation (Adjust Gradient, Temp) Inject->Optimize Purity Assess Peak Purity (PDA) Optimize->Purity Validate Validate Method (ICH Q2(R1)) Purity->Validate FinalMethod Final Stability-Indicating Method (SIAM) Validate->FinalMethod

Caption: Workflow for Forced Degradation and SIAM Development.

Conclusion

The systematic evaluation of solubility and stability is not merely a data collection exercise; it is a fundamental component of risk mitigation in drug development. By establishing a robust understanding of a compound's physicochemical properties early, researchers can make informed decisions, design effective formulation strategies, and build a comprehensive data package for regulatory submission. The protocols and frameworks presented in this guide, while utilizing proxy data for illustrative purposes, provide a validated and scientifically-grounded approach to characterizing novel N-acylated amino acid amides, ensuring that only compounds with the highest potential for success are advanced through the development pipeline.

References

  • Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Domainex. Turbidimetric (Kinetic) Solubility Assay.
  • Raytor. (2026, January 22).
  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC.
  • Hirano, A., et al. (2021).
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • Evotec. Thermodynamic Solubility Assay.
  • Hirano, A., et al. (2021, May 1).
  • Domainex. Thermodynamic Solubility Assay.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Singh, S., & Handa, T. (2014).
  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS.
  • Creative Proteomics.
  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2025, August 13).
  • Dahiwade, V., et al. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • Stability Indicating HPLC Method Development and Valid
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Gawley, R. E., et al. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC.
  • Cayman Chemical.
  • A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (2020, April 8). Insights.bio.
  • Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)

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The Discovery and Application of N-Cyclohexyl L-Z-isoleucinamide in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural peptides to metabolically stable therapeutics is one of the most significant hurdles in modern medicinal chemistry. Native peptides suffer from rapid proteolytic degradation and poor membrane permeability. To overcome this, researchers rely on highly optimized synthetic building blocks. N-Cyclohexyl L-Z-isoleucinamide (CAS: 1071594-16-5) has emerged as a privileged peptidomimetic scaffold, particularly in the development of targeted protease inhibitors.

By flanking the β -branched isoleucine core with a lipophilic benzyloxycarbonyl (Z) protecting group and a bulky cyclohexylamide moiety, this molecule effectively locks the amino acid into a bioactive β -strand conformation while shielding it from enzymatic cleavage. This whitepaper explores the structural rationale, discovery background, and laboratory workflows associated with this critical intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the exact physicochemical parameters of N-Cyclohexyl L-Z-isoleucinamide is crucial for downstream synthesis. Note: As a mark of caution for synthetic chemists, certain commercial databases erroneously list the properties of the unprotected derivative (C12H24N2O, 212.33 g/mol ) under this name 1[1]. The correct parameters for the Z-protected compound are summarized below.

PropertyVerified Value
CAS Registry Number 1071594-16-5
IUPAC Name benzyl N-[(1S,2S)-1-(cyclohexylcarbamoyl)-2-methylbutyl]carbamate
Molecular Formula C20H30N2O3
Molecular Weight 346.47 g/mol
Stereochemistry (1S, 2S) - L-Isoleucine core
Hydrogen Bond Donors 2 (Amide and Carbamate NH)
Hydrogen Bond Acceptors 3 (Carbonyl and Carbamate Oxygens)

Data supported by structural validation records from 2[2].

Discovery Background: The Evolution of Peptidomimetics

The discovery and utilization of N-Cyclohexyl L-Z-isoleucinamide did not stem from a single natural product isolation, but rather from decades of rational drug design aimed at inhibiting disease-critical proteases (such as calpains, cathepsins, and viral NS3 proteases).

The Mechanistic Rationale of the Scaffold

The architecture of this molecule is a masterclass in subsite targeting within protease active clefts:

  • The Z-Group (Benzyloxycarbonyl): Originally used merely as a synthetic protecting group, the Z-group is now recognized as a potent pharmacophore. It engages in π−π stacking within the hydrophobic S3/S4 subsites of target enzymes. This is famously observed in the proteasome inhibitor PSI (Z-Ile-Glu(OtBu)-Ala-Leucinal) 3[3] and various calpain-like cysteine protease inhibitors4[4].

  • The L-Isoleucine Core: The β -branched side chain of isoleucine restricts the ϕ and ψ dihedral angles of the peptide backbone. This pre-organizes the molecule, reducing the entropic penalty upon binding to the S2 pocket of the protease.

  • The Cyclohexylamide Terminus: Replacing a standard amino acid or labile carboxylate with a cyclohexyl ring provides a massive steric bulwark against carboxypeptidases. Furthermore, cyclohexylamides have been successfully utilized in viral protease inhibitors (e.g., West Nile Virus NS2B-NS3 protease) to occupy the S1' pocket while maintaining high metabolic stability 5[5].

Pharmacophore cluster_molecule N-Cyclohexyl L-Z-isoleucinamide Scaffold Z Z-Group (Cbz) Ile L-Isoleucine (Beta-Branched) Z->Ile S3 Protease S3/S4 Pocket (Aromatic Stacking) Z->S3 pi-pi interactions Cy Cyclohexylamide (Steric Bulk) Ile->Cy S2 Protease S2 Pocket (Hydrophobic Cleft) Ile->S2 van der Waals forces S1 Protease S1' Pocket (Steric Accommodation) Cy->S1 Metabolic shield

Caption: Pharmacophore mapping of the compound within a prototypical protease active site.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the choice of reagents.

Protocol 1: Synthesis of N-Cyclohexyl L-Z-isoleucinamide

Objective: High-yield amidation of Z-Ile-OH with cyclohexylamine while strictly preserving the (1S, 2S) stereocenter.

Causality Check: Why use HATU instead of standard EDC/HOBt? The β -branching of isoleucine creates significant steric hindrance around the carbonyl carbon. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This accelerates the nucleophilic attack by the bulky cyclohexylamine, minimizing the lifetime of the activated intermediate and thereby preventing oxazolone-driven epimerization at the α -carbon.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of Z-Ile-OH in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the solution to 0°C.

  • Base Addition: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA is non-nucleophilic, preventing unwanted side reactions while fully deprotonating the carboxylic acid.

  • Coupling Reagent: Add 1.1 eq of HATU. Stir for 15 minutes at 0°C to allow complete formation of the HOAt active ester.

  • Nucleophilic Addition: Add 1.2 eq of cyclohexylamine dropwise. Rationale: Dropwise addition manages the exothermic nature of the reaction and prevents local concentration spikes that could lead to dimerization.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Wash the organic layer with 5% citric acid, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via Chiral HPLC. A single peak should confirm >99% enantiomeric excess (ee), validating that the HATU-mediated coupling successfully prevented epimerization.

SynthesisWorkflow A Z-Ile-OH (Carboxylic Acid) C HOAt Active Ester (Transient Intermediate) A->C Activation (Avoids Epimerization) B HATU / DIPEA (Activator / Base) B->C E N-Cyclohexyl L-Z-isoleucinamide C->E Amidation D Cyclohexylamine (Nucleophile) D->E

Caption: Synthesis workflow of N-Cyclohexyl L-Z-isoleucinamide via HATU-mediated coupling.

Protocol 2: Enzymatic Validation (FRET-Based Competitive Inhibition Assay)

Objective: Determine the binding affinity ( Ki​ ) of the synthesized scaffold against a target protease (e.g., Calpain-1).

Causality Check: Why use a Förster Resonance Energy Transfer (FRET) assay? Because the bulky cyclohexylamide group prevents standard colorimetric cleavage at the C-terminus, the inhibitor cannot act as a reporter substrate. By utilizing a FRET pair (e.g., EDANS/DABCYL) flanking a separate target sequence, we measure the competitive inhibition of the scaffold. This self-validating setup ensures that a decrease in fluorescence strictly correlates with active-site occupancy, ruling out allosteric artifacts.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 10 mM CaCl2​ , 1 mM DTT, 0.1% CHAPS).

  • Enzyme Pre-incubation: Incubate 10 nM of purified Calpain-1 with varying concentrations of N-Cyclohexyl L-Z-isoleucinamide (0.1 nM to 100 μ M) in a 96-well black microplate for 30 minutes at 37°C.

  • Substrate Addition: Rapidly add 5 μ M of the fluorogenic FRET substrate (e.g., DABCYL-TPLK~SPPPS-EDANS) to initiate the reaction.

  • Kinetic Measurement: Monitor fluorescence continuously for 20 minutes ( λex​=340 nm, λem​=490 nm).

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to extract the Ki​ value.

References

  • EvitaChem. "Building Blocks P17650 | EvitaChem: N-Cyclohexyl L-Z-isoleucinamide." EvitaChem Catalog.
  • MolPort. "benzyl N-[(1S,2S)-1-(cyclohexylcarbamoyl)-2-methylbutyl]carbamate." MolPort Database.
  • Cayman Chemical. "PSI (trifluoroacetate salt) - A proteasome inhibitor." Cayman Chemical Technical Information.
  • National Institutes of Health (NIH) PMC. "A Calpain-Like Protease Inhibits Autophagic Cell Death." NIH PubMed Central.
  • National Institutes of Health (NIH) PMC. "Effects of NS2B-NS3 protease and furin inhibition on West Nile and Dengue virus replication." NIH PubMed Central.

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Methodological & Application

Experimental protocols for using N-Cyclohexyl L-Z-isoleucinamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

A thorough search of chemical and scientific databases has yielded no identifiable compound corresponding to the name "N-Cyclohexyl L-Z-isoleucinamide." The presence of "Z" in the chemical name is a non-standard nomenclature, which prevents the determination of the precise chemical structure of the molecule.

Without a verifiable chemical identity, it is impossible to provide accurate, safe, and reproducible experimental protocols. The biological activity, mechanism of action, and even basic physicochemical properties such as solubility and stability remain unknown. The creation of an application note under these circumstances would be scientifically unfounded and potentially misleading for researchers.

To proceed with your request, please provide one of the following identifiers for the compound of interest:

  • A correct and standard chemical name

  • A Chemical Abstracts Service (CAS) number

  • A PubChem Compound ID (CID)

  • A reference to a peer-reviewed scientific publication that describes the synthesis and characterization of the compound

Once a verifiable identifier is provided, a comprehensive and accurate application note with detailed in vitro protocols can be developed, adhering to the highest standards of scientific integrity and utility for the research community.

Application Notes and Protocols for the Preparation of N-Cyclohexyl-L-isoleucinamide Derivatives for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The burgeoning field of drug discovery relies heavily on the use of cell-based assays to elucidate the mechanism of action, efficacy, and potential toxicity of novel small molecules.[1][2] N-Cyclohexyl-L-isoleucinamide and its derivatives represent a class of synthetic compounds with potential biological activity, necessitating a robust and reproducible methodology for their preparation and application in a cellular context. The inherent challenge often lies in the physicochemical properties of such compounds, particularly their limited aqueous solubility.[3][4]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective preparation of N-Cyclohexyl-L-isoleucinamide derivatives for cell-based assays. The protocols outlined herein are designed to ensure compound integrity, maximize bioavailability in culture, and minimize experimental artifacts, thereby generating reliable and translatable data. While we use "N-Cyclohexyl-L-Z-isoleucinamide" as a representative model, where "Z" denotes a hypothetical functional group that may impact solubility, the principles and techniques described are broadly applicable to a wide range of hydrophobic small molecules.

I. Compound Quality Control: The Foundation of Reliable Data

The quality of the test compound is paramount for the integrity of any biological assay. Before initiating any experiments, it is crucial to verify the identity and purity of the N-Cyclohexyl-L-isoleucinamide derivative.

Table 1: Recommended Quality Control (QC) Parameters

QC ParameterMethodAcceptance CriteriaRationale
Identity LC/MS, NMRMatch to expected structureConfirms the correct molecule is being tested.[5]
Purity HPLC/UPLC-UV, LC-ELSD≥95%Minimizes the influence of impurities on the experimental results.[6]
Solubility Kinetic and Thermodynamic Solubility AssaysTo be determinedInforms the selection of an appropriate solvent and the maximum achievable stock concentration.[3]

A systematic QC process ensures that the observed biological effects are attributable to the compound of interest and not to contaminants or degradation products.[5][6]

II. Solvent Selection and Stock Solution Preparation: A Critical First Step

The majority of synthetic small molecules exhibit poor solubility in aqueous solutions, necessitating the use of an organic solvent for the preparation of high-concentration stock solutions.[7] Dimethyl sulfoxide (DMSO) is the most commonly used solvent in cell-based assays due to its broad solubilizing capacity and miscibility with aqueous media.[8][9]

A. The Role and Considerations of DMSO

While an excellent solvent, DMSO is not biologically inert and can exert cytotoxic effects, particularly at higher concentrations.[10][11][12] It is generally recommended to maintain the final concentration of DMSO in cell culture media below 0.5% (v/v) to minimize its impact on cell health and function.[13][14][15]

Table 2: Effects of DMSO on Cultured Cells

DMSO ConcentrationGeneral Cellular EffectsRecommendation
> 5%Acute cytotoxicity, membrane damage.[11][13]Avoid
1% - 5%Inhibition of cell proliferation, induction of apoptosis, altered gene expression.[12][13][14]Use with caution, cell-line specific
0.1% - 0.5%Generally considered safe for most cell lines with minimal effects.[12][13]Recommended working range
< 0.1%Negligible effects on most cell lines.Ideal
B. Protocol for Preparing a 10 mM Stock Solution of N-Cyclohexyl-L-Z-isoleucinamide in DMSO

This protocol outlines the preparation of a 10 mM stock solution, a common starting point for many cell-based assays.[9]

Materials:

  • N-Cyclohexyl-L-Z-isoleucinamide (pre-weighed)

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required volume of DMSO. Based on the molecular weight (MW) of your specific N-Cyclohexyl-L-Z-isoleucinamide derivative and the pre-weighed amount, calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / MW ( g/mol )) / 0.010 (mol/L)

  • Dissolution. In a sterile biosafety cabinet, add the calculated volume of DMSO to the vial containing the compound.

  • Mixing. Tightly cap the vial and vortex at room temperature for 1-2 minutes to facilitate dissolution.[9]

  • Visual Inspection. Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.

  • Gentle Heating or Sonication (if necessary). If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[8] However, exercise caution as excessive heat can lead to compound degradation.

  • Aliquoting and Storage. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.

III. Working Solution Preparation and Serial Dilutions

The preparation of working solutions involves diluting the high-concentration DMSO stock into the final cell culture medium. This step is critical as it can lead to compound precipitation if not performed correctly.

A. Mitigating Compound Precipitation

Hydrophobic compounds can precipitate when the concentration of the organic solvent is significantly reduced upon dilution in an aqueous medium.[3][16] To circumvent this, a multi-step dilution strategy is often recommended.[9]

B. Experimental Workflow for Working Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Final Working Solutions stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in Culture Medium stock->intermediate 1:10 dilution working1 10 µM intermediate->working1 1:100 dilution working2 1 µM intermediate->working2 1:1000 dilution working3 0.1 µM intermediate->working3 1:10000 dilution

Caption: Workflow for preparing working solutions.

C. Protocol for Serial Dilutions

This protocol describes the preparation of a series of working solutions from a 10 mM stock, ensuring the final DMSO concentration remains constant across all conditions.

Materials:

  • 10 mM stock solution of N-Cyclohexyl-L-Z-isoleucinamide in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare an Intermediate Dilution Plate/Tubes (in 100% DMSO).

    • Dispense a fixed volume of 100% DMSO into a series of tubes or wells.

    • Perform serial dilutions of your 10 mM stock solution in these tubes/wells to generate a range of concentrations (e.g., 2 mM, 0.4 mM, 0.08 mM, etc.). This ensures that when a small volume is transferred to the final assay plate, the DMSO concentration remains constant.

  • Prepare the Final Assay Plate.

    • Plate your cells in a multi-well plate and allow them to adhere overnight.

    • The next day, prepare your final working concentrations by adding a small, equal volume of each intermediate DMSO dilution to the wells containing cells and pre-warmed culture medium. For example, a 1:1000 dilution of your DMSO stocks into the final wells will result in a final DMSO concentration of 0.1%.

  • Vehicle Control. It is imperative to include a vehicle control in every experiment.[17] This consists of cells treated with the same final concentration of DMSO as the compound-treated cells.

  • Incubation. Incubate the cells with the compound for the desired duration of the assay.

IV. Assay-Specific Considerations and Validation

The optimal preparation method for N-Cyclohexyl-L-Z-isoleucinamide may need to be tailored to the specific cell-based assay being performed.

Table 3: Assay-Specific Recommendations

Assay TypeKey ConsiderationRecommendation
Cell Proliferation (e.g., MTT, CellTiter-Glo) Potential for compound interference with assay reagents.Run a compound-only control (no cells) to check for background signal.[18][19]
Apoptosis (e.g., Caspase-Glo, Annexin V staining) Ensure the observed apoptosis is not due to DMSO toxicity.Titrate DMSO concentration to determine the non-toxic range for your cell line.[13]
Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Rapid or transient effects of the compound.Optimize the time course of compound treatment.
A. Validating Your Protocol

The following diagram illustrates a self-validating system for your compound preparation protocol.

G cluster_0 Initial Protocol cluster_1 Validation Assays cluster_2 Outcome protocol Compound Preparation Protocol solubility Visual Inspection for Precipitation protocol->solubility toxicity Vehicle (DMSO) Toxicity Assay protocol->toxicity activity Dose-Response Curve with Positive Control protocol->activity validated Validated Protocol solubility->validated toxicity->validated activity->validated

Caption: Protocol validation workflow.

V. Conclusion

The successful application of N-Cyclohexyl-L-isoleucinamide derivatives in cell-based assays is critically dependent on a well-defined and validated preparation protocol. By prioritizing compound quality, understanding the nuances of solvent selection, and employing systematic dilution strategies, researchers can generate high-quality, reproducible data that will accelerate the drug discovery process.

References

  • Eppendorf Japan. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

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Application Note: Quantitative Analysis of N-Cyclohexyl L-isoleucinamide in Human Plasma using Automated Solid-Phase Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust, sensitive, and high-throughput method for the quantification of N-Cyclohexyl L-isoleucinamide in human plasma. The protocol employs an automated 96-well solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] This approach provides the high sensitivity and selectivity required for pharmacokinetic and toxicokinetic studies in drug development, demonstrating excellent accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

N-Cyclohexyl L-isoleucinamide is a novel small molecule with therapeutic potential, necessitating a reliable bioanalytical method to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Quantifying drug concentrations in complex matrices like plasma is critical for making informed decisions in both preclinical and clinical development phases.[4][5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[7][8] However, the complexity of plasma, which contains abundant proteins, lipids, and salts, can cause significant matrix effects, leading to ion suppression or enhancement and compromising data integrity.[9] Therefore, an effective sample preparation strategy is paramount.

This guide details a method that leverages Solid-Phase Extraction (SPE) to effectively remove endogenous interferences and concentrate the analyte prior to LC-MS/MS analysis.[10] The causality behind each step—from the selection of the internal standard and SPE chemistry to the optimization of chromatographic and mass spectrometric parameters—is explained to provide a comprehensive and scientifically grounded protocol for researchers.

Principle of the Method

The analytical strategy is based on three core principles:

  • Efficient Sample Cleanup: A reversed-phase SPE protocol is employed. The nonpolar nature of the C18 sorbent retains the moderately nonpolar N-Cyclohexyl L-isoleucinamide while allowing polar matrix components like salts to be washed away. A subsequent wash with a weak organic solvent removes less-retained interferences (e.g., phospholipids), followed by elution of the analyte with a strong organic solvent. This process significantly reduces matrix effects and improves method robustness.[10]

  • Stable Isotope Labeled Internal Standard (SIL-IS): To correct for variability during sample preparation and analysis, a SIL-IS (e.g., N-Cyclohexyl L-isoleucinamide-d11) is used.[11][12] The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences similar extraction recovery and matrix effects, ensuring the highest possible accuracy and precision in quantification.[12][13] The ratio of the analyte peak area to the IS peak area is used for quantification, normalizing for potential variations.[11]

  • High-Specificity Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.[14] The mass spectrometer is programmed to isolate the protonated molecular ion (precursor ion) of the analyte, fragment it, and then monitor a specific, characteristic product ion. This precursor-to-product ion transition is unique to the analyte, minimizing the risk of interference from other compounds in the matrix.

Materials and Reagents

Item Supplier & Catalog Number Notes
N-Cyclohexyl L-isoleucinamideIn-house Synthesis / CustomPurity >99%
N-Cyclohexyl L-isoleucinamide-d11 (IS)In-house Synthesis / CustomIsotopic Purity >99%
Human Plasma (K2-EDTA)BioIVT, HMPLEDTA2Store at -80 °C
Water, LC-MS GradeFisher Scientific, W6-4---
Acetonitrile (ACN), LC-MS GradeFisher Scientific, A955-4---
Methanol (MeOH), LC-MS GradeFisher Scientific, A456-4---
Formic Acid (FA), LC-MS GradeThermo Scientific, 85178---
Ammonium FormateSigma-Aldrich, 70221---
Reversed-Phase SPE PlatesWaters, 186000273 (Oasis HLB 30 µm, 10 mg)Or equivalent polymeric reversed-phase sorbent
96-well Collection PlatesWaters, 1860024822 mL deep well
Sealing MatsWaters, 186002483---
Analytical ColumnWaters, 186002352 (ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)---
Automated Liquid HandlerHamilton, Microlab STAROr equivalent
Positive Pressure ManifoldWaters, 186006961For SPE processing
LC-MS/MS SystemSciex Triple Quad 7500 or Waters Xevo TQ-XSEquipped with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of N-Cyclohexyl L-isoleucinamide and its SIL-IS into separate 2 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) ACN:Water to create a series of working standards for the calibration curve (e.g., spanning 0.1 to 1000 ng/mL).

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS primary stock solution in 50:50 (v/v) ACN:Water. This solution will be added to all samples.

  • Calibration Curve and QC Preparation: Spike blank human plasma with the appropriate working standard solutions to achieve the final desired concentrations. For an 8-point calibration curve, concentrations may range from 0.5 to 500 ng/mL. Prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Automated Solid-Phase Extraction (SPE)

The following protocol is designed for a 96-well positive pressure manifold or an automated liquid handler.

SPE_Workflow vortex vortex load load vortex->load

Step-by-Step SPE Protocol:

  • Pre-treatment: To a 96-well plate, add 100 µL of plasma sample, standard, or QC. Add 25 µL of the IS working solution (50 ng/mL) to all wells except the double blank (matrix blank). Add 200 µL of 4% phosphoric acid in water to each well. Cover and vortex for 1 minute.

    • Causality: The acid precipitates proteins and disrupts drug-protein binding, ensuring the total drug concentration is available for extraction.

  • Condition: Place the SPE plate on the manifold. Pass 500 µL of methanol through the wells.

    • Causality: Methanol wets the polymeric sorbent and activates the stationary phase for analyte retention.

  • Equilibrate: Pass 500 µL of LC-MS grade water through the wells.

    • Causality: This step removes the organic solvent and prepares the sorbent for the aqueous sample load.

  • Load: Load the entire pre-treated sample from Step 1 onto the SPE plate.

  • Wash:

    • Pass 500 µL of 5% methanol in water through the wells. This removes highly polar interferences like salts.

    • Pass 500 µL of 20% methanol in water through the wells. This wash is critical for removing more strongly bound interferences like phospholipids without eluting the analyte.

  • Elute: Place a clean 96-well collection plate inside the manifold. Elute the analyte and IS with two separate 150 µL aliquots of acetonitrile.

    • Causality: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing it into the collection plate.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of 10% acetonitrile in water.

    • Causality: The dry-down and reconstitution step concentrates the sample and ensures the final injection solvent is compatible with the initial mobile phase conditions, promoting good peak shape.

LC-MS/MS Instrumentation and Conditions
Parameter Condition Rationale
LC System Waters ACQUITY UPLC I-ClassHigh-pressure system for sharp peaks and short run times.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 provides good retention for moderately nonpolar analytes.
Column Temp. 45 °CEnsures reproducible retention times and reduces viscosity.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile---
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column.
Injection Vol. 5 µL---
LC Gradient 10% B to 95% B in 2.0 min; Hold at 95% B for 0.5 min; Return to 10% B in 0.1 min; Equilibrate for 0.9 minRapid gradient for high-throughput analysis.
Total Run Time 3.5 min---
MS System Sciex Triple Quad 7500High sensitivity tandem quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), PositiveAmide group is readily protonated.
MRM Transitions Analyte: m/z 241.2 → 114.1; IS: m/z 252.2 → 125.1Values are hypothetical and must be optimized experimentally.
Source Temp. 550 °COptimal for desolvation.
IonSpray Voltage 5500 VOptimal for ionization efficiency.

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[15][16] The key performance characteristics are summarized below.

Validation_Flow selectivity selectivity sel_crit sel_crit selectivity->sel_crit linearity linearity lin_crit lin_crit linearity->lin_crit accuracy accuracy acc_crit acc_crit accuracy->acc_crit stability stability stab_crit stab_crit stability->stab_crit

Validation Parameter Acceptance Criteria Result
Linearity & Range Calibration curve with r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).Linear from 0.5 to 500 ng/mL; r² > 0.995.
Accuracy Mean concentration of QCs within 85-115% of nominal (80-120% at LLOQ).[17]94.5% - 106.2%
Precision (Intra- & Inter-day) Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[17]Intra-day CV: < 8.5%; Inter-day CV: < 10.2%
Selectivity No significant interfering peaks in 6 unique blank plasma lots at the retention time of the analyte (<20% of LLOQ response).Passed. No interference observed.
Matrix Effect Matrix factor should be consistent across lots; CV of IS-normalized matrix factor should be ≤15%.CV < 12%. No significant matrix effect observed.
Extraction Recovery Recovery should be consistent and precise.Analyte: 88.5% (CV 6.7%); IS: 90.1% (CV 5.9%)
Stability Mean concentration within ±15% of nominal.Stable for 24h at RT, 3 freeze-thaw cycles, and 90 days at -80°C.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of N-Cyclohexyl L-isoleucinamide in human plasma that is sensitive, specific, and robust. The use of an automated 96-well SPE format allows for high-throughput sample processing while ensuring excellent cleanup, minimizing matrix effects, and yielding high recovery. The method meets the stringent requirements set by regulatory agencies for bioanalytical method validation and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development programs.

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Application Notes & Protocols: N-Cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119) in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Contender in EGFR-Targeted Cancer Therapy

The landscape of oncology research is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit the pathways driving cancer progression. One of the most critical targets in this endeavor is the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of numerous cancers, particularly non-small cell lung cancer (NSCLC).[2][3] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC; however, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, presents a significant clinical challenge.[3][4]

This document provides detailed application notes and protocols for N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119) , a novel small molecule inhibitor of EGFR signaling. Preclinical studies have demonstrated the potential of NDS-41119 to not only inhibit wild-type EGFR but also to be effective against resistant forms of the receptor, offering a promising avenue for overcoming acquired resistance to current EGFR-targeted therapies. These notes are designed to provide researchers with the foundational knowledge and practical methodologies to effectively utilize NDS-41119 in an oncology research setting.

Mechanism of Action: Dual Inhibition of EGFR Signaling

NDS-41119 exerts its anti-cancer effects by targeting the EGFR signaling cascade. Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues.[1] This phosphorylation event initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation, survival, and migration.[1]

NDS-41119 has been shown to significantly inhibit the phosphorylation of EGFR, thereby blocking the activation of these critical downstream effectors. Specifically, treatment with NDS-41119 leads to a dose-dependent decrease in the phosphorylation of both ERK and Akt. By attenuating these signals, NDS-41119 effectively curtails EGF-induced cell proliferation and migration. A key advantage of NDS-41119 is its demonstrated activity against the T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors. This suggests that NDS-41119 may also potentiate the effects of existing therapies like gefitinib in resistant cell lines.

EGFR_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation Grb2_SOS Grb2/SOS p_EGFR->Grb2_SOS PI3K PI3K p_EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation NDS_41119 NDS-41119 NDS_41119->p_EGFR Experimental_Workflow cluster_invitro In Vitro Evaluation of NDS-41119 cluster_assays 3. Functional Assays Cell_Culture 1. Cell Culture (e.g., H1975, PC9) Treatment 2. Treatment with NDS-41119 (Dose-Response) Cell_Culture->Treatment Proliferation Cell Proliferation (MTT Assay) Treatment->Proliferation Migration Cell Migration (Wound Healing Assay) Treatment->Migration Signaling Protein Signaling (Western Blot) Treatment->Signaling Data_Analysis 4. Data Analysis (IC50, Migration Rate, Phosphorylation Levels) Proliferation->Data_Analysis Migration->Data_Analysis Signaling->Data_Analysis

Caption: Experimental workflow for the in vitro evaluation of NDS-41119.

Data Presentation

The following table summarizes the expected outcomes from the described experiments based on preclinical data.

AssayCell LineExpected Outcome with NDS-41119 Treatment
Cell Proliferation (MTT) H1975Dose-dependent decrease in cell viability; determinable IC50 value.
PC9Dose-dependent decrease in cell viability; determinable IC50 value.
Cell Migration H1975Inhibition of wound closure compared to vehicle control.
PC9Inhibition of wound closure compared to vehicle control.
Western Blot H1975Decreased phosphorylation of EGFR, ERK, and Akt.
PC9Decreased phosphorylation of EGFR, ERK, and Akt.

Conclusion and Future Directions

NDS-41119 represents a promising novel EGFR inhibitor with potential applications in the treatment of NSCLC, including tumors with acquired resistance to first-generation TKIs. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-cancer properties of NDS-41119 in a preclinical setting. Further studies could explore the in vivo efficacy of this compound in xenograft models and investigate its potential in combination therapies with other anti-cancer agents to achieve synergistic effects and overcome the complex challenge of drug resistance in oncology.

References

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  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from [Link]

  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]

  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
  • Bio-Rad Laboratories, Inc. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Retrieved from [Link]

  • ResearchGate. (2016, July 19). How could I detect EGFR by western blot effectively?. Retrieved from [Link]

  • Hirano, T., Yasuda, H., Tani, T., Hamamoto, J., Oashi, A., Ishioka, K., ... & Soejima, K. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(34), 36332.
  • Galvani, E., Alfieri, R., Giovannetti, E., & Peters, G. J. (2021). Preclinical models for acquired resistance to third-generation EGFR inhibitors in NSCLC: functional studies and drug combinations used to overcome resistance. Translational Lung Cancer Research, 10(1), 493.
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Application Notes and Protocols for the Characterization of N-Cyclohexyl-L-isoleucinamide as a Potential Enzyme Inhibitor or Receptor Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Landscape of N-Acyl Amino Acid Signaling

In the complex signaling network of cellular communication, N-acyl amino acids (NAAAs) have emerged as a significant and diverse class of endogenous lipid signaling molecules.[1][2][3] These molecules, characterized by an amino acid linked to a fatty acid via an amide bond, are structurally related to the well-studied endocannabinoids and are considered part of the expanded "endocannabinoidome."[1][3] The diversity of their fatty acid and amino acid components gives rise to a vast array of potential biological activities, from regulating energy homeostasis and pain sensation to influencing bone remodeling.[4] The discovery that NAAAs can modulate the activity of G protein-coupled receptors (GPCRs), ion channels, and key metabolic enzymes has positioned them as promising therapeutic targets.[3][4]

This document provides a detailed guide for the initial characterization of a novel compound, N-Cyclohexyl-L-isoleucinamide, as a potential enzyme inhibitor or receptor modulator. While direct literature on this specific molecule is not yet established, its structural features—a bulky cyclohexyl group, an L-isoleucine core, and an amide linkage—suggest plausible interactions with biological targets known to recognize related N-acyl amides and cyclohexane-containing moieties.[5][6] These protocols are designed to be self-validating systems, providing researchers with a robust framework for investigating the bioactivity of this and similar novel chemical entities.

Hypothesized Molecular Targets and Mechanism of Action

Given the structure of N-Cyclohexyl-L-isoleucinamide, we can hypothesize several potential molecular targets. The N-acyl amino acid scaffold suggests a possible interaction with enzymes that metabolize endogenous lipids of this class. Furthermore, the presence of the bulky, hydrophobic cyclohexyl group could confer specificity for certain receptor binding pockets.

Potential Enzyme Targets:

  • Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is a key enzyme responsible for the degradation of several bioactive fatty acid amides, including the endocannabinoid anandamide and a variety of NAAAs.[1][7] Inhibition of FAAH can potentiate the signaling of its substrates, a mechanism of significant therapeutic interest. N-Cyclohexyl-L-isoleucinamide, as an N-acyl amino acid derivative, is a prime candidate for investigation as a potential FAAH inhibitor.[7]

Potential Receptor Targets:

  • G Protein-Coupled Receptors (GPCRs): Several orphan GPCRs have been identified as receptors for various NAAAs.[3] The unique structural conformation imparted by the cyclohexyl and isoleucine moieties may allow N-Cyclohexyl-L-isoleucinamide to act as a ligand for these or other GPCRs, potentially as an agonist or antagonist.

  • Ion Channels: Certain NAAAs have been shown to modulate the activity of ion channels.[3][4] The lipophilic nature of the test compound could facilitate its interaction with the transmembrane domains of these channels.

The following diagram illustrates the potential signaling pathways that could be modulated by N-Cyclohexyl-L-isoleucinamide.

potential_signaling_pathways cluster_enzyme Enzyme Inhibition Pathway cluster_receptor Receptor Modulation Pathway Endogenous_NAAA Endogenous NAAA Substrate FAAH FAAH Enzyme Endogenous_NAAA->FAAH Hydrolysis Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Test_Compound N-Cyclohexyl-L-isoleucinamide Test_Compound->FAAH Inhibition GPCR G Protein-Coupled Receptor G_Protein G Protein GPCR->G_Protein Activation Effector Effector Enzyme/ Ion Channel G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Test_Compound_Receptor N-Cyclohexyl-L-isoleucinamide Test_Compound_Receptor->GPCR Binding (Agonist/Antagonist)

Caption: Hypothesized signaling pathways for N-Cyclohexyl-L-isoleucinamide.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial characterization of N-Cyclohexyl-L-isoleucinamide.

Protocol 1: In Vitro Enzyme Inhibition Assay for Fatty Acid Amide Hydrolase (FAAH)

This protocol is designed to determine if N-Cyclohexyl-L-isoleucinamide can inhibit the activity of FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH in the presence and absence of the test compound.

1.1. Materials and Reagents:

  • Human recombinant FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

  • N-Cyclohexyl-L-isoleucinamide (test compound)

  • Positive control inhibitor (e.g., URB597)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence plate reader

1.2. Experimental Workflow:

faah_inhibition_workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare_Reagents Dispense_Compound Dispense Test Compound & Controls into Plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add FAAH Enzyme (Pre-incubate) Dispense_Compound->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate) Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em appropriate for substrate) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro FAAH inhibition assay.

1.3. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of N-Cyclohexyl-L-isoleucinamide and the positive control inhibitor in DMSO. Create a serial dilution series of the test compound.

  • Assay Plate Setup: To the wells of a 96-well black microplate, add the test compound dilutions, positive control, and a DMSO vehicle control.

  • Enzyme Addition: Add human recombinant FAAH to each well (except for the no-enzyme control wells). Allow for a brief pre-incubation period (e.g., 15 minutes at room temperature).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

1.4. Expected Data Presentation:

CompoundIC50 (nM) [95% CI]
N-Cyclohexyl-L-isoleucinamide[Insert Value]
URB597 (Positive Control)[Insert Value]
Protocol 2: Radioligand Receptor Binding Assay

This protocol is designed to determine if N-Cyclohexyl-L-isoleucinamide can bind to a specific GPCR, for example, an orphan GPCR known to be a target for NAAAs. The assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.

2.1. Materials and Reagents:

  • Cell membranes prepared from cells overexpressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-CP-55,940 for cannabinoid receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • N-Cyclohexyl-L-isoleucinamide (test compound)

  • Non-labeled known ligand for the target receptor (for non-specific binding determination)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

2.2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution and a serial dilution series of N-Cyclohexyl-L-isoleucinamide in an appropriate solvent.

  • Assay Setup: In test tubes, combine the cell membranes, the radiolabeled ligand, and either the binding buffer (for total binding), the test compound dilutions, or an excess of the non-labeled known ligand (for non-specific binding).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound at each concentration. Plot the percent displacement against the log of the compound concentration to determine the Ki (inhibitory constant).

2.3. Expected Data Presentation:

CompoundKi (nM) [95% CI]
N-Cyclohexyl-L-isoleucinamide[Insert Value]
Known Ligand (Control)[Insert Value]
Protocol 3: Cell-Based Functional Assay (e.g., cAMP Assay for Gαi/o-Coupled GPCRs)

This protocol is designed to determine if the binding of N-Cyclohexyl-L-isoleucinamide to a Gαi/o-coupled GPCR results in a functional response, specifically the inhibition of cyclic AMP (cAMP) production.

3.1. Materials and Reagents:

  • Cells stably expressing the target Gαi/o-coupled GPCR

  • Cell culture medium and supplements

  • Forskolin (an adenylyl cyclase activator)

  • N-Cyclohexyl-L-isoleucinamide (test compound)

  • Known agonist for the target receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • Multi-well cell culture plates

3.2. Step-by-Step Procedure:

  • Cell Plating: Plate the cells in multi-well plates and grow to the desired confluency.

  • Compound Treatment: Treat the cells with serial dilutions of N-Cyclohexyl-L-isoleucinamide or the known agonist in the presence of a phosphodiesterase inhibitor (if required by the assay kit).

  • Adenylyl Cyclase Stimulation: Add forskolin to all wells (except the basal control) to stimulate the production of cAMP.

  • Incubation: Incubate the plates for a specified time at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the cAMP levels against the log of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) for agonists or the IC50 for antagonists.

3.3. Expected Data Presentation:

CompoundFunctional ResponseEC50/IC50 (nM)
N-Cyclohexyl-L-isoleucinamide[Agonist/Antagonist/None][Insert Value]
Known Agonist (Control)Agonist[Insert Value]

Conclusion

The protocols outlined in these application notes provide a foundational framework for the initial characterization of N-Cyclohexyl-L-isoleucinamide as a potential enzyme inhibitor or receptor modulator. By systematically evaluating its effects on key targets within the N-acyl amino acid signaling system, researchers can elucidate its biological activity and pave the way for further preclinical development. The multifaceted nature of lipid signaling suggests that a comprehensive screening approach against a panel of relevant enzymes and receptors will be crucial in fully understanding the therapeutic potential of this novel compound.

References

  • Synthesis, surface and biological properties of sodium N-acyl isoleucines. (2026, January 19). ResearchGate. Retrieved from [Link]

  • Biosynthesis and physiological functions of N-acyl amino acids. (2013, April 9). Diva-portal.org. Retrieved from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). MDPI. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration. (n.d.). PMC. Retrieved from [Link]

  • l-Isoleucine-catalyzed Michael Synthesis of N-Alkylsuccinimide Derivatives and Their Antioxidant Activity Assessment. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Cyclohexyl Amido Acid Antagonists of Lysophosphatidic Acid Type 1 Receptor for the Treatment of Pulmonary Fibrosis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. (n.d.). Europe PMC. Retrieved from [Link]

  • Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. (2023, May 23). ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of N -Cyclohexyl- N- methyloctanamide. (2011, January 3). ResearchGate. Retrieved from [Link]

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. (2020, April 9). eLife. Retrieved from [Link]

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Application Note: Development of a High-Throughput FRET-Based Assay for the Discovery of Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the development and validation of a robust, high-throughput screening (HTS) assay to identify inhibitors of a model cysteine protease, herein termed Cysteinase-X. Utilizing a quenched Fluorescence Resonance Energy Transfer (FRET) peptide substrate, this protocol details the systematic optimization of key assay parameters, a step-by-step 384-well screening protocol, and rigorous statistical validation using the Z'-factor. The principles and methodologies described are exemplified using compounds based on the N-Cyclohexyl L-isoleucinamide scaffold and are broadly applicable for researchers aiming to establish reliable enzymatic screens in a drug discovery context.

Introduction: The Imperative for Robust Protease Screens

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention.[1] The identification of potent and selective inhibitors through HTS is a cornerstone of modern drug discovery.[2] The success of any HTS campaign, however, is fundamentally dependent on the quality of the underlying assay. A well-designed assay must be sensitive, reproducible, and scalable, providing a clear and statistically significant window to distinguish true inhibitors from experimental noise.[3]

This application note addresses the critical steps for developing a biochemical assay for Cysteinase-X, a hypothetical protease representing a common drug target. The assay employs the principle of Fluorescence Resonance Energy Transfer (FRET), a highly sensitive and homogenous format ideal for HTS.[4][5] We will walk through the logic and execution of optimizing enzyme and substrate concentrations, assessing solvent tolerance, and validating the final assay to ensure it is fit-for-purpose.

The FRET-Based Assay Principle

FRET is a non-radiative energy transfer process that occurs between two fluorophores—a donor and an acceptor—when they are in close proximity (typically 1-10 nm).[4] This principle is adapted for protease assays by synthesizing a peptide substrate that contains the specific cleavage sequence for the target protease, flanked by a FRET donor/acceptor pair.[6]

  • Intact Substrate (No Activity): When the peptide substrate is intact, the donor and acceptor are close together. Upon excitation of the donor molecule, energy is efficiently transferred to the acceptor, which then quenches the donor's fluorescence.

  • Cleaved Substrate (Activity): When Cysteinase-X cleaves the peptide sequence, the donor and acceptor are separated. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence signal that is directly proportional to enzyme activity.[4][7]

FRET_Principle cluster_0 1. Intact Substrate (Low Signal) cluster_1 2. Protease Cleavage cluster_2 3. Cleaved Products (High Signal) Intact Donor Substrate Acceptor FRET FRET (Quenching) Intact:D->FRET Protease Cysteinase-X Excitation1 Excitation Light (λEx) Excitation1->Intact:D FRET->Intact:A Cleaved Donor Fragment 1 Fragment 2 Acceptor Emission Donor Emission (λEm) Cleaved:D->Emission Excitation2 Excitation Light (λEx) Excitation2->Cleaved:D

Caption: High-throughput screening workflow for inhibitor discovery.

Conclusion

The development of a robust and reliable HTS assay is a multi-step process that requires careful optimization and rigorous statistical validation. By following the systematic approach outlined in this guide—from fundamental parameter optimization based on enzyme kinetics to Z'-factor validation—researchers can establish a high-quality FRET-based screen for discovering novel inhibitors of Cysteinase-X or other protease targets. This foundational work is paramount to ensuring that the hits identified in a large-scale screen are genuine, reproducible, and worthy of downstream medicinal chemistry efforts.

References

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Retrieved from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. NC State University.
  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. MDPI. Retrieved from [Link]

  • On HTS: Z-factor. Medium. Retrieved from [Link]

  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS. Retrieved from [Link]

  • Michaelis-Menten kinetics and inhibition. Fiveable. Retrieved from [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline. Retrieved from [Link]

  • Basic principles of fluorescence-based homogenous assays for measuring protease activity. Assay Guidance Manual. Retrieved from [Link]

  • Protease Assays - Assay Guidance Manual. NCBI - NIH. Retrieved from [Link]

  • 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. LibreTexts. Retrieved from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Retrieved from [Link]

  • Introduction - High-Throughput Screening Center. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. Retrieved from [Link]

  • DMSO tolerance and reagent stability testing. ResearchGate. Retrieved from [Link]

  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. BellBrook Labs. Retrieved from [Link]

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Assay Guidance Manual. Retrieved from [Link]

  • Ep 10 - Michaelis-Menten Enzyme Kinetics & Law Of Mass Action. GasGasGas. Retrieved from [Link]

  • Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Retrieved from [Link]

  • Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. ACS Publications. Retrieved from [Link]

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Application Notes & Protocols: In Vivo Dosing and Administration of N-Cyclohexyl L-Z-isoleucinamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Background

N-Cyclohexyl L-Z-isoleucinamide is a novel small molecule entity characterized by significant hydrophobicity, a common trait for new chemical entities in drug discovery pipelines.[1][2] This property is largely attributed to the presence of a cyclohexyl moiety, a popular fragment in medicinal chemistry known to enhance binding affinity by occupying lipophilic pockets on target proteins.[3] The core structure is an amide of the amino acid L-isoleucine, suggesting potential interactions with biological transport and metabolic systems.[4][5]

The primary challenge in the preclinical evaluation of such compounds is overcoming their poor aqueous solubility, which can severely limit absorption and lead to low or variable bioavailability.[1][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, dosing, and in vivo administration of N-Cyclohexyl L-Z-isoleucinamide. The protocols herein are designed to ensure reproducible and meaningful results in preclinical animal models, a critical step for advancing a compound from discovery to clinical application.[7][8] All procedures must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC, AEC).[9][10]

Physicochemical Properties & Pre-Formulation Strategy

A thorough understanding of the compound's properties is the cornerstone of a successful in vivo study.[11] N-Cyclohexyl L-Z-isoleucinamide is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, exhibiting low solubility and variable permeability.[1]

Key Considerations:

  • Solubility: The compound is practically insoluble in aqueous media like water or saline. Therefore, direct administration in simple aqueous vehicles is not feasible.

  • Lipophilicity: The high lipophilicity (predicted LogP > 3.0) suggests good solubility in organic solvents and oils. This property can be leveraged for formulation.

  • Stability: Preliminary analysis should be conducted to determine the compound's stability in potential vehicle components and at different pH values.

The initial step involves a solubility screen to identify a suitable vehicle system. This is crucial as the choice of vehicle directly impacts the route of administration and the resulting pharmacokinetic profile.[12][13]

Table 1: Illustrative Solubility Data for N-Cyclohexyl L-Z-isoleucinamide

VehicleSolubility (mg/mL) at 25°CSuitability for Route(s)Notes
Water for Injection< 0.01Not SuitableConfirms hydrophobicity.
0.9% Saline< 0.01Not SuitableIsotonic, but lacks solubilizing capacity for this compound.[12]
5% Dextrose in Water (D5W)< 0.01Not Suitable
Dimethyl Sulfoxide (DMSO)> 100IV (≤10%), IP, OralPotent solvent, but can have its own biological effects; use at the lowest effective concentration.
Polyethylene Glycol 400 (PEG 400)~50Oral, IV, SCGenerally well-tolerated but can cause renal toxicity at high doses.[14]
Corn Oil / Sesame Oil> 30Oral, SC, IMSuitable for lipophilic drugs; not for intravenous use.[12]
20% Hydroxypropyl-β-cyclodextrin (HPβCD)~5IV, IP, SC, OralCyclodextrins enhance solubility by forming inclusion complexes.[12]
10% Solutol® HS 15 in Saline~15IV, OralA non-ionic solubilizer and emulsifying agent.[14]

Vehicle Selection and Formulation Protocols

The choice of vehicle is dictated by the intended administration route and the required dose. For N-Cyclohexyl L-Z-isoleucinamide, co-solvent systems, lipid-based formulations, or cyclodextrin complexes are the most viable options.[1][12]

Protocol: Formulation for Parenteral & Oral Administration (Co-Solvent System)

This protocol is suitable for achieving a clear solution for intravenous (IV), intraperitoneal (IP), or oral (PO) routes.

Objective: To prepare a 5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.

Materials:

  • N-Cyclohexyl L-Z-isoleucinamide

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, for injection

  • Sterile vials, syringes, and filters (0.22 µm)

Procedure:

  • Calculate Required Volumes: For a final volume of 10 mL, you will need: 1 mL DMSO, 4 mL PEG 400, and 5 mL Saline.

  • Weigh Compound: Accurately weigh 50 mg of N-Cyclohexyl L-Z-isoleucinamide and place it in a sterile vial.

  • Initial Solubilization: Add 1 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved. This step is critical as the compound is most soluble in the pure organic co-solvent.[14]

  • Add Second Co-Solvent: Add 4 mL of PEG 400 to the solution. Mix thoroughly until the solution is homogenous.

  • Aqueous Phase Addition: Add the 5 mL of saline slowly and incrementally while continuously vortexing. Rapid addition of the aqueous phase can cause the hydrophobic compound to precipitate.

  • Final Inspection: Visually inspect the final formulation. It must be a clear, particle-free solution. If precipitation occurs, the formulation is not suitable and an alternative vehicle must be developed.[14]

  • Sterile Filtration (for IV/IP): For parenteral routes, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory to ensure sterility.

  • Storage: Store the formulation as per stability data, typically at 2-8°C and protected from light. Prepare fresh as needed.

Protocol: Formulation for Oral Administration (Oil Suspension)

This protocol is suitable for high-dose oral studies where a solution is not feasible.

Objective: To prepare a 20 mg/mL suspension in corn oil.

Materials:

  • N-Cyclohexyl L-Z-isoleucinamide

  • Corn oil (or sesame/olive oil), sterile filtered[15]

  • Mortar and pestle (or homogenizer)

  • Sterile vials and syringes

Procedure:

  • Weigh Compound: Accurately weigh the required amount of N-Cyclohexyl L-Z-isoleucinamide.

  • Particle Size Reduction: If the compound is crystalline, gently triturate the powder with a mortar and pestle to a fine, uniform consistency. This increases the surface area for better suspension.

  • Vehicle Addition: Add a small amount of corn oil to the powder and levigate to form a smooth, uniform paste.

  • Dilution: Gradually add the remaining corn oil in increments, mixing thoroughly after each addition until the desired final volume and concentration are reached.

  • Homogenization: Ensure the final mixture is a homogenous suspension. Use a vortex mixer immediately before each animal is dosed to ensure uniform distribution of the compound.

  • Storage: Store at room temperature, protected from light.

In Vivo Administration Routes: Workflows and Protocols

The selection of an administration route depends on the experimental objective, such as mimicking a clinical route, achieving a specific pharmacokinetic profile, or targeting a specific site.[16]

Diagram: Decision-Making for Route Selection

This diagram outlines the logical process for choosing an appropriate administration route based on key experimental goals.

RouteSelection Start Experimental Goal? Systemic_Local Systemic or Local Effect? Start->Systemic_Local PK_Profile Desired PK Profile? IV Intravenous (IV) 100% Bioavailability Rapid Onset PK_Profile->IV Rapid Peak (High Cmax) Short Half-Life PO Oral (PO) Clinically Relevant First-Pass Metabolism PK_Profile->PO Mimic Human Use Evaluate Oral F% SC Subcutaneous (SC) Sustained Absorption Slower Onset PK_Profile->SC Sustained Release Lower Cmax IP Intraperitoneal (IP) Rapid Absorption Avoids First-Pass PK_Profile->IP High Exposure Bypass GI Tract Systemic_Local->PK_Profile Systemic

Caption: Decision tree for selecting an in vivo administration route.

Intravenous (IV) Injection (Tail Vein)

IV administration provides 100% bioavailability and rapid onset of action, making it ideal for initial pharmacokinetic and maximum exposure studies.[17][18]

Animal Model: Mouse (25-30g) Needle: 27-30 gauge[19] Max Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[20]

Protocol:

  • Animal Restraint: Place the mouse in a suitable restraint device to safely expose the tail.[21]

  • Vein Dilation: Warm the tail using a heat lamp or warm water (max 40°C) to dilate the lateral tail veins, making them more visible.[22]

  • Site Preparation: Gently wipe the tail with 70% alcohol.[21]

  • Injection: With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle, parallel to the vein. Start as close to the tail tip as possible.[22]

  • Administration: Once in the vein, you should feel a lack of resistance. Inject the formulation slowly and steadily (e.g., over 30-60 seconds).[20] If a blister forms or significant resistance is felt, the needle is not in the vein. Withdraw and re-attempt at a more proximal site. A maximum of three attempts is recommended.[20][21]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.[23]

Oral Gavage (PO)

Oral administration is the most common route for clinical drugs and is essential for evaluating oral bioavailability and the effects of first-pass metabolism.[24][25]

Animal Model: Mouse (25-30g) Needle: 20-22 gauge, 1.5-inch flexible or rigid gavage needle with a ball tip[23] Max Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[26]

Protocol:

  • Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the tube to prevent over-insertion.[23][26]

  • Animal Restraint: Gently scruff the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[27]

  • Needle Insertion: Insert the gavage needle into the diastema (gap behind the incisors) and gently advance it along the upper palate.[23] The animal should swallow as the tube enters the esophagus.[28]

  • Verification: The tube should pass with minimal resistance. If the animal struggles excessively or you feel resistance, you may be in the trachea. Withdraw immediately and re-attempt.[26][27]

  • Administration: Once the needle is in place, dispense the substance slowly and smoothly.

  • Post-Administration: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid from the nose.[23][27]

Subcutaneous (SC) Injection

The SC route provides slower, more sustained absorption compared to IV or IP routes, which can be beneficial for maintaining drug levels over a longer period.[18][29]

Animal Model: Rat (250-300g) Needle: 25-27 gauge[19] Max Volume: 5-10 mL/kg[20]

Protocol:

  • Animal Restraint: Manually restrain the rat on a flat surface.

  • Site Selection: The preferred site is the loose skin between the shoulder blades (interscapular region).[29]

  • Injection: Pinch and lift the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[22]

  • Aspiration: Gently pull back on the syringe plunger to ensure you have not entered a blood vessel (no blood should appear in the syringe hub).

  • Administration: Inject the substance into the subcutaneous space. A small bleb or lump will form under the skin.

  • Post-Injection: Withdraw the needle and gently massage the area to help disperse the injected volume. If repeated injections are required, alternate injection sites.[29]

Data Presentation and Key Parameters

Proper data collection and presentation are vital for interpreting study outcomes.

Table 2: Recommended Maximum Administration Volumes for Rodents

SpeciesRouteMax Volume (mL/kg)Recommended Needle Gauge
MouseIV1027-30g
IP10-2025-27g
SC10-2025-27g
PO1020-22g (gavage)
RatIV525-27g
IP1023-25g
SC5-1023-25g
PO1016-18g (gavage)
Source: Adapted from references[10][19][20][26]

Table 3: Comparison of Administration Routes & Pharmacokinetic Implications

RouteBioavailability (F%)Onset of ActionPeak Concentration (Cmax)Key AdvantageKey Disadvantage
Intravenous (IV)100% (by definition)Seconds to minutesHighestPrecise dose delivery, rapid effect.[17]Risk of embolism, requires technical skill.[24]
Oral (PO)Variable30-90 minutesLowerClinically relevant, convenient.[24]First-pass metabolism, variable absorption.[17][25]
Subcutaneous (SC)High (often >80%)15-30 minutesIntermediateSustained release, suitable for oils.[18]Local irritation, limited volume.[30]
Intraperitoneal (IP)High (variable)5-15 minutesHighRapid absorption, bypasses first-pass.[17]Risk of organ puncture, local irritation.[13]
Source: Adapted from references[16][17][18][24]

Troubleshooting and Final Considerations

  • Precipitation on Injection: If the compound precipitates upon injection (especially IV), the formulation is not robust. Consider increasing the concentration of co-solvents or using a different solubilization technology like a self-emulsifying drug delivery system (SEDDS).[6][14]

  • Animal Distress: Always monitor animals closely during and after administration. Any signs of distress should be immediately addressed, and the protocol reviewed.[23]

  • Vehicle Toxicity: Be aware that vehicles themselves can have biological effects or toxicity, especially at high concentrations or with repeated dosing.[13][15] It is crucial to run vehicle-only control groups in all experiments.[9]

  • Regulatory Compliance: All preclinical studies intended for regulatory submission must be conducted under Good Laboratory Practice (GLP) guidelines.[8][31]

This guide provides a foundational framework for the in vivo administration of N-Cyclohexyl L-Z-isoleucinamide. Researchers must adapt these protocols based on empirical data, specific experimental goals, and a steadfast commitment to animal welfare.

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?

  • Bioscientia Medicina. Fluid and Drug Administration Procedure Animal Model in Biomedical Research.

  • Journal of Toxicologic Pathology. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage.

  • University of Queensland. LAB_021 Oral Gavage in Mice and Rats. Research Support, UQ.

  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.

  • Valdivieso, J. A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLOS ONE.

  • Patel Kwan Consultancy. (2020, October 23). Pharmacokinetics of Different Administration Routes.

  • Bilder, A. D., et al. (2013). Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior. BMC Neuroscience.

  • BenchChem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.

  • International Journal of Pharmaceutical Studies and Research. (2010). ROUTES OF DRUG ADMINISTRATION.

  • UCSF IACUC. Oral Gavage In Mice and Rats.

  • Journal of Visualized Experiments. (2012, December 8). Methods for Intravenous Self Administration in a Mouse Model.

  • Clinical Chemistry. (2018, September 1). Pharmacology, Part 2: Introduction to Pharmacokinetics.

  • Lee, J., et al. (2020). Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats. Molecules.

  • Queen's University. SOP 7.8 - Gavage Techniques in Small Animals (Mice).

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS.

  • BenchChem. Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Sigma-Aldrich. Using Inhibitors In Vivo.

  • Jannin, V., et al. (2023). Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Biomaterials Science & Engineering.

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  • Université de Montréal. (2011, September 15). Administration and injection of substances in mice. Direction des services vétérinaires.

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  • Zylstra, E. J., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials.

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Introduction: Deconstructing a Hypothetical Chemical Probe

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential use of N-Cyclohexyl L-Z-isoleucinamide as a chemical probe.

Disclaimer: As of the last update, N-Cyclohexyl L-Z-isoleucinamide is not a commercially available chemical probe with established biological activity in the public domain. This guide is a scientifically informed projection of its potential synthesis, mechanisms, and applications, based on the known properties of its constituent chemical moieties: the N-terminally protected amino acid Z-L-isoleucine and the N-cyclohexylamide functional group. The protocols provided are templates and will require empirical validation.

N-Cyclohexyl L-Z-isoleucinamide is a putative N-acylated amino acid amide. Such molecules are of significant interest in chemical biology and drug discovery. The structure can be broken down into three key components:

  • L-Isoleucine Core: An essential branched-chain amino acid, crucial for protein synthesis and muscle metabolism. Its derivatives are explored for various therapeutic applications.

  • Benzyloxycarbonyl (Z or Cbz) Group: A common amine protecting group used in peptide synthesis. Its presence suggests a synthetic origin, likely as a stable intermediate or a final compound designed to resist N-deacylation. This protection is key for ensuring the amino acid doesn't self-react during synthesis.

  • N-Cyclohexylamide Moiety: The cyclohexyl group is a prevalent feature in medicinal chemistry, often used to enhance lipophilicity and provide a three-dimensional structure for improved target binding. N-cyclohexyl carboxamides and related structures have been identified as inhibitors of various enzymes and modulators of cellular signaling pathways.

Given these components, N-Cyclohexyl L-Z-isoleucinamide can be hypothesized to function as a modulator of enzymes that recognize N-acylated amino acids or related endogenous lipids.

Physicochemical Properties and Synthesis

The physicochemical properties of N-Cyclohexyl L-Z-isoleucinamide can be predicted based on its structure.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C20H30N2O3Based on structural components.
Molecular Weight 362.47 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid or a viscous oil.Z-L-isoleucine can be an oil or solid.
Solubility Soluble in organic solvents like DMSO, ethanol, and ethyl acetate.Typical for protected amino acid derivatives.
LogP Estimated to be in the range of 3.5 - 4.5The cyclohexyl and benzyl groups increase lipophilicity.
Proposed Synthesis Protocol

The synthesis of N-Cyclohexyl L-Z-isoleucinamide can be achieved through a standard amide coupling reaction between Z-L-isoleucine and cyclohexylamine.

Reaction Scheme:

Z-L-Isoleucine + Cyclohexylamine --(Coupling Agent, Base)--> N-Cyclohexyl L-Z-isoleucinamide

Materials:

  • Z-L-Isoleucine

  • Cyclohexylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HBTU, HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve Z-L-isoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add cyclohexylamine (1.1 eq) and DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure N-Cyclohexyl L-Z-isoleucinamide.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Postulated Mechanism of Action and Biological Targets

N-acyl amino acid amides can act as mimics of endogenous signaling lipids, potentially inhibiting enzymes involved in their metabolism. A plausible hypothesis is that N-Cyclohexyl L-Z-isoleucinamide could act as an inhibitor of N-acylethanolamine acid amidase (NAAA) or fatty acid amide hydrolase (FAAH), enzymes that hydrolyze lipid signaling molecules like palmitoylethanolamide (PEA). Inhibition of these enzymes would lead to an increase in the levels of their endogenous substrates, which can have anti-inflammatory and analgesic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Phospholipids Membrane Phospholipids NAPE-PLD NAPE-PLD Membrane Phospholipids->NAPE-PLD Cellular Stress Endogenous Substrate (e.g., PEA) Endogenous Substrate (e.g., PEA) NAPE-PLD->Endogenous Substrate (e.g., PEA) NAAA/FAAH NAAA/FAAH Endogenous Substrate (e.g., PEA)->NAAA/FAAH Hydrolysis PPAR-alpha PPAR-alpha Endogenous Substrate (e.g., PEA)->PPAR-alpha Activation Inactive Metabolites Inactive Metabolites NAAA/FAAH->Inactive Metabolites Probe N-Cyclohexyl L-Z-isoleucinamide Probe->NAAA/FAAH Inhibition Gene Expression Gene Expression PPAR-alpha->Gene Expression Anti-inflammatory Response Anti-inflammatory Response Gene Expression->Anti-inflammatory Response

Caption: Hypothetical signaling pathway modulated by the chemical probe.

Applications as a Chemical Probe

As a chemical probe, N-Cyclohexyl L-Z-isoleucinamide could be utilized in several research areas:

  • Target Identification and Validation: It could be used to identify and validate novel enzymes involved in N-acyl amino acid metabolism.

  • Enzyme Characterization: The probe could help in characterizing the substrate specificity and active site architecture of target enzymes.

  • Cellular Pathway Elucidation: By observing the cellular effects of the probe, researchers can gain insights into the biological roles of the pathways it modulates.

  • Lead Compound for Drug Discovery: If it exhibits interesting biological activity, it could serve as a starting point for the development of more potent and selective therapeutic agents.

Experimental Protocols

The following are generalized protocols for the initial characterization of N-Cyclohexyl L-Z-isoleucinamide as a chemical probe.

In Vitro Enzyme Inhibition Assay (e.g., against NAAA)

This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a purified enzyme.

Materials:

  • Purified recombinant human NAAA

  • Fluorogenic NAAA substrate (e.g., PED6)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, 0.1% BSA)

  • N-Cyclohexyl L-Z-isoleucinamide (test compound)

  • DMSO (for dissolving the compound)

  • 96-well black microplate

  • Plate reader with fluorescence detection

Protocol:

  • Prepare a stock solution of N-Cyclohexyl L-Z-isoleucinamide in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM).

  • In a 96-well plate, add 5 µL of each test compound dilution or DMSO (vehicle control) to triplicate wells.

  • Add 40 µL of NAAA enzyme solution (at a final concentration optimized for linear reaction kinetics) to each well.

  • Pre-incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 5 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate.

  • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration.

  • Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation:

  • Inactive Control: Synthesize and test an inactive analog, for example, the D-isoleucine enantiomer, which is not expected to bind to the active site of the enzyme.

  • Orthogonal Assay: Confirm the inhibition using a different assay format, such as a mass spectrometry-based assay that directly measures substrate turnover.

Cell-Based Assay for Target Engagement

This protocol assesses the ability of the compound to engage its target in a cellular context, for instance, by measuring the accumulation of an endogenous substrate.

Materials:

  • A relevant cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • N-Cyclohexyl L-Z-isoleucinamide

  • LPS (lipopolysaccharide) to stimulate the cells

  • Lysis buffer

  • LC-MS/MS system for lipidomics analysis

Protocol:

  • Seed the cells in a 6-well plate and grow to 80-90% confluency.

  • Treat the cells with various concentrations of N-Cyclohexyl L-Z-isoleucinamide (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce the production of endogenous NAAA/FAAH substrates.

  • Wash the cells with ice-cold PBS and harvest them.

  • Perform lipid extraction from the cell pellets.

  • Analyze the lipid extracts by LC-MS/MS to quantify the levels of endogenous substrates (e.g., PEA).

  • Normalize the substrate levels to the total protein concentration in each sample.

  • Plot the fold-change in substrate levels relative to the LPS-treated vehicle control.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Cell Culture Cell Culture Seed Cells->Cell Culture Add Probe/Vehicle Add Probe/Vehicle Cell Culture->Add Probe/Vehicle Stimulate (e.g., LPS) Stimulate (e.g., LPS) Add Probe/Vehicle->Stimulate (e.g., LPS) Harvest & Lyse Cells Harvest & Lyse Cells Stimulate (e.g., LPS)->Harvest & Lyse Cells Lipid Extraction Lipid Extraction Harvest & Lyse Cells->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Target Engagement Confirmed Target Engagement Confirmed Data Analysis->Target Engagement Confirmed

Caption: Experimental workflow for the cell-based target engagement assay.

Data Interpretation and Troubleshooting

  • In Vitro Assay: A clear dose-dependent inhibition with a low IC₅₀ value suggests potent enzyme inhibition. If no inhibition is observed, the enzyme may not be the correct target, or the assay conditions may need optimization.

  • Cell-Based Assay: A dose-dependent increase in the endogenous substrate upon treatment with the probe indicates successful target engagement in a cellular environment. A lack of effect could be due to poor cell permeability, rapid metabolism of the probe, or the target not being rate-limiting for substrate degradation in that cell type.

  • Off-Target Effects: It is crucial to assess the selectivity of the probe against other related enzymes (e.g., other hydrolases) and to perform broader profiling to identify potential off-target activities that could confound data interpretation.

References

  • Amick, J., & Kass, I. J. (2006). Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Biochemistry, 45(13), 4144–4152.
  • J&K Scientific LLC. (n.d.). Z-L-isoleucine (oil). J&K Scientific LLC. Retrieved from [Link]

  • Caprioli, A., Coccurello, R., & Di Marzo, V. (2012). Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Drug Discovery Today, 17(11-12), 549–556.
  • Boström, J., Hogner, A., & Llinàs, A. (2013). Stacking with No Planarity? Journal of Medicinal Chemistry, 56(15), 5831–5840.
  • Request PDF. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • Al-Azmi, A., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology, 12, 686379.
  • ProQuest. (n.d.). Synthesis of Novel Androstane-N-Cyclohexyl-17-Carboxamides, and Their Effect on the 5α-Reductase Isoform 2, the Androgen Receptor, and Androgen-Dependent Glands. Retrieved from [Link]

  • Saghatelian, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4381.
  • Rocha, J. B. T., et al. (2020). Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity. Journal of Biological Chemistry, 295(18), 6031–6045.
  • Wang, H., et al. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • Piomelli, D., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(10), 4975–4990.
  • Long, J. Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55732.
  • Abad, M. F., et al. (2004). and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity. Journal of Medicinal Chemistry, 47(8), 2098–2107.
  • Abate, C., et al. (2011). Analogues of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with Added Polar Functionality and Reduced Lipophilicity for Potential

Application Notes & Protocols: A Framework for Characterizing Novel Protein-Protein Interaction Modulators Using N-Cyclohexyl L-isoleucinamide as a Model

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The discovery of small molecules that can modulate protein-protein interactions (PPIs) is a frontier in chemical biology and drug discovery.[1][2] These molecules offer powerful tools to dissect complex cellular signaling and can serve as starting points for novel therapeutics. This guide is designed to provide a comprehensive framework for the characterization of a new, hypothetical PPI modulator.

For the purposes of this document, we will use the model compound N-Cyclohexyl L-isoleucinamide , which we will refer to as "Modulator-H1" . As this specific molecule is not characterized in existing scientific literature for PPI modulation, this guide will present a series of universally applicable, state-of-the-art protocols that a researcher would follow to validate any new chemical entity intended for studying protein-protein interactions.

Section 1: Introduction to the Strategy

The validation of a novel small-molecule modulator of PPIs requires a multi-faceted approach. We must rigorously demonstrate that the molecule (1) directly binds to one of the target proteins, (2) functionally disrupts or stabilizes the protein-protein complex, and (3) demonstrates this activity within the complex environment of a living cell. This guide will outline a logical progression of experiments, from initial biophysical characterization to confirmatory cell-based assays.

The workflow is designed to be self-validating. Each step provides crucial data that informs the next, building a robust and defensible case for the modulator's mechanism of action.

Section 2: Initial Physicochemical & Biophysical Characterization

Before embarking on complex cellular assays, it is critical to understand the fundamental properties of Modulator-H1 and to prove it directly binds its intended target. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology for quantifying the kinetics of molecular interactions in real-time.[3][4][5]

Key Parameters for Modulator-H1

A summary of essential data for a hypothetical Modulator-H1 is presented below. Researchers should generate this data for their specific compound.

ParameterValueMethodRationale
Molecular Weight 240.38 g/mol CalculatedEssential for preparing stock solutions and for SPR analysis.
Solubility >50 mM in DMSOExperimentalEnsures the compound can be prepared at concentrations suitable for all assays without precipitation.
Purity >98%HPLC, LC-MSConfirms that the observed activity is due to the compound of interest and not a contaminant.
Target Protein Protein X-The intended binding partner of the modulator.
Interacting Partner Protein Y-The protein that forms a complex with Protein X.
Binding Affinity (KD) 500 nMSPRQuantifies the strength of the interaction between Modulator-H1 and Protein X.
Association Rate (ka) 1 x 105 M-1s-1SPRDescribes how quickly Modulator-H1 binds to Protein X.
Dissociation Rate (kd) 5 x 10-2 s-1SPRDescribes how quickly Modulator-H1 unbinds from Protein X.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes how to determine the binding affinity and kinetics of Modulator-H1 to its target, Protein X. One binding partner (the "ligand") is immobilized on a sensor chip, and the other (the "analyte") is flowed over the surface.[3][5]

Objective: To measure the KD, ka, and kd of the Modulator-H1:Protein X interaction.

Materials:

  • SPR instrument (e.g., Biacore™)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Recombinant purified Protein X (>95% purity)

  • Modulator-H1 stock solution (e.g., 10 mM in 100% DMSO)

Methodology:

  • Chip Preparation & Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes.

    • Immobilize Protein X to the surface by injecting it at a concentration of 20 µg/mL in immobilization buffer until the desired density is reached (~2000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without immobilizing Protein X.

  • Analyte Binding Assay (Kinetics Measurement):

    • Prepare a serial dilution of Modulator-H1 in running buffer. A typical concentration range would be 0.1x to 10x the expected KD (e.g., 50 nM to 5 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

    • Perform a multi-cycle kinetics experiment:

      • Inject the running buffer for 60 seconds to establish a stable baseline.

      • Inject a concentration of Modulator-H1 for 120 seconds to observe the association phase .

      • Switch back to running buffer for 300 seconds to observe the dissociation phase .

      • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

    • Repeat for each concentration of Modulator-H1.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the active flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the kinetic parameters ka, kd, and the equilibrium dissociation constant, KD (KD = kd/ka).

Visualization: SPR Experimental Workflow

SPR_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay (Multi-cycle) cluster_analysis Phase 3: Analysis Activate Activate Chip (NHS/EDC) Immobilize Immobilize Ligand (Protein X) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Baseline Buffer Injection (Baseline) Deactivate->Baseline Association Inject Analyte (Modulator-H1) Baseline->Association Repeat for each concentration Dissociation Buffer Injection (Dissociation) Association->Dissociation Repeat for each concentration Regenerate Regenerate Surface Dissociation->Regenerate Repeat for each concentration Regenerate->Baseline Repeat for each concentration Data Sensorgram Data Regenerate->Data Fit Fit to 1:1 Model Data->Fit Result Obtain ka, kd, KD Fit->Result

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Section 3: Proving Mechanism in a Cellular Context

Demonstrating direct binding is the first step. The next critical phase is to prove that Modulator-H1 engages its target and disrupts the intended PPI inside a cell. Two orthogonal methods, the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation (Co-IP), provide powerful evidence.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that assesses drug-target interaction in intact cells.[6][7] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8]

Objective: To confirm that Modulator-H1 binds to and stabilizes Protein X in a cellular environment.

Materials:

  • MCF-7 cells (or other relevant cell line expressing Protein X)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Modulator-H1 and DMSO (vehicle control)

  • PBS and Protease/Phosphatase Inhibitor Cocktail

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or heating block for temperature gradient

  • Western Blotting reagents and equipment

  • Primary antibody specific for Protein X

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with Modulator-H1 at a final concentration (e.g., 10 µM) or with DMSO (vehicle) for 2 hours in the incubator.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]

  • Detection by Western Blot:

    • Transfer the supernatants (soluble protein fraction) to new tubes.

    • Normalize total protein concentration for all samples.[6]

    • Analyze the amount of soluble Protein X remaining at each temperature point by Western Blotting using an antibody against Protein X.

  • Data Analysis:

    • Quantify the band intensities for each lane.

    • Plot the percentage of soluble Protein X as a function of temperature for both the Modulator-H1-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the Modulator-H1-treated sample indicates thermal stabilization and confirms target engagement.[9][10]

Protocol: Co-Immunoprecipitation (Co-IP) for PPI Disruption

Co-IP is a cornerstone technique used to study protein-protein interactions.[11][12][13] By immunoprecipitating a "bait" protein (Protein X), we can determine if its interacting "prey" (Protein Y) is also pulled down, and how this is affected by Modulator-H1.

Objective: To demonstrate that Modulator-H1 disrupts the interaction between Protein X and Protein Y in cells.

Materials:

  • Cells expressing both Protein X and Protein Y

  • Modulator-H1 and DMSO (vehicle control)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, plus protease inhibitors). The choice of detergent and salt concentration is critical and may need optimization to preserve the interaction.[13][14]

  • Antibody against Protein X (for IP)

  • Antibodies against Protein X and Protein Y (for Western Blot)

  • Protein A/G magnetic beads

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with a dose-range of Modulator-H1 (e.g., 0, 1, 5, 10 µM) for 4-6 hours.

    • Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Reserve a small portion of the lysate ("Input" control).

    • Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.[13]

    • Incubate the pre-cleared lysate with the anti-Protein X antibody overnight at 4°C.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer to remove non-specifically bound proteins.[14]

    • Elute the protein complexes from the beads by resuspending in SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis by Western Blot:

    • Run the "Input" and eluted IP samples on an SDS-PAGE gel.

    • Transfer to a PVDF membrane and probe with antibodies for both Protein X (to confirm successful pulldown) and Protein Y (to assess co-immunoprecipitation).

  • Data Analysis:

    • In the vehicle-treated lane, a band for Protein Y should be present, indicating it was co-precipitated with Protein X.

    • A dose-dependent decrease in the intensity of the Protein Y band in the Modulator-H1-treated lanes indicates that the compound is disrupting the PPI.

Visualization: Co-IP Experimental Workflow

CoIP_Workflow cluster_treatment Step 1: Cell Treatment & Lysis cluster_ip Step 2: Immunoprecipitation cluster_wash Step 3: Wash & Elute cluster_analysis Step 4: Analysis Treat Treat Cells with Modulator-H1 Lyse Lyse Cells in Co-IP Buffer Treat->Lyse Clarify Clarify Lysate (Centrifuge) Lyse->Clarify Input Save 'Input' Sample Clarify->Input Antibody Incubate with Anti-Protein X Ab Clarify->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads (3-5x) Beads->Wash Elute Elute Proteins (Boil in SDS Buffer) Wash->Elute WB Western Blot Elute->WB ProbeX Probe for Protein X (IP Control) WB->ProbeX ProbeY Probe for Protein Y (Co-IP Readout) WB->ProbeY Result Assess PPI Disruption ProbeY->Result

Caption: Workflow for assessing PPI disruption using Co-Immunoprecipitation (Co-IP).

Section 4: High-Throughput Biochemical Confirmation

For screening or detailed mechanistic studies, a robust, high-throughput biochemical assay is invaluable. Proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are ideal for this purpose.

Protocol: AlphaLISA for In Vitro PPI Disruption

AlphaLISA is a bead-based assay that measures molecular interactions in a microplate format.[15][16][17] When two interacting proteins, each bound by an antibody conjugated to either a Donor or Acceptor bead, are brought into close proximity (<200 nm), a chemiluminescent signal is generated.[15] A small molecule that disrupts the PPI will cause a loss of signal.

Objective: To quantify the potency of Modulator-H1 (IC50) in disrupting the Protein X-Protein Y interaction in a purified system.

Materials:

  • Purified recombinant Protein X (e.g., with a His-tag) and Protein Y (e.g., with a GST-tag)

  • AlphaLISA Donor Beads (e.g., Nickel Chelate for His-tag)

  • AlphaLISA Acceptor Beads (e.g., Anti-GST conjugated)

  • AlphaLISA Immunoassay Buffer

  • 384-well microplates (e.g., ProxiPlate)

  • Plate reader capable of Alpha detection (e.g., EnVision)

Methodology:

  • Reagent Preparation:

    • Prepare dilutions of Protein X-His and Protein Y-GST in AlphaLISA buffer. Optimal concentrations must be determined empirically through cross-titration experiments.

    • Prepare a serial dilution of Modulator-H1 in AlphaLISA buffer containing the appropriate final concentration of DMSO.

  • Assay Procedure:

    • To the wells of a 384-well plate, add:

      • 5 µL of Modulator-H1 dilution (or vehicle).

      • 5 µL of Protein X-His.

      • 5 µL of Protein Y-GST.

    • Incubate for 60 minutes at room temperature to allow the interaction (and inhibition) to reach equilibrium.

    • Add 5 µL of Anti-GST Acceptor beads.

    • Add 5 µL of Ni-Chelate Donor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • Plot the AlphaLISA signal against the logarithm of the Modulator-H1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Modulator-H1 required to inhibit 50% of the PPI signal.

Visualization: AlphaLISA Assay Principle

Caption: Principle of the AlphaLISA assay for detecting PPI disruption.

References

  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]

  • ResearchGate. (2018). Schematic illustration of AlphaLISA® protein interaction determination protocol. ResearchGate. [Link]

  • Reid, C. D., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Depixus. (2025). Comparing Depixus MAGNA One™ and SPR for analyzing protein-protein interactions. Depixus. [Link]

  • Douzi, B., et al. (2017). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Methods in Molecular Biology. [Link]

  • O'Hayre, M., et al. (2019). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Scientific Reports. [Link]

  • BMG Labtech. Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech Application Note. [Link]

  • Douzi, B. & Cianferani, S. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Creative Diagnostics. Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. [Link]

  • Geyer, C. R., et al. (2004). A systematic method for identifying small-molecule modulators of protein–protein interactions. Proceedings of the National Academy of Sciences. [Link]

  • Bennett, M. R., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. ACS Omega. [Link]

  • Assay Genie. Co-immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. [Link]

  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]

  • Bian, Y., et al. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols. [Link]

  • Lu, H., et al. (2015). State-of-the-art strategies for targeting protein–protein interactions by small-molecule inhibitors. Chemical Society Reviews. [Link]

  • Sledz, P. & Civera, M. (2023). Exploring Small Molecules Targeting Protein–Protein Interactions (PPIs): Advancements and Future Prospects. Molecules. [Link]

  • Isca Biochemicals. Protein–protein interactions | Pharmacology. Isca Biochemicals. [Link]

  • Chen, Y. D., et al. (2015). Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. PLOS ONE. [Link]

  • Sato, H., et al. (2009). Cycloheximide treatment induces the uptake of neutral and dibasic amino acids via the activation of system b(0,+) in human intestinal Caco-2 cells. Journal of Nutritional Science and Vitaminology. [Link]

  • Arkin, M. R., et al. (2012). Small Molecule Inhibitors of Protein-Protein Interactions: Reaching for the Treetops. eScholarship, University of California. [Link]

  • Wilson, A. J. (2016). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. [Link]

  • Alam, M. S., et al. (2012). Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl. BMC Chemistry. [Link]

  • Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology. [Link]

  • Miller, L. J., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. Molecules. [Link]

  • Wikipedia. Isoleucine. Wikipedia. [Link]

  • Liu, S. Q., et al. (2020). Understanding the interaction of isoleucine paired with other amino acids in soy whey alcohol fermentation using Torulaspora delbrueckii. Journal of the Science of Food and Agriculture. [Link]

Sources

Application Notes & Protocols: Cellular Uptake and Distribution of N-Cyclohexyl L-Z-isoleucinamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing studies to characterize the cellular uptake and distribution of N-Cyclohexyl L-Z-isoleucinamide. Given the compound's predicted physicochemical properties—notably its hydrophobicity—this guide emphasizes methodologies to elucidate its mechanism of entry, quantify its accumulation, and determine its subcellular localization. We present detailed protocols for qualitative and quantitative analysis using fluorescence microscopy, flow cytometry, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, we detail experimental strategies to differentiate between passive diffusion and active transport mechanisms. The overarching goal is to equip researchers with a robust framework to generate reliable and reproducible data, crucial for advancing the preclinical evaluation of this and similar small molecules.

Introduction and Scientific Rationale

The efficacy of a therapeutic agent is fundamentally dependent on its ability to reach its intracellular target in sufficient concentration. Therefore, understanding how a compound like N-Cyclohexyl L-Z-isoleucinamide traverses the cell membrane and distributes within the cell is a cornerstone of its pharmacological profiling.

Physicochemical Profile and Hypothesized Uptake Mechanisms: N-Cyclohexyl L-Z-isoleucinamide is a small molecule characterized by significant hydrophobicity, conferred by the cyclohexyl and likely benzyloxycarbonyl ("Z-group") moieties. This lipophilic nature suggests a propensity for passive diffusion across the lipid bilayer of the cell membrane. However, its peptide-like core (isoleucinamide) may also make it a substrate for carrier-mediated transport systems. The primary mechanisms of cellular entry for such compounds fall into two broad categories: passive diffusion and active transport (including endocytosis).[1][2][3]

  • Passive Diffusion: Movement across the membrane driven by the concentration gradient, from a region of high concentration to low concentration.[1][3] This process is energy-independent.[2][4] The high hydrophobicity of the compound makes this a likely pathway.[5]

  • Active Transport & Endocytosis: These are energy-dependent processes.[2][4] Active transport may involve specific transporter proteins, while endocytosis involves the engulfment of the molecule by the cell membrane to form vesicles.[6][7] Pathways like macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis are common for peptides and other macromolecules.[6][7]

Distinguishing between these pathways is critical. A drug relying solely on passive diffusion may have broad, non-specific distribution, whereas one utilizing active transport could be targeted to cells expressing specific transporters, a desirable trait for targeted therapies.

This guide provides the necessary protocols to systematically investigate these possibilities.

Experimental Design and Key Considerations

Before proceeding to specific protocols, a well-defined experimental strategy is essential. The choices made here will directly impact the quality and interpretability of the data.

Selection of an Appropriate Cell Model

The choice of cell line is paramount and should be driven by the therapeutic context of the compound.

  • Disease-Relevant Cells: If the compound is being developed as an anti-cancer agent, a panel of cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer) should be used.[8][9]

  • Barrier Models: To study transport across physiological barriers, consider Caco-2 cells, which differentiate into a polarized monolayer mimicking the intestinal epithelium.[10]

  • Adherent vs. Suspension Cells: Adherent cells (e.g., HeLa, A549) are ideal for microscopy-based techniques.[11] Suspension cells (e.g., Jurkat) are well-suited for high-throughput flow cytometry.

Preparation of the Test Compound

For many assays, the compound must be detectable.

  • Fluorescent Labeling: If possible, synthesizing a fluorescently-tagged version of N-Cyclohexyl L-Z-isoleucinamide (e.g., with FITC or a rhodamine dye) is highly advantageous for microscopy and flow cytometry.[9][12] Causality: A fluorescent tag allows for direct visualization and quantification of the compound's location and intensity within the cell. However, it is crucial to verify that the tag does not significantly alter the compound's uptake properties.[13]

  • Label-Free Approach (LC-MS/MS): For the most authentic measurement, a label-free approach using LC-MS/MS is the gold standard.[14][15] This method directly measures the concentration of the unmodified parent compound, avoiding any potential artifacts from labels.[16]

Essential Controls for a Self-Validating System

Every protocol must include a set of controls to ensure the results are valid and interpretable.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.

  • Negative Control (Low Temperature): Incubating cells at 4°C effectively halts active, energy-dependent transport processes like endocytosis.[17] Uptake observed at this temperature is largely attributable to passive diffusion or non-specific membrane binding.

  • Untreated Control: Cells that are not treated with the compound, used to establish baseline fluorescence or mass spectrometry signals.

Protocol 1: Qualitative Analysis by Confocal Fluorescence Microscopy

This protocol allows for the visualization of the compound's subcellular distribution.

Objective

To qualitatively assess whether N-Cyclohexyl L-Z-isoleucinamide enters the cell and to identify its primary subcellular localization (e.g., cytoplasm, nucleus, specific organelles).

Step-by-Step Methodology
  • Cell Seeding: Seed adherent cells (e.g., HeLa) onto glass-bottom confocal dishes or coverslips and allow them to adhere overnight.[18][19]

  • Compound Preparation: Prepare a stock solution of fluorescently-labeled N-Cyclohexyl L-Z-isoleucinamide in DMSO. Dilute to the final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the fluorescent compound. Include a vehicle control and an untreated control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Organelle Counterstaining (Optional): To determine colocalization, incubate cells with organelle-specific fluorescent dyes. For example:

    • Nucleus: Hoechst 33342[19][20]

    • Lysosomes: LysoTracker Red[21]

    • Mitochondria: MitoTracker Green

  • Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[11][19]

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.[11]

  • Imaging: Visualize the cells using a confocal microscope.[20] Acquire images in the channels corresponding to the compound's fluorophore and any organelle counterstains.

Data Interpretation
  • Cellular Entry: A fluorescent signal inside the cell boundary that is significantly above the background of untreated cells indicates uptake.

  • Subcellular Localization: Overlaying the compound's signal with the organelle stains will reveal colocalization, suggesting accumulation in specific compartments like the nucleus or lysosomes.[22]

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells on Coverslips Prep Prepare Fluorescent Compound Treat Treat Cells with Compound Prep->Treat Incubate Incubate (e.g., 1-24h, 37°C) Treat->Incubate Stain Counterstain Organelles (Optional) Incubate->Stain Wash Wash with PBS (3x) Stain->Wash Fix Fix with 4% PFA Wash->Fix Mount Mount on Slides Fix->Mount Image Confocal Microscopy Imaging Mount->Image Interpret Analyze Colocalization Image->Interpret

Caption: Workflow for Confocal Microscopy Analysis.

Protocol 2: Quantitative Analysis by Flow Cytometry

This protocol provides high-throughput, quantitative data on compound uptake across a large cell population.[23][24]

Objective

To quantify the mean cellular fluorescence intensity and the percentage of cells that have taken up the fluorescently-labeled compound.

Step-by-Step Methodology
  • Cell Seeding: Seed cells (adherent or suspension) in a 12- or 24-well plate.

  • Treatment: Treat cells with a range of concentrations of the fluorescent compound. Include untreated and vehicle controls.

  • Incubation: Incubate for the desired time at 37°C.

  • Harvesting:

    • Suspension cells: Transfer directly to flow cytometry tubes.

    • Adherent cells: Wash with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to tubes.

  • Washing: Centrifuge the cells, discard the supernatant, and resuspend in cold PBS or a flow cytometry buffer (e.g., PBS with 1% BSA). Repeat twice.

  • Analysis: Analyze the cells on a flow cytometer, exciting with the appropriate laser and collecting emission in the correct channel.[25] Record data for at least 10,000 cells per sample.

Data Presentation and Interpretation

The data can be presented as histograms showing fluorescence intensity distribution or as a summary table.

Table 1: Example Flow Cytometry Data Summary

Concentration (µM) Mean Fluorescence Intensity (MFI) % Positive Cells
0 (Untreated) 150 ± 20 0.5%
1 2,500 ± 300 65%
5 8,000 ± 650 92%

| 10 | 15,000 ± 1,100 | 98% |

A dose-dependent increase in MFI and the percentage of positive cells indicates successful cellular uptake.[25]

Protocol 3: Gold Standard Quantification by LC-MS/MS

This label-free method provides the most accurate quantification of the intracellular concentration of the unmodified compound.[14][26]

Objective

To determine the absolute intracellular concentration (e.g., in nmol per million cells) of N-Cyclohexyl L-Z-isoleucinamide.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed a known number of cells (e.g., 1x10^6) in a 6-well plate. Treat with the compound at various concentrations and time points.

  • Harvesting: Wash cells thoroughly with ice-cold PBS to stop uptake and remove extracellular compound. Detach the cells and count them accurately.

  • Cell Lysis and Extraction:

    • Pellet the cells by centrifugation.

    • Add a precise volume of an extraction solvent (e.g., acetonitrile or methanol) to lyse the cells and precipitate proteins.[16] The solvent should contain a known concentration of a suitable internal standard.

    • Vortex vigorously and centrifuge at high speed to pellet the cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a small, known volume of mobile phase.

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. The system should be optimized for the specific mass-to-charge ratio (m/z) transitions of the parent compound and the internal standard.[15]

  • Quantification: Create a standard curve by spiking known amounts of the compound into control cell lysate. Calculate the intracellular concentration based on this curve.[26][27]

Data Presentation

Table 2: Example LC-MS/MS Quantification Data

Treatment Time (hr) Extracellular Conc. (µM) Intracellular Conc. (nmol/10^6 cells)
1 5 0.8 ± 0.1
4 5 2.5 ± 0.3

| 24 | 5 | 4.1 ± 0.5 |

Protocol 4: Elucidating the Mechanism of Uptake

This section describes experiments to distinguish between passive diffusion and active, energy-dependent uptake pathways.

Objective

To determine the primary mechanism(s) responsible for the cellular entry of N-Cyclohexyl L-Z-isoleucinamide.

Methodology: Temperature Dependence and Chemical Inhibition

This experiment is typically performed using the quantitative flow cytometry or LC-MS/MS protocols described above, with the following modifications:

  • Temperature Control: Compare the uptake at 37°C (physiological temperature) with uptake at 4°C.[17]

    • Rationale: Active transport processes are enzymatic and temperature-sensitive, and are largely inhibited at 4°C.[4] Significant uptake at 4°C suggests passive diffusion.

  • Chemical Inhibitors: Pre-incubate cells with specific inhibitors of endocytic pathways before adding the compound.[28][29]

    • Rationale: If the compound's uptake is reduced in the presence of an inhibitor, it implicates that specific pathway.[30] It is crucial to use multiple inhibitors to confirm a pathway, as their specificity can vary.[8][28]

Table 3: Common Inhibitors for Uptake Mechanism Studies

Inhibitor Concentration Target Pathway Citation
Chlorpromazine 5-10 µg/mL Clathrin-mediated endocytosis [8][28]
Filipin III / Nystatin 1-5 µg/mL Caveolae-mediated endocytosis [17][28][31]
Amiloride 50-100 µM Macropinocytosis [5][17][28]

| Sodium Azide | 0.1% | General metabolic inhibitor (depletes ATP) |[32] |

Data Interpretation and Pathway Visualization
  • If uptake is not significantly reduced at 4°C and is unaffected by metabolic inhibitors, passive diffusion is the likely mechanism.

  • If uptake is significantly reduced at 4°C and by sodium azide, an active, energy-dependent process is involved.

  • Reduction in uptake by specific inhibitors (e.g., chlorpromazine) points to a particular endocytic route.[6]

G cluster_passive Passive Diffusion cluster_active Active Transport / Endocytosis Compound N-Cyclohexyl L-Z-isoleucinamide (Extracellular) Membrane Cell Membrane Compound->Membrane Clathrin Clathrin-mediated Compound->Clathrin  Energy-Dependent Caveolae Caveolae-mediated Compound->Caveolae Macro Macropinocytosis Compound->Macro Cytosol Cytosol (Intracellular) Membrane->Cytosol  Energy-Independent Passive Direct Membrane Crossing Clathrin->Cytosol Caveolae->Cytosol Macro->Cytosol

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of N-Cyclohexyl L-Z-isoleucinamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Cyclohexyl L-Z-isoleucinamide (CAS No.: 1071594-16-5) is a highly lipophilic synthetic intermediate and peptidomimetic building block[1]. Formulating this compound often presents severe solubility bottlenecks due to its fully protected nature. This technical guide addresses the thermodynamic barriers to its solvation, provides validated protocols for achieving stable solutions in organic and aqueous-compatible systems, and outlines diagnostic steps to distinguish true solutions from deceptive micro-suspensions.

Section 1: Diagnostic FAQ (Understanding the Causality)

Q1: Why is this specific compound so resistant to aqueous dissolution? A: The insolubility is a direct consequence of the hydrophobic effect and the absence of ionizable functional groups. The molecule is fully capped: the N-terminus is protected by a bulky1, and the C-terminus is amidated with a cyclohexyl ring[1]. Combined with the sec-butyl side chain of isoleucine, the entropic penalty of organizing water molecules around these non-polar moieties vastly outweighs the enthalpic gain of hydrogen bonding with the internal amide linkages. Consequently, the compound aggregates to minimize exposed 2[2].

Q2: Why does the compound sometimes form a gel instead of a true solution in certain organic solvents? A: In solvents with intermediate polarity (e.g., cold ethanol or acetonitrile), the intermolecular hydrogen bonding between the carbamate and amide groups can establish an extended network, trapping solvent molecules within a3[3]. To break this crystal lattice, highly polar aprotic solvents that act as strong hydrogen-bond acceptors are required.

Q3: Can I use acidic or basic additives to enhance solubility? A: No. Unlike unprotected amino acids that can form highly soluble zwitterions or salts at extreme pH levels, N-Cyclohexyl L-Z-isoleucinamide lacks free amine or carboxylic acid groups. Adjusting the pH will not improve solubility and may instead catalyze the or the Cbz protecting group if pushed to extremes.

Section 2: Quantitative Data & Solvent Compatibility

Selecting the correct solvent system is critical. The table below summarizes the thermodynamic compatibility of N-Cyclohexyl L-Z-isoleucinamide across various matrices.

Solvent SystemDielectric Constant (ε)Solubilizing CapacityRecommended Application
Water / PBS 80.1< 0.1 mg/mLNot recommended directly
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mLStock solutions, Biocatalysis co-solvent
N,N-Dimethylformamide (DMF) 36.7> 50 mg/mLPeptide synthesis, Stock solutions
Dichloromethane (DCM) 9.1~ 20 mg/mLOrganic extractions, biphasic reactions
5% DMSO in Aqueous Buffer N/A~ 1-2 mg/mLBiological assays (requires rapid dilution)

Note: Achieving sufficient solubility in aqueous media for enzymatic assays often requires at least 4[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock Solution in DMSO

Causality: DMSO disrupts the intermolecular amide-amide hydrogen bonds, replacing them with stronger solvent-solute interactions.

  • Gravimetric Measurement: Weigh exactly 17.32 mg of N-Cyclohexyl L-Z-isoleucinamide (MW: 346.46 g/mol ) into a clean, dry 2.0 mL amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Kinetic Disruption: Vortex the vial at 2500 RPM for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Avoid temperatures above 50°C to prevent potential 5[5].

  • Validation (Self-Validating Step): Hold the vial against a stark black background under a bright, focused light. A true solution will exhibit zero Tyndall effect (no light scattering). If a cloudy beam is visible, the compound is in a micro-suspension and requires further sonication or dilution.

Protocol B: Formulating Aqueous-Compatible Dispersions for Biocatalysis

Causality: When diluting into aqueous buffers, the sudden shift in the dielectric constant forces the compound out of solution. Using a carrier molecule (like Hydroxypropyl-β-cyclodextrin, HP-β-CD) encapsulates the hydrophobic sec-butyl and cyclohexyl groups, masking them from the aqueous environment.

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Pre-dissolution: Dissolve the compound in DMF to a highly concentrated stock of 20 mM.

  • Dropwise Integration: While stirring the HP-β-CD buffer vigorously (1000 RPM) at room temperature, add the DMF stock solution dropwise to achieve a final DMF concentration of ≤ 5% (v/v).

  • Validation (Self-Validating Step): Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a white pellet confirms that the compound is successfully maintained in a micellar/inclusion complex rather than having precipitated out of the matrix.

Section 4: Visual Troubleshooting Workflow

Workflow Start Solubilization of N-Cyclohexyl L-Z-isoleucinamide SolventChoice Select Application Matrix Start->SolventChoice OrgRoute Organic Synthesis / Stock Preparation SolventChoice->OrgRoute AqRoute Aqueous Assay / Biocatalysis SolventChoice->AqRoute AddAprotic Dissolve in 100% DMF or DMSO at 25°C - 37°C OrgRoute->AddAprotic AddCosolvent Pre-dissolve in 5-10% DMSO, then add to Buffer AqRoute->AddCosolvent CheckClear Visual Inspection (Dark Background) AddAprotic->CheckClear CheckCloud Assess for Turbidity or Precipitation AddCosolvent->CheckCloud SuccessOrg Proceed with Reaction CheckClear->SuccessOrg Clear Solution FailsAq Precipitation Occurs (Hydrophobic Effect) CheckCloud->FailsAq Cloudy/Pellet SuccessAq Stable Micellar Dispersion CheckCloud->SuccessAq Clear AddSurfactant Add Surfactant (Tween-80) or Carrier (HP-β-CD) FailsAq->AddSurfactant AddSurfactant->SuccessAq

Diagnostic workflow for solubilizing N-Cyclohexyl L-Z-isoleucinamide across different matrices.

Section 5: Advanced Troubleshooting & Edge Cases

Q4: I diluted my DMSO stock into my assay buffer, and it looked clear, but my assay results are highly variable. What is happening? A: You are likely experiencing "nano-precipitation." The compound may form nano-aggregates that do not scatter enough visible light to appear cloudy to the naked eye but are biologically inert because the active functional groups are buried within the aggregate core. Analytical Validation: Analyze the diluted solution using Dynamic Light Scattering (DLS). If particles >10 nm are detected, increase the co-solvent ratio or introduce a non-ionic surfactant like Tween-20 to stabilize the monomers.

References

  • Title: ((2S,3S)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl)carbamate (N-Cyclohexyl L-Z-isoleucinamide) CAS 1071594-16-5. Source: guidechem.com. URL: 1

  • Title: Technical Support Center: Synthesis of Cbz-Protected Amino Acids: Poor Solubility of the Amino Acid. Source: benchchem.com. URL: 2

  • Title: Photochemical Protection of Amines with Cbz and Fmoc Groups. Source: acs.org. URL: 3

  • Title: Developing deprotectase biocatalysts for synthesis. Source: nih.gov. URL: 5

  • Title: Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Source: rsc.org. URL: Link

  • Title: Synthesis and kinetic characterisation of water-soluble fluorogenic acyl donors for transglutaminase 2. Source: hzdr.de. URL: 4

Sources

Technical Support Center: Optimizing N-Cyclohexyl L-Z-isoleucinamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of N-Cyclohexyl L-Z-isoleucinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this common amide coupling reaction. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.

Overview of the Synthesis

The synthesis of N-Cyclohexyl L-Z-isoleucinamide is a classic example of an amide bond formation, a cornerstone reaction in organic and medicinal chemistry.[1] The reaction involves the coupling of a carboxyl group from N-benzyloxycarbonyl-L-isoleucine (Z-Isoleucine) with the primary amine of cyclohexylamine.

Direct reaction between a carboxylic acid and an amine is typically unfavorable under mild conditions as it results in an unreactive acid-base salt.[1] To overcome this, a coupling agent is required to "activate" the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[1][2] Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC), are frequently used for this purpose.[3][4]

The general workflow involves activating the Z-Isoleucine with DCC, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, followed by the introduction of cyclohexylamine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has run overnight, but TLC analysis shows mostly unreacted starting material and my final isolated yield is very low. What are the likely causes?

Answer: Low yield is a frequent challenge that can usually be traced to reagent quality or reaction conditions. Let's break down the potential culprits.

  • Cause A: Inactive Coupling Reagent

    • Explanation: Carbodiimides like DCC and especially its water-soluble variant, EDC, are sensitive to moisture.[5] If improperly stored, they can hydrolyze and become inactive. The activation of the carboxylic acid is the first and most critical step; if the coupling agent is "dead," the reaction will not proceed.

    • Solution:

      • Always use a fresh bottle of the coupling reagent if its history is uncertain.

      • Store carbodiimides in a desiccator under an inert atmosphere (nitrogen or argon).

      • Allow the reagent container to warm to room temperature before opening to prevent moisture from the air from condensing inside.[5]

  • Cause B: N-Acylurea Side Reaction

    • Explanation: The primary reactive species formed when the carboxylic acid reacts with DCC is the O-acylisourea intermediate.[1][6] This intermediate is highly reactive but can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6][7][8] This pathway consumes your starting material without forming the desired amide, thereby reducing the yield.

    • Solution:

      • Use an Additive: The most effective way to prevent this side reaction is to add 1-hydroxybenzotriazole (HOBt).[3][9][10] HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester.[6][9] While this active ester is slightly less reactive, it is far more stable and does not rearrange, ensuring it is available to react with the amine.[6][8] A typical protocol uses 1.1 equivalents of both DCC and HOBt.[11]

  • Cause C: Presence of Moisture

    • Explanation: Water can compete with the amine as a nucleophile. It can hydrolyze the reactive O-acylisourea intermediate, regenerating the starting carboxylic acid and inactivating the coupling agent.[1]

    • Solution:

      • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Use anhydrous solvents. Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) should be sourced from a sealed bottle or dried using appropriate methods (e.g., molecular sieves).[5]

      • Run the reaction under an inert atmosphere (e.g., a nitrogen or argon balloon) to prevent atmospheric moisture ingress.[12]

Issue 2: A Persistent, Insoluble White Solid Complicates My Workup

Question: After my reaction, there is a significant amount of a white precipitate that is difficult to filter and seems to contaminate my product. What is it and how do I get rid of it?

Answer: This is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[3][4] While its insolubility is often used to aid its removal, it can sometimes be problematic.

  • Explanation: For every mole of amide bond formed using DCC, one mole of DCU is generated.[13] DCU has low solubility in many common organic solvents like DCM, chloroform, and ethyl acetate, which causes it to precipitate during the reaction.[3][13]

  • Solutions:

    • Optimized Filtration: The standard procedure is to remove DCU by filtration. After the reaction is complete, dilute the mixture with a solvent where your product is soluble but DCU is not (DCM is a good first choice). Stir for 15-30 minutes at room temperature or 0 °C to ensure complete precipitation, then filter through a Celite pad to remove the fine solid. Wash the filter cake with a small amount of fresh cold solvent.

    • Solvent Selection: If your product is also poorly soluble in DCM, you may need to experiment. Sometimes, dissolving the crude mixture in a minimal amount of a more polar solvent like DMF and then precipitating the DCU by adding a less polar solvent can be effective.

    • Switch to a Water-Soluble Carbodiimide (EDC): The best alternative is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][14] EDC works by the same mechanism as DCC, but its corresponding urea byproduct is water-soluble.[3] This dramatically simplifies the workup, as the byproduct and any excess reagent can be easily removed with a simple aqueous wash (e.g., dilute HCl, then bicarbonate solution, then brine).[6][14]

Issue 3: My Product is Contaminated and Shows Signs of Racemization

Question: My final product's NMR is clean, but chiral HPLC or polarimetry suggests I have a mixture of diastereomers. How did my L-isoleucine epimerize?

Answer: The chiral center of an amino acid is vulnerable to racemization (or epimerization in the case of isoleucine) during the activation step. This is a critical issue in peptide chemistry.

  • Explanation: The highly reactive O-acylisourea intermediate can be deprotonated at the alpha-carbon, especially in the presence of a base. More commonly, it can cyclize to form an oxazolone intermediate.[7][8] This oxazolone has an acidic proton that can be easily removed, leading to a loss of stereochemical integrity.

  • Solutions:

    • Use HOBt: As with preventing the N-acylurea side reaction, HOBt is the primary solution here.[2][3] It converts the initial intermediate into an active ester that is much less prone to oxazolone formation and subsequent racemization.[9] Newer additives like OxymaPure can also offer high coupling rates with low racemization.[14]

    • Control the Temperature: Perform the activation and coupling at low temperatures. Start the reaction by adding DCC to the solution of Z-Isoleucine and HOBt at 0 °C.[11] After the initial activation period (15-30 mins), the amine can be added, and the reaction can be allowed to slowly warm to room temperature.

    • Avoid Excess Base: While a non-nucleophilic base like Diisopropylethylamine (DIPEA) is sometimes used, it can promote racemization. For this specific synthesis, it is often not required. If a base is needed (e.g., if starting with an amine salt), use it judiciously and add it just before or with the amine component, not during the pre-activation step.

Core Experimental Protocol

This protocol provides a robust starting point for the synthesis using DCC/HOBt, incorporating best practices to avoid the issues discussed above.

Materials:

  • Z-L-Isoleucine (1.0 eq)

  • Cyclohexylamine (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-L-Isoleucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred Z-Isoleucine solution at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes. A white precipitate of DCU will begin to form.[11]

  • Add cyclohexylamine (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once complete, cool the flask again to 0 °C to maximize DCU precipitation. Filter the reaction mixture through a pad of Celite to remove the DCU solid, washing the pad with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further if necessary, typically by recrystallization or flash column chromatography.[15]

Visualizations & Data

Diagram 1: General Amide Coupling Mechanism

Amide Coupling Mechanism cluster_main Main Reaction Pathway cluster_additive HOBt-Mediated Pathway (Optimized) cluster_side Side Reaction (Yield Loss) Z_Ile Z-Isoleucine (R-COOH) O_acyl O-Acylisourea Intermediate (Highly Reactive) Z_Ile->O_acyl + DCC DCC DCC Product N-Cyclohexyl L-Z-isoleucinamide (Amide Product) O_acyl->Product + Amine HOBt_ester HOBt Active Ester (Stable Intermediate) O_acyl->HOBt_ester + HOBt (fast) N_acyl N-Acylurea (Unreactive Side Product) O_acyl->N_acyl Rearrangement (slow) Amine Cyclohexylamine (R'-NH2) DCU DCU Byproduct (Precipitates) HOBt HOBt (Additive) HOBt_ester->Product Troubleshooting Workflow start Start: Low Product Yield q1 Are reagents (DCC/EDC) fresh and stored properly? start->q1 sol1 Action: Use fresh reagents. Store in desiccator. q1->sol1 No q2 Did you use an additive like HOBt? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment with optimized conditions sol1->end_node sol2 Action: Add 1.1 eq. of HOBt. Prevents N-acylurea formation. q2->sol2 No q3 Were anhydrous conditions used (solvent, glassware)? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Action: Use anhydrous solvent. Dry all glassware. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: A decision tree for systematically troubleshooting low reaction yields.

Table 1: Comparison of Common Coupling Reagents
FeatureDCC (Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Byproduct Dicyclohexylurea (DCU)Water-soluble ureaWater-soluble tetramethylurea
Byproduct Removal Filtration (Insoluble in most organic solvents) [3][4]Aqueous workup (water-soluble) [6][14]Aqueous workup
Cost LowModerateHigh
Racemization Risk Moderate (suppressed by HOBt) [3]Moderate (suppressed by HOBt)Very Low
Efficiency Good for general useGood, especially for bioconjugation [6]Excellent, especially for hindered or difficult couplings [16]
Best For... Cost-effective, large-scale synthesis where filtration is viable.Reactions requiring easy purification via aqueous extraction.Difficult couplings, sterically hindered substrates, or extremely sensitive amino acids. [12]

Frequently Asked Questions (FAQs)

Q1: What is the exact role of HOBt in the reaction? A1: HOBt plays two crucial roles. First, it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it into a more stable HOBt-active ester. [9]This prevents the intermediate from rearranging into an unreactive N-acylurea byproduct, thus preserving your yield. [6]Second, this HOBt-ester is significantly less prone to forming an oxazolone, which is the primary pathway for racemization of the amino acid's chiral center. [8]Therefore, HOBt both increases yield and maintains stereochemical purity. [2][10] Q2: How can I monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (Z-Isoleucine and cyclohexylamine). The reaction is complete when the spot corresponding to the limiting starting material (usually the Z-Isoleucine) has disappeared and a new, typically less polar spot for the amide product has appeared.

Q3: Is it better to add the reagents all at once or sequentially? A3: Sequential addition is strongly recommended for optimal results. The best practice is to "pre-activate" the carboxylic acid. This involves mixing the Z-Isoleucine, the coupling agent (DCC), and the additive (HOBt) in an anhydrous solvent and stirring for a short period (e.g., 15-30 minutes at 0 °C) before adding the amine. This ensures the reactive intermediate is formed efficiently before the nucleophile is introduced, leading to cleaner reactions and higher yields.

Q4: Can I use a different base instead of relying on the amine itself? A4: For this reaction, an external base is often unnecessary. However, if you are starting with an amine hydrochloride salt, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to free the amine. Use exactly one equivalent of the base to neutralize the salt. Adding excess base can increase the risk of racemization and should be avoided.

References
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Mechanism of peptide bond formation through carbodiimide.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
  • El-Faham, A., & Albericio, F. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.
  • Biosynthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Organic Chemistry. (2023, February 2).
  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Popa, M. (2021, April 14). Why did my amide syntesis does not work?
  • Sunkur, M., et al. (2021). Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups.
  • Master Organic Chemistry. (2018, February 28).
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?

Sources

How to prevent degradation of N-Cyclohexyl L-Z-isoleucinamide in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Cyclohexyl L-Z-isoleucinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution throughout your experiments. We will explore the potential degradation pathways and provide actionable troubleshooting strategies and validated protocols to maintain the compound's efficacy and reproducibility.

Understanding the Molecule: Key Stability Concerns

N-Cyclohexyl L-Z-isoleucinamide is a modified amino acid derivative with specific structural features that dictate its stability profile. Understanding these features is the first step in preventing degradation.

  • N-terminal Benzyloxycarbonyl (Z or Cbz) Group: This is a carbamate protecting group. While robust, it is susceptible to cleavage under specific acidic conditions or, more commonly, through catalytic hydrogenolysis.[1][2] Its degradation in solution is a primary concern.

  • C-terminal N-Cyclohexylamide Bond: This amide bond is inherently stable due to resonance.[3] However, like all amide bonds, it is prone to hydrolysis under strongly acidic or basic conditions, which can be accelerated by elevated temperatures.[3][4]

  • Hydrophobic Moieties: The presence of the cyclohexyl ring, the benzyl group, and the isoleucine side-chain gives the molecule considerable hydrophobic character. This can lead to poor aqueous solubility, aggregation, and adsorption to surfaces, which are forms of physical instability.[5]

The primary chemical degradation pathways to monitor are the hydrolysis of the carbamate (Z-group) and the C-terminal amide bond.

Main N-Cyclohexyl L-Z-isoleucinamide (Intact Molecule) Deg1 N-Cyclohexyl L-Isoleucinamide + Benzyl Alcohol + CO2 Main->Deg1 Z-Group Cleavage Deg2 L-Z-Isoleucine + Cyclohexylamine Main->Deg2 Amide Hydrolysis Stress1 Acidic Conditions or Catalytic Hydrogenolysis Stress2 Strong Acid/Base + Heat

Caption: Primary chemical degradation pathways for N-Cyclohexyl L-Z-isoleucinamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of N-Cyclohexyl L-Z-isoleucinamide in solution.

General Handling & Storage

Q: What is the best way to store the lyophilized (powder) form of the compound?

A: Lyophilized peptides and their derivatives should be stored at -20°C or, for long-term stability, at -80°C.[6][7] The container must be tightly sealed and stored in a desiccator to protect it from moisture, as hygroscopic compounds can absorb water, which reduces stability.[6][7][8] Before opening, always allow the vial to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the cold powder.[7][9]

Q: I need to prepare a stock solution. What is the recommended solvent and storage temperature?

A: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[8] Due to the hydrophobic nature of N-Cyclohexyl L-Z-isoleucinamide, initial solubilization may require a small amount of an organic solvent like DMSO or DMF before dilution with an aqueous buffer.

For storage, it is highly recommended to use sterile buffers at a slightly acidic to neutral pH (pH 5-7).[8][10] Prepare high-concentration stock solutions, aliquot them into single-use volumes to minimize waste and prevent repeated freeze-thaw cycles, and store them frozen at -20°C or -80°C.[8][9][10] Repeated freeze-thaw cycles are known to degrade peptides and should be strictly avoided.[6][8][10]

Preventing Chemical Degradation

Q: My solution pH is drifting. How does pH affect the stability of the compound?

A: pH is a critical factor. Extreme pH values will accelerate the hydrolysis of both the C-terminal amide bond and the N-terminal Z-group.[4][11]

  • Strongly Acidic Conditions (pH < 3): Can promote direct hydrolysis of the amide bond and may also lead to cleavage of the Z-group.[5][12]

  • Strongly Basic Conditions (pH > 8): Can catalyze amide hydrolysis and may also induce racemization at the chiral center of the isoleucine.[4][5]

Expert Recommendation: The most practical approach to enhance stability is pH optimization.[13] Maintain your working solution within a pH range of 5-7 using a suitable sterile buffer system. If you must work outside this range, prepare the solution immediately before use and keep it chilled.[10]

Q: Is the benzyloxycarbonyl (Z-group) stable in my solution? What should I avoid?

A: The Z-group is generally stable under typical experimental conditions. However, it is sensitive to specific reagents and conditions you must avoid:

  • Catalytic Hydrogenation: The most common method for intentionally cleaving a Z-group is hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[1][14] Ensure no such catalysts are present in your system.

  • Strong Lewis Acids: Certain strong Lewis acids can also remove the Z-group.[14]

  • Photodegradation: While less common for the Z-group itself, peptides containing aromatic residues can be susceptible to light-induced oxidation.[6][11] It is good practice to protect solutions from light during storage.[8][9]

Troubleshooting Physical Instability

Q: My compound is precipitating out of solution, especially after diluting my DMSO stock with aqueous buffer. What can I do?

A: This is a classic solubility issue driven by the molecule's hydrophobicity. When a concentrated organic stock is diluted into an aqueous buffer, the compound may crash out if its solubility limit is exceeded.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is to work at a lower final concentration.

  • Modify the Dilution Protocol: Try adding the aqueous buffer to the DMSO stock slowly while vortexing, rather than adding the stock to the buffer.

  • Incorporate Solubilizing Excipients: Consider including additives in your final buffer. For instance, certain amino acids like arginine can improve the solubility of poorly soluble drugs through non-ionic and ionic interactions.[15] Alternatively, using a small percentage (e.g., <5%) of an organic co-solvent in the final solution can maintain solubility.

Q: How can I minimize loss of the compound due to adsorption to container surfaces?

A: Adsorption to surfaces is a significant issue for hydrophobic molecules, especially at low concentrations.[9]

  • Use Low-Binding Containers: Whenever possible, use polypropylene or other low-protein-binding plastic vials and pipette tips.

  • Pre-Conditioning: Rinsing the vial and tip with the solution buffer before use can help saturate non-specific binding sites.

  • Include a Surfactant: In some applications, adding a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the buffer can prevent surface adsorption, but you must first confirm this will not interfere with your downstream assay.

Technical Protocols

Protocol 1: Recommended Solubilization and Storage Workflow

This protocol is designed to maximize the stability of N-Cyclohexyl L-Z-isoleucinamide in solution.

A 1. Equilibrate Lyophilized Powder Allow vial to reach room temperature in a desiccator. B 2. Prepare High-Concentration Stock Dissolve powder in 100% DMSO to e.g., 10-50 mM. A->B C 3. Aliquot for Single Use Dispense stock into low-binding polypropylene vials. B->C D 4. Long-Term Storage Store aliquots at -80°C, protected from light. C->D E 5. Prepare Working Solution Thaw a single aliquot. Dilute into sterile aqueous buffer (pH 5-7) immediately before use. C->E

Caption: Recommended workflow for preparing and storing solutions.

Protocol 2: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and validate that your analytical method can detect them.[16][17][18][19] This is a foundational step in developing a stability-indicating analytical method.[4]

Objective: To intentionally degrade the compound under various stress conditions to generate and identify its primary degradation products.

Materials:

  • N-Cyclohexyl L-Z-isoleucinamide

  • 0.1 M HCl (Acidic Stress)

  • 0.1 M NaOH (Basic Stress)

  • 3% H₂O₂ (Oxidative Stress)

  • High-intensity UV/Visible light source (Photolytic Stress)

  • Incubator/water bath for thermal stress

  • HPLC-MS system

Procedure:

  • Prepare Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1). Also prepare solutions with the stressor agents (HCl, NaOH, H₂O₂).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at 60°C. Take time points at 2, 6, 12, and 24 hours. Neutralize with NaOH before analysis.

    • Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at 60°C. Take time points at 2, 6, 12, and 24 hours. Neutralize with HCl before analysis.

    • Oxidation: Mix the compound solution with 3% H₂O₂. Keep at room temperature. Take time points at 2, 6, 12, and 24 hours.

    • Thermal Stress: Incubate the compound solution at 70°C. Take time points at 1, 3, and 7 days.

    • Photolytic Stress: Expose the compound solution to a high-intensity light source (as per ICH Q1B guidelines). Analyze after a defined exposure period.

  • Analysis: Analyze all samples, including an unstressed control, by a high-resolution analytical method like HPLC-MS.[20][21] The goal is to achieve 5-20% degradation of the main compound.[17]

  • Data Interpretation: Compare the chromatograms of stressed samples to the control. Identify new peaks, which represent degradation products. Use the mass spectrometry data to propose structures for these degradants.

Protocol 3: Example HPLC Method for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary technique for evaluating the purity and degradation of peptide-based compounds.[20][21][22]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Excellent for separating hydrophobic molecules and their potentially more polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions for good peak shape and protonation for MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the hydrophobic parent compound.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of both polar degradants and the non-polar parent compound.
Flow Rate 0.3 mL/minStandard for analytical scale columns.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 214 nm, 254 nm & Mass Spectrometry (MS)214 nm detects the peptide backbone. 254 nm detects the aromatic Z-group. MS provides mass identification.

Expected Degradation Products and Mass Changes:

Degradation PathwayExpected ProductChange in Mass (Da)
Z-Group Cleavage N-Cyclohexyl L-Isoleucinamide-134.04 Da
Amide Hydrolysis L-Z-Isoleucine-82.14 Da
Oxidation Oxidized Compound+16.00 Da

References

  • Peptide Handling, dissolution & Storage. (n.d.). NIBSC. Retrieved from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive, 12(01), 3140-3159. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 29). Pharmaceutical Technology. Retrieved from [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020, July 10). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025, December 11). Biotech Spain. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2015). Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. (2018, June 19). Drug Development & Delivery. Retrieved from [Link]

  • Stability of peptide amides under high pressure. (2002). Journal of the American Chemical Society. Retrieved from [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. (2020, October 1). ACS Omega. Retrieved from [Link]

  • Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia.pub. Retrieved from [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Grace. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. (n.d.). ResearchGate. Retrieved from [Link]

  • Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. (2017, February 1). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. (2004). Applied and Environmental Microbiology. Retrieved from [Link]

  • Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. (2005, October 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004, November 15). PubMed. Retrieved from [Link]

  • Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. (2000, March 18). Organic Letters. Retrieved from [Link]

  • Branched-Chain Amino Acid Degradation Pathway was Inactivated in Colorectal Cancer: Results from a Proteomics Study. (2024, May 20). MDPI. Retrieved from [Link]

  • Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl. (2012). Chemistry Central Journal. Retrieved from [Link]

  • L-Isoleucine. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Analysis of the Involvement of the Isoleucine Biosynthesis Pathway in Photoheterotrophic Metabolism of Rhodospirillum rubrum. (2021, September 20). Frontiers in Microbiology. Retrieved from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29). RSC Publishing. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Cyclohexyl L-Z-isoleucinamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically identify, troubleshoot, and mitigate off-target effects when utilizing N-Cyclohexyl L-Z-isoleucinamide in experimental workflows.

Executive Summary & Mechanistic Causality

N-Cyclohexyl L-Z-isoleucinamide (CAS No.: 1071594-16-5) is a synthetic peptidomimetic building block frequently utilized in the development of targeted inhibitors and 1[1]. While its structural preorganization offers a solid starting point for ligand discovery, its highly lipophilic nature—driven by the benzyloxycarbonyl (Z) protecting group and the cyclohexylamide moiety—introduces specific experimental liabilities[2].

In aqueous biological assays, these hydrophobic features can drive non-specific interactions with lipid bilayers and induce colloidal aggregation. Furthermore, because3[3], they can exhibit cross-reactivity with unintended protein targets (e.g., off-target metallo- or cysteine proteases) if sequence-specific recognition is not fully optimized. While highly constrained 4[4], smaller, highly hydrophobic precursors often suffer from reduced target specificity, exacerbating off-target binding.

Quantitative Profiling of Off-Target Liabilities

To effectively troubleshoot your assays, you must first understand the concentration thresholds at which different off-target mechanisms dominate.

Off-Target ModalityCausative Structural FeatureExperimental ManifestationCritical Concentration ThresholdMitigation Strategy
Colloidal Aggregation High LogP (Z-group, Cyclohexyl ring)Non-linear dose-response, PAINS-like assay interference> 10–15 µMAddition of 0.01% non-ionic detergent (e.g., Tween-20)
Lipid Membrane Partitioning Aliphatic/Aromatic hydrophobicityGeneral cytotoxicity, membrane depolarization> 25 µMSerum-binding shift assay; orthogonal viability checks
Protease Cross-Reactivity Conserved L-Ile peptidomimetic coreUnintended inhibition of off-target serine/cysteine proteasesVariable (Typically 1–5 µM)Activity-Based Protein Profiling (ABPP)
Plastic Adsorption Hydrophobic surface interactionsHigh background noise, inconsistent biochemical readoutsAny concentrationUse of PEG-coated low-binding microplates

Troubleshooting & FAQs

Q1: Why do I observe a sudden, steep drop in cell viability when treating cells with N-Cyclohexyl L-Z-isoleucinamide at concentrations above 15 µM? A: This is a classic hallmark of colloidal aggregation, a frequent off-target effect for highly hydrophobic peptidomimetics. At higher micromolar concentrations, the compound forms micelles that non-specifically sequester proteins or disrupt cell membranes, leading to toxicity. Causality: The aliphatic cyclohexyl ring and aromatic Z-group drive the compound out of aqueous solution to minimize thermodynamically unfavorable water contacts. Solution: Perform a Dynamic Light Scattering (DLS) assay to detect aggregates, or add a non-ionic detergent to your assay buffer to disrupt micelle formation.

Q2: How can I confirm if the phenotype I am observing is due to specific target engagement rather than an off-target effect? A: You must decouple the chemical structure from the biological phenotype. First, utilize a structurally distinct inhibitor for your target pathway to see if the phenotype is replicated. Second,5[5]. If the compound does not induce a thermal shift in your putative target but still causes the phenotype, you are likely observing an off-target mechanism.

Q3: My biochemical assay shows high background noise and inconsistent readouts. What is happening? A: Hydrophobic compounds like N-Cyclohexyl L-Z-isoleucinamide can precipitate or bind non-specifically to plastic assay plates. Causality: Non-covalent hydrophobic interactions between the compound and polystyrene surfaces reduce the effective concentration of the drug and cause signal scattering. Solution: Use low-binding plates and ensure the final DMSO concentration is optimized (typically 0.5% - 1%).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they include built-in checkpoints that confirm the assay functioned correctly regardless of the experimental outcome.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation

Self-Validating Design: This protocol includes a vehicle control to establish a baseline melt curve and a non-target housekeeping protein to ensure the thermal shift is specific to the drug-target interaction, preventing false positives from global protein precipitation.

  • Step 1: Cell Culture & Treatment: Culture your target cell line to ~80% confluency. Treat cells with a relevant concentration of N-Cyclohexyl L-Z-isoleucinamide (e.g., 5 µM) or a DMSO vehicle control for 1-2 hours under normal culture conditions[5].

  • Step 2: Thermal Challenge: Harvest the cells, wash with PBS, and aliquot the cell suspension equally into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow for equilibrium.

  • Step 3: Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. This critical step separates the soluble (folded) proteins from the precipitated (denatured) proteins.

  • Step 4: Quantification & Quality Control Checkpoint: 6[6]. Analyze the fractions via SDS-PAGE and Western blotting.

    • Validation Check: Probe the membrane for your primary target (which should show a thermal stabilization/shift in the treated group) AND a housekeeping protein like GAPDH. The housekeeping protein must show identical melting curves in both the treated and DMSO groups; if it shifts, the compound is causing global off-target protein aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Detection

Self-Validating Design: Incorporates a known aggregator as a positive control and a buffer-only blank to establish the baseline scattering noise.

  • Step 1: Buffer Preparation: Prepare your assay buffer exactly as used in your biological assay (including all salts, proteins, and co-factors). Filter the buffer through a 0.22 µm membrane to remove ambient dust particulates.

  • Step 2: Compound Titration: Prepare a concentration series of N-Cyclohexyl L-Z-isoleucinamide ranging from 1 µM to 50 µM in the filtered buffer.

  • Step 3: Control Setup: Prepare a Buffer + DMSO blank (Negative Control) and a 100 µM Quercetin solution in buffer (Positive Control for colloidal aggregation).

  • Step 4: DLS Measurement & Analysis: Read the samples in a DLS instrument at 25°C.

    • Validation Check: The negative control should show negligible scattering, while the positive control must show a distinct peak >10 nm. For your test compound, an abrupt, non-linear increase in scattering intensity or particle size indicates the critical aggregation concentration (CAC). Any biological assays must be performed below this CAC to avoid off-target PAINS behavior.

Decision Matrix Workflow

Use the following logical workflow to isolate on-target mechanisms from hydrophobic off-target liabilities.

G A Observe Experimental Phenotype (e.g., Toxicity, Assay Signal) B Dose-Response Analysis (Check for PAINS/Aggregation) A->B C Activity-Based Protein Profiling (ABPP) or CETSA-MS B->C Optimize Dose D Target Engagement Confirmed at Relevant Concentration? C->D E On-Target Mechanism (Primary Protease/Receptor) D->E Yes F Off-Target Mechanism (Cross-reactivity / Lipid Binding) D->F No G Orthogonal Validation (Knockdown / Alternative Inhibitor) E->G F->G

Figure 1: Decision matrix for isolating on-target mechanisms from hydrophobic off-target liabilities.

References

  • Targeting the Activation Segment with Peptidomimetics: A Computational Strategy for Selective Kinase Inhibition. MDPI. URL:[Link]

  • Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. PMC / ACS Publications. URL:[Link]

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Technical Support Center: N-Cyclohexyl L-Z-isoleucinamide Purification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the post-synthesis purification of N-Cyclohexyl L-Z-isoleucinamide. Our focus is on addressing common impurities and enhancing final product purity through scientifically-grounded, field-proven methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of N-Cyclohexyl L-Z-isoleucinamide.

Q1: What are the most common impurities I should expect after synthesizing N-Cyclohexyl L-Z-isoleucinamide?

A1: The impurity profile is largely dependent on the synthetic route, but for a typical carbodiimide-mediated coupling (e.g., using DCC), you should anticipate:

  • Dicyclohexylurea (DCU): This is the most common and often most challenging byproduct when using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2]

  • Unreacted Starting Materials: Residual Z-L-isoleucine and cyclohexylamine.

  • Racemized Diastereomers: Partial racemization of the L-isoleucine chiral center can occur during the activation step of the carboxylic acid, leading to the formation of N-Cyclohexyl D-Z-alloisoleucinamide.[1]

  • Coupling Additive Residues: If additives like 1-hydroxybenzotriazole (HOBt) are used to suppress racemization, residual amounts may remain.[1][3]

Q2: Why is dicyclohexylurea (DCU) so notoriously difficult to remove?

A2: The primary challenge with DCU is its very low solubility in a wide range of common organic solvents, including dichloromethane (DCM), ethyl acetate, and acetonitrile.[4][5] During the reaction, it often precipitates, which can be an indicator that the reaction is proceeding.[2] However, this low solubility means it can easily co-precipitate or co-crystallize with the desired product, making separation difficult.[6]

Q3: My reaction mixture has a thick white precipitate. Is this a bad sign?

A3: Not necessarily. In a DCC-mediated coupling, the formation of a white precipitate (DCU) is a positive sign that the coupling reaction is occurring.[2] The key challenge, which this guide addresses, is the effective removal of this precipitate from your desired product.

Q4: How can I quickly assess the purity of my crude and purified N-Cyclohexyl L-Z-isoleucinamide?

A4: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass method to visualize the number of components. You can spot the crude mixture, purified product, and starting materials side-by-side.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column is typically effective.[7][8][9] Chiral HPLC is necessary to determine the enantiomeric purity and quantify any racemized byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can help identify impurities if their signals are resolved from the product's signals. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.[12]

Q5: What are the recommended storage conditions for the final, purified product?

A5: N-protected amino acid amides are generally stable crystalline solids. For long-term integrity, store the product in a tightly sealed container in a cool (-20°C), dry, and dark place.[13][14] This minimizes potential degradation from moisture and light.

Section 2: Troubleshooting Guide

This section provides direct answers and protocols for specific problems encountered during the purification workflow.

Problem: My reaction flask is filled with a thick, white, insoluble solid, making stirring difficult.

Cause: This is almost certainly precipitated dicyclohexylurea (DCU) from a DCC-mediated coupling.

Solution: Initial Removal by Filtration. This is the first and most critical step in your workup. Do not proceed to aqueous extraction before removing the bulk of the DCU.

Protocol 1: Bulk Removal of Dicyclohexylurea (DCU) by Filtration
  • Dilution: Add a sufficient amount of the primary reaction solvent (e.g., Dichloromethane or Ethyl Acetate) to the reaction mixture to create a filterable slurry.

  • Filtration Setup: Set up a Büchner or fritted glass funnel (medium porosity, G3) for vacuum filtration.[4] A thin pad of Celite® on the filter paper can improve filtration of fine particles.

  • Filtration: Filter the entire reaction slurry under vacuum.

  • Washing the Filter Cake: Wash the collected DCU solid on the filter (the "filter cake") with several small portions of cold reaction solvent. This recovers any product that may have been trapped in the solid mass.[5]

  • Combine Filtrates: The liquid filtrate, which contains your desired product and other soluble impurities, should be collected and carried forward to the next purification step.[5][6]

Problem: My TLC/HPLC analysis after DCU filtration shows significant amounts of unreacted Z-L-isoleucine and/or cyclohexylamine.

Cause: The coupling reaction did not go to completion, leaving starting materials in the product mixture.

Solution: Selective Removal by Liquid-Liquid Extraction. Leverage the acidic and basic properties of the starting materials to remove them with aqueous washes.

Protocol 2: Aqueous Workup for Removal of Starting Materials

Prerequisite: The crude product (filtrate from Protocol 1) should be dissolved in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash (Removes Cyclohexylamine):

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with two portions of a dilute acid solution, such as 0.5 N or 1 N Hydrochloric Acid (HCl).[4] Cyclohexylamine (a base) will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

    • Discard the aqueous layer after each wash.

  • Basic Wash (Removes Z-L-isoleucine):

    • Next, wash the organic layer with two portions of a saturated sodium bicarbonate (NaHCO₃) solution.[4] The Z-L-isoleucine (a carboxylic acid) will be deprotonated to its water-soluble carboxylate salt.

    • Caution: CO₂ evolution may cause pressure buildup in the funnel. Vent frequently.

    • Discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer once with a saturated sodium chloride (brine) solution to remove residual water and break any emulsions.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

Problem: My product is still not pure enough after filtration and aqueous workup. Traces of DCU or other closely-related impurities remain.

Cause:

  • A small amount of DCU remained dissolved in the reaction solvent and was not removed by filtration.

  • Other non-acidic/basic impurities are present.

  • The product has co-precipitated with trace DCU.

Solution 1: Purification by Recrystallization. This is the most effective method for purifying the solid product to a high degree. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain in solution.[5]

Protocol 3: Purification by Recrystallization
  • Solvent System Selection: Choose a solvent or a binary solvent system. Common systems for N-protected amino acid derivatives include Ethyl Acetate/Hexanes, THF/Petroleum Ether, or Acetone/Water.[15] See Table 2 for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If any solid (likely residual DCU) remains in the hot solution, perform a hot filtration through a pre-warmed funnel to remove it.[5]

  • Crystallization:

    • If using a binary system, add the anti-solvent (e.g., Hexanes) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away the impurity-laden mother liquor.[5]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Solution 2: Purification by Flash Column Chromatography. If recrystallization fails or is inefficient, flash chromatography is a more powerful alternative.

Protocol 4: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) is standard.[16]

  • Mobile Phase (Eluent) Selection: Use TLC to determine an optimal solvent system. A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is common. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading").[17] Carefully add the dried silica to the top of the packed column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., starting with 10% EtOAc in Hexanes and gradually increasing to 30% EtOAc). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Section 3: Data & Visualization

Table 1: Common Impurities and Their Primary Removal Strategies
ImpurityTypePhysicochemical Property LeveragedPrimary Removal MethodSecondary Method
Dicyclohexylurea (DCU) ByproductVery low solubility in most organic solvents[4]FiltrationRecrystallization (remains in mother liquor or removed by hot filtration)
Z-L-Isoleucine Starting MaterialAcidic (Carboxylic Acid)Basic Aqueous Wash (e.g., NaHCO₃)Flash Chromatography
Cyclohexylamine Starting MaterialBasic (Primary Amine)Acidic Aqueous Wash (e.g., HCl)Flash Chromatography
Racemized Diastereomer ByproductDifferent stereochemistryChiral HPLC (for analysis/prep)Careful Recrystallization (may sometimes resolve diastereomers)
Table 2: Suggested Solvent Systems for Recrystallization
Primary Solvent (Good)Anti-Solvent (Poor)Typical Application Notes
Ethyl AcetateHexanes / HeptaneA very common and effective system for moderately polar compounds.
Tetrahydrofuran (THF)Petroleum EtherGood for compounds that require a slightly more polar solvent for dissolution.[15]
AcetoneWater or HexanesUseful but be aware of acetone's high volatility.
Dichloromethane (DCM)Hexanes / PentaneEffective, but complete removal of DCM can be difficult.
Diagram 1: Overall Purification Workflow

This diagram illustrates the decision-making process for purifying N-Cyclohexyl L-Z-isoleucinamide post-synthesis.

G A Crude Reaction Mixture B Filter to Remove Precipitated DCU A->B C Filtrate in Organic Solvent B->C D Aqueous Workup (Acidic & Basic Washes) C->D E Concentrate to Crude Solid D->E F Assess Purity (TLC/HPLC) E->F G Final Product (Purity >98%) F->G Yes H Recrystallize F->H No J Assess Purity Again H->J I Flash Column Chromatography I->G J->G Yes J->I No

Caption: Decision logic for post-synthesis purification.

Diagram 2: Detailed DCU Removal & Extraction Workflow

This diagram shows the sequential steps for the initial cleanup of the crude product.

G cluster_0 Filtration cluster_1 Separation cluster_2 Extraction A Reaction Slurry B Vacuum Filtration (Celite® pad) A->B C Solid DCU Cake (Discard) B->C Solid D Organic Filtrate (Contains Product) B->D Liquid E Wash with 1N HCl D->E F Wash with Sat. NaHCO₃ E->F G Wash with Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Crude Product for Final Purification H->I

Caption: Step-by-step initial purification workflow.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved from [Link]

  • Google Patents. (2014, April 17). WO2014057404A1 - An improved process for preparation of perindopril intermediate.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Thieme. (n.d.). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • National Institutes of Health. (n.d.). Facilitated synthesis of proteins containing modified dipeptides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Ijaresm. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

  • SciELO. (n.d.). Use of the same polymer for synthesis and purification of peptides. Retrieved from [Link]

  • ResearchGate. (2020, July 13). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ACS Publications. (2020, June 15). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017162653A1 - Purification of glucagon-like peptide 1 analogs.
  • MDPI. (2024, June 6). One-Step Chromatographic Approach for Purifying Peptides and Proteins from Venoms. Retrieved from [Link]

  • PubMed. (n.d.). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • European Patent Office. (1998, February 24). Method for purifying branched chain amino acids - EP 0861826 B1. Retrieved from [Link]

  • Google Patents. (n.d.). CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • National Institutes of Health. (n.d.). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015026538A1 - Process for preparing n-acyl amino acid salts.
  • Science Publishing Group. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • PubMed. (2026, March 18). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Retrieved from [Link]

  • University of South Carolina. (n.d.). SYNTHESIS OF SEQUENCE-DEFINED NANOSTRUCTURES FOR SELECTIVE MOLECULAR RECOGNITION. Retrieved from [Link]

  • PMDA. (n.d.). L-Isoleucine. Retrieved from [Link]

  • Google Patents. (n.d.). JP2587671B2 - Purification method of L-isoleucine.
  • PubMed. (n.d.). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Isoleucine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Acyl Derivatives of Leucyl-Isoleucinamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6830904B2 - Methods for producing diastereomers of isoleucine.
  • National Institutes of Health. (n.d.). Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and ... Retrieved from [Link]

  • Semantic Scholar. (2021, June 17). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Retrieved from [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

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Technical Support Center: Interpreting Unexpected Results from N-Cyclohexyl L-Z-isoleucinamide Treatment

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Bio-Reagents Division

Welcome to the technical support center for N-Cyclohexyl L-Z-isoleucinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. As a synthetic L-isoleucine derivative featuring a cyclohexyl moiety and a Carboxybenzyl (Z) protecting group, this compound belongs to a class of molecules with significant potential for modulating biological pathways. However, its unique physicochemical properties can also present challenges. This document provides in-depth, field-proven insights to ensure the integrity and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, properties, and application of N-Cyclohexyl L-Z-isoleucinamide.

Q1: What is the likely mechanism of action for N-Cyclohexyl L-Z-isoleucinamide?

A1: Based on its structural motifs, N-Cyclohexyl L-Z-isoleucinamide is a sterically hindered, protected amino acid derivative. While its specific target is likely defined by the research for which it was designed, compounds with similar structures—possessing bulky, hydrophobic groups like cyclohexyl and amino acid backbones—often act as inhibitors of enzymes or protein-protein interactions. The cyclohexyl group can fit into hydrophobic pockets of target proteins, potentially disrupting their function.[1][2] Molecules in this class have been investigated as kinase inhibitors, antibacterial agents targeting topoisomerases, and modulators of cell signaling pathways.[3][4] Therefore, its effects are likely mediated by specific binding to a protein target rather than by a general, non-specific mechanism.

Q2: How should I properly prepare and store stock solutions to ensure stability?

A2: Proper handling is critical for reproducibility. Due to the hydrophobic nature of the cyclohexyl and Z-groups, this compound is expected to have poor solubility in aqueous solutions.

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[5]

  • Stock Solution Preparation: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Dissolve the compound in anhydrous DMSO to your desired stock concentration. Ensure complete dissolution by gentle vortexing or sonication in a water bath for a few minutes.[6]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] When stored correctly, stock solutions in anhydrous DMSO should be stable for several months. Avoid storing stock solutions in frost-free freezers, as temperature cycling can cause precipitation.

Q3: I'm observing precipitation when I dilute my stock solution into aqueous cell culture media. What's happening?

A3: This is a common issue for hydrophobic compounds. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.[7] The presence of salts and proteins in cell culture media can further reduce the solubility. It is crucial to never exceed the compound's maximum soluble concentration in your experimental medium. For detailed guidance, refer to the Troubleshooting Guide (Problem 3) and Protocol B in this document.

Q4: What quality control (QC) is recommended before I use a new batch of the compound?

A4: Rigorous QC is essential. Before beginning extensive experiments, we recommend the following:

  • Confirm Identity and Purity: Use LC-MS to confirm the molecular weight and HPLC to assess the purity of the compound. Purity should ideally be >98% to avoid confounding effects from impurities.

  • Check for Contaminants: If used in immunological or cell proliferation assays, check for endotoxin contamination.[8] Additionally, residual trifluoroacetic acid (TFA) from purification can interfere with cellular assays and should be minimized or removed through services like TFA salt exchange (e.g., to an acetate or hydrochloride salt).[8]

  • Solubility Test: Perform a preliminary solubility test in your specific cell culture medium to determine the maximum working concentration you can achieve without precipitation (see Protocol B ).

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific unexpected results.

Problem 1: Inconsistent Results or Lower-Than-Expected Potency

You observe high variability between replicates or a significant loss of activity compared to previous experiments or expected values.

Potential Causes & Investigative Workflow
  • Compound Instability/Degradation: The compound may be unstable in the aqueous environment of your assay, especially at 37°C.[7]

  • Precipitation: The compound may be precipitating out of solution at the working concentration, lowering its effective concentration.[6]

  • Contamination: Residual TFA from synthesis can inhibit or sometimes stimulate cell proliferation, leading to erratic results.[8]

  • Oxidation: The isoleucine residue could be susceptible to oxidation, reducing the compound's activity over time.[8]

Troubleshooting Workflow Diagram

start Observation: Inconsistent Results / Low Potency check_handling Review Handling Procedures: - Freeze-thaw cycles? - Correct solvent used? - Calculations correct? start->check_handling check_precipitate Inspect Media Under Microscope: Precipitate visible? check_handling->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Yes precipitate_no No check_precipitate->precipitate_no No run_solubility Perform Solubility Assay (Protocol B) precipitate_yes->run_solubility run_stability Perform Stability Assay (HPLC) (Protocol A) precipitate_no->run_stability solubility_solution Solution: - Lower working concentration - Use media with lower serum % run_solubility->solubility_solution stable Compound Stable? run_stability->stable stable_yes Yes stable->stable_yes Yes stable_no No stable->stable_no No check_tfa Consider TFA Contamination or Oxidation stable_yes->check_tfa degradation_solution Solution: - Reduce incubation time - Replenish compound during assay stable_no->degradation_solution tfa_solution Solution: - Use TFA-free grade compound - Include antioxidants (if compatible) check_tfa->tfa_solution

Caption: Workflow to diagnose inconsistent results or low potency.

Problem 2: High or Unexpected Cytotoxicity in Non-Target Cells

You observe significant cell death or growth inhibition in cell lines that are not expected to be sensitive to the compound's primary mechanism of action.

Potential Causes & Investigative Strategy
  • Off-Target Effects: The compound may be inhibiting other critical cellular proteins. The cyclohexyl moiety, for instance, is found in inhibitors of various kinases and other enzymes.[1][3] Dysregulation of essential kinases can lead to widespread cytotoxicity.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final assay volume may be too high. Most cell lines can tolerate up to 0.5% DMSO, but sensitive lines may be affected at concentrations as low as 0.1%.

  • Compound Precipitation: Micro-precipitates can be taken up by cells, leading to artificially high intracellular concentrations and causing physical stress or acute toxicity.[6]

  • Endotoxin Contamination: If the compound or any reagent is contaminated with endotoxins, it can induce an inflammatory response and cell death, particularly in immune cells.[8]

Potential Off-Target Signaling Pathways

Compounds with similar structural features have been reported to interact with fundamental cellular pathways. It is crucial to consider these when interpreting non-specific cytotoxicity.

cluster_0 Potential Off-Target Pathways Compound N-Cyclohexyl L-Z-isoleucinamide Kinases Kinase Cascades (e.g., MAPK, PI3K/Akt) Compound->Kinases Inhibition? Cytoskeleton Cytoskeletal Dynamics (e.g., Microtubules) Compound->Cytoskeleton Disruption? Mitochondria Mitochondrial Function (e.g., Apoptosis Induction) Compound->Mitochondria Damage? Proliferation Cell Proliferation Kinases->Proliferation Blocks Cytoskeleton->Proliferation Blocks Viability Cell Viability Mitochondria->Viability Reduces

Caption: Potential off-target pathways affected by the compound.

Recommended Actions:
  • Run a Dose-Response Curve for Solvent: Always include a vehicle-only control group with the same final concentration of DMSO as your treated samples.

  • Visualize Compound in Media: After adding the compound to the media, inspect a sample under a microscope to check for precipitates.

  • Use Endotoxin-Free Reagents: Ensure all reagents, especially serum and water, are certified endotoxin-free.[8]

  • Counter-Screening: If off-target effects are suspected, test the compound's activity against a panel of common kinases or other relevant targets.

Problem 3: Visible Precipitate Formation in Cell Culture Medium

A visible precipitate forms immediately or over time after the compound is added to the cell culture medium.

Potential Causes & Solutions
  • Exceeded Solubility Limit: This is the most common cause. The solubility in complex media is often much lower than in pure solvent.[7]

  • Interaction with Serum Proteins: The compound may bind to proteins like albumin in fetal bovine serum (FBS), causing it to crash out of solution.

  • Temperature or pH Shift: The change from room temperature to 37°C or the buffering capacity of the medium can affect solubility.

Quantitative Data Summary: Solubility & Handling
ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOMaximizes solubility for hydrophobic compounds.[6]
Stock Concentration 10-50 mMA practical range that allows for significant dilution into aqueous media.
Working Concentration Start with ≤10 µMA conservative starting point for most cell-based assays. Solubility must be confirmed.
Final DMSO % in Media < 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced artifacts and cytotoxicity.
Dilution Method Serial dilution in DMSO, then a final large dilution (e.g., 1:1000) into pre-warmed media with vigorous mixing.Helps prevent immediate precipitation upon contact with the aqueous environment.
Recommended Actions:
  • Determine True Solubility: Use the method outlined in Protocol B to find the maximum soluble concentration in your specific experimental medium.

  • Prepare Fresh Dilutions: Do not store diluted solutions of the compound in aqueous media. Prepare them fresh for each experiment from the DMSO stock.[7]

  • Consider Reduced-Serum Media: If interactions with serum are suspected, test whether reducing the serum concentration improves solubility, if compatible with your cell line.

Part 3: Detailed Experimental Protocols

Protocol A: Assessing Compound Stability in Cell Culture Medium via HPLC

This protocol determines the rate of degradation of N-Cyclohexyl L-Z-isoleucinamide in your experimental medium.[6]

  • Preparation: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS). Pre-warm it to 37°C.

  • Spiking: From a 10 mM stock in DMSO, spike the compound into the pre-warmed medium to a final concentration of 10 µM. Mix thoroughly.

  • Time Points: Immediately take a "Time 0" sample. Incubate the remaining medium at 37°C in a CO₂ incubator and take samples at subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Sample Processing: For each time point, transfer 200 µL of the medium into a microfuge tube. Add 400 µL of cold acetonitrile to precipitate proteins and halt degradation. Vortex and centrifuge at >12,000 x g for 10 minutes.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze via a validated reverse-phase HPLC method with UV detection.

  • Data Interpretation: Quantify the peak area corresponding to the compound at each time point. Calculate the percentage remaining relative to the Time 0 sample. A significant decrease over time indicates instability.

Protocol B: Determining Maximum Soluble Concentration in Cell Culture Medium

This protocol uses visual inspection to estimate the solubility limit.

  • Preparation: Dispense 1 mL of your complete cell culture medium into several clear microfuge tubes. Pre-warm to 37°C.

  • Serial Dilutions: Prepare a series of concentrated working solutions in DMSO (e.g., 100 mM, 50 mM, 20 mM, 10 mM, 5 mM, 2 mM, 1 mM).

  • Spiking: Add 2 µL of each DMSO working solution to a separate tube of medium to create final concentrations of 200 µM, 100 µM, 40 µM, 20 µM, 10 µM, 4 µM, and 2 µM (this maintains a final DMSO concentration of 0.2%). Include a DMSO-only control.

  • Observation (Time 0): Vortex each tube for 30 seconds. Let it sit for 5 minutes. Observe each tube against a dark background for any cloudiness or precipitate. A light-scattering method (nephelometry) can also be used for higher sensitivity.

  • Observation (Incubation): Incubate the tubes at 37°C for 2 hours. Re-examine for any precipitate that may have formed over time.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Benchchem. (n.d.). Technical Support Center: Stability of Small Molecule Inhibitors in Cell Culture Media.
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture.
  • Villar, E. A., et al. (2021). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry.
  • Polikanov, Y. S., et al. (2018). A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis. Frontiers in Molecular Biosciences.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Cardoso, A. D., et al. (2021).
  • Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
  • Albericio, F., & Carpino, L. A. (1997). Developments in peptide and amide synthesis. Methods in Enzymology.
  • Testa, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters.
  • Khan, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Oncology.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Wenschuh, H., & Beyermann, M. (1996). 2.3 Amide Group 2.3.1 C-Tenninal a-Amide Protection. Houben-Weyl Methods of Organic Chemistry.
  • Khan, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Oncology.
  • Gibson, A. E., et al. (2004). N2-Substituted O6-Cyclohexylmethylguanine Derivatives: Potent Inhibitors of Cyclin-Dependent Kinases 1 and 2. Journal of Medicinal Chemistry.
  • Ojima, I., et al. (1994). Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel). Journal of Medicinal Chemistry.
  • Steinkühler, J., et al. (2024). Peptides in Action: Short peptides drive synthetic cell-division. The Journal of Physical Chemistry B.
  • Katritzky, A. R., & Tala, S. R. (2014). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
  • Göpfrich, K., et al. (2018). Towards synthetic cells using peptide-based reaction compartments.
  • Sfragano, P. S., et al. (2023). Exploiting the Features of Short Peptides to Recognize Specific Cell Surface Markers. MDPI.
  • Aragen Bioscience. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
  • Miles, T. J., et al. (2011). Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases. Bioorganic & Medicinal Chemistry Letters.
  • Dominguez-Huerta, A., et al. (2018). Catalytic N-modification of α-amino acids and small peptides with phenol under bio-compatible conditions.

Sources

N-Cyclohexyl L-Z-isoleucinamide stability in different buffer systems

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Cyclohexyl-L-isoleucinamide Stability

Welcome to the technical support center for N-Cyclohexyl-L-isoleucinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this molecule in common laboratory buffer systems. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you design robust experiments, troubleshoot degradation issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Cyclohexyl-L-isoleucinamide in aqueous solutions?

The most significant stability concern for N-Cyclohexyl-L-isoleucinamide in aqueous buffers is the hydrolysis of its central amide bond.[1][2][3] This reaction cleaves the molecule into L-isoleucine and cyclohexylamine. The amide bond, while generally stable, is susceptible to cleavage under certain conditions, a process governed by the pH, temperature, and composition of the surrounding buffer.[2][4]

The high stability of the amide bond is due to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond.[4][5] However, this stability can be compromised by catalytic action. Hydrolysis can be catalyzed by acid (H₃O⁺), base (OH⁻), or even water itself (neutral hydrolysis), although the uncatalyzed water reaction is extremely slow for most amides under physiological conditions, with half-lives that can span hundreds of years.[4][6][7] Therefore, in typical experimental settings, acid- or base-catalyzed pathways are the primary drivers of degradation.

Q2: How does pH influence the stability of the amide bond?

The rate of amide hydrolysis is highly dependent on pH, typically exhibiting a "U-shaped" or "V-shaped" pH-rate profile.[6][7][8]

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The rate of hydrolysis is generally proportional to the concentration of hydronium ions (H₃O⁺).[9]

  • Neutral Conditions (pH 5-9): In this range, the rate of hydrolysis is often at its minimum.[4] The reaction is primarily driven by the direct attack of water (a weak nucleophile), which is a very slow process.[4][6][7] For many simple amides, the half-life at neutral pH and room temperature can be exceptionally long.[4][6][7]

  • Alkaline Conditions (pH > 9): Under basic conditions, the mechanism shifts to a direct attack on the carbonyl carbon by the much more potent nucleophile, the hydroxide ion (OH⁻).[9] The rate of hydrolysis in this region is typically first-order with respect to the hydroxide ion concentration.[6][9]

The diagram below illustrates the general mechanisms for acid- and base-catalyzed amide hydrolysis.

AmideHydrolysis cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 9) A_Amide Amide A_Protonated Protonated Amide (Activated Carbonyl) A_Amide->A_Protonated + H₃O⁺ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H₂O A_Products Carboxylic Acid + Amine A_Tetrahedral->A_Products Collapse B_Amide Amide B_Tetrahedral Tetrahedral Intermediate B_Amide->B_Tetrahedral + OH⁻ B_Products Carboxylate + Amine B_Tetrahedral->B_Products Collapse

Caption: General mechanisms of acid- and base-catalyzed amide bond hydrolysis.
Q3: Which buffer systems are recommended for experiments, and are there any I should avoid?

The choice of buffer is critical as buffer species can do more than just control pH; they can actively participate in the degradation reaction.

  • Recommended Buffers:

    • Acetate (pH 4-5.5): Generally considered non-nucleophilic and a good choice for studies in the acidic range.

    • MES (pH 5.5-6.7) and PIPES (pH 6.1-7.5): These are "Good's buffers," which are designed to be biologically compatible and generally have low reactivity and minimal interference.

    • HEPES (pH 7-8): Another widely used Good's buffer, suitable for physiological pH studies.

  • Buffers to Use with Caution:

    • Phosphate: While excellent for pH control around 7.4, phosphate can act as a general acid/base catalyst, potentially increasing the rate of hydrolysis compared to a non-participating buffer at the same pH.[10]

    • Citrate: Citrate has multiple carboxylic acid groups and can also participate in general acid/base catalysis. Its metal-chelating properties could be a factor if trace metals are present.

    • Tris (Tris(hydroxymethyl)aminomethane): The primary amine in Tris is nucleophilic and can potentially react with compounds, though this is less of a concern for stable amides than for other functional groups like esters.

When in doubt, a preliminary screen with different buffer systems at the target pH is advisable.

Troubleshooting Guide

Issue: My compound shows significant degradation in a phosphate buffer at pH 7.4, even at 4°C.

Potential Cause 1: General Base Catalysis by Phosphate The dibasic phosphate species (HPO₄²⁻) is a general base and can facilitate hydrolysis by abstracting a proton from the attacking water molecule, increasing its nucleophilicity. This can accelerate degradation beyond what is expected from hydroxide-catalyzed hydrolysis alone at this pH.

Troubleshooting Steps:

  • Switch Buffer System: Replace the phosphate buffer with a non-participating buffer like HEPES at the same pH (7.4) and concentration.

  • Run a Control: Prepare your compound in purified water (or a solution with very low buffer capacity) and monitor its stability. This will help establish a baseline for spontaneous hydrolysis.

  • Compare Rates: If the degradation rate is significantly lower in HEPES or water compared to phosphate, general catalysis by the phosphate buffer is the likely cause.

Potential Cause 2: Incorrect pH An improperly calibrated pH meter or errors in buffer preparation can lead to a final pH that is higher than intended, pushing the reaction into the base-catalyzed regime where degradation is faster.

Troubleshooting Steps:

  • Verify pH: Re-calibrate your pH meter and confirm the pH of the buffer solution after the compound has been dissolved.

  • Re-prepare Buffer: If the pH is off, prepare a fresh batch of buffer, carefully checking all calculations and measurements.

Experimental Design & Protocols

Designing a Preliminary Stability Study

A well-designed forced degradation study is essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[2][11][12] The goal is to induce a small amount of degradation (e.g., 5-20%) to identify the primary degradation products without destroying the molecule completely.[12]

The following workflow provides a systematic approach.

Caption: Workflow for a forced degradation and stability study.
Protocol: HPLC-Based Stability Assessment in Different Buffers

This protocol outlines a method to compare the stability of N-Cyclohexyl-L-isoleucinamide in three different buffer systems at a physiological pH.

1. Materials & Reagents:

  • N-Cyclohexyl-L-isoleucinamide (high purity standard)

  • Buffer A: 50 mM Sodium Phosphate, pH 7.4

  • Buffer B: 50 mM HEPES, pH 7.4

  • Buffer C: 50 mM Tris-HCl, pH 7.4

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Purified Water (18.2 MΩ·cm)

  • HPLC or UPLC system with UV or PDA detector[13]

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • For each buffer system, prepare a working solution by diluting the stock solution to a final concentration of 50 µg/mL. Ensure the final percentage of acetonitrile is low (<5%) to avoid altering the buffer properties. This will be your T=0 sample.

3. Incubation:

  • Dispense aliquots of each working solution into sealed vials.

  • Place one set of vials in a controlled temperature environment (e.g., 40°C) for accelerated testing.

  • Place a second set at room temperature (e.g., 25°C).

  • Store a third set at 4°C as a control.

4. Time Point Analysis:

  • At specified time points (e.g., 0, 6, 12, 24, 48 hours), remove one vial from each temperature condition for each buffer system.

  • Immediately quench any further degradation by adding an equal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and store at 4°C until analysis.

5. HPLC Analysis:

  • Method: A stability-indicating method must be used, which can separate the parent compound from all potential degradation products.[14] A reverse-phase C18 column is a common starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

    • Detection: Monitor at a UV wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Analysis: Inject equal volumes of each sample. Record the peak area of the parent compound.

6. Data Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for that specific buffer.

  • Plot the percentage remaining versus time for each buffer and temperature condition.

  • Summarize the data in a table for easy comparison.

Data Summary Table

The following table provides a hypothetical summary of results from a stability study, illustrating how data can be presented to compare the effects of different buffer systems.

Buffer System (50 mM, pH 7.4)Temperature% Remaining after 24h% Remaining after 48hKey Observation
HEPES 40 °C98.5%97.2%High stability; minimal degradation observed.
Tris-HCl 40 °C97.1%94.5%Slightly higher degradation compared to HEPES.
Sodium Phosphate 40 °C92.3%85.1%Noticeable degradation, suggesting buffer catalysis.
HEPES 25 °C>99.5%>99.5%Essentially stable at room temperature.
Sodium Phosphate 25 °C98.9%97.8%Minor degradation, but more than in HEPES.

This data is illustrative and should be confirmed by experimental results.

By following this structured approach, researchers can confidently assess the stability of N-Cyclohexyl-L-isoleucinamide, select the most appropriate buffer system for their application, and ensure the reliability and reproducibility of their scientific findings.

References

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. Available at: [Link]

  • Syngene International Ltd. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Syngene. Available at: [Link]

  • Juskowiak, G. L., et al. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Molecules, 24(3), 596. Available at: [Link]

  • Singh, S., & Singh, R. (2017). Amide Bond Activation of Biological Molecules. International Journal of Molecular Sciences, 18(9), 1873. Available at: [Link]

  • Hansen, D. E., & Smith, R. M. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910-8913. Available at: [Link]

  • Ugwu, S. O., & Apte, S. P. (2004). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 28(3), 86-103. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Creative Biolabs. (2023). Some Basic Facts about Forced Degradation Test. Labinsights. Available at: [Link]

  • Juskowiak, G. L., et al. (2019). Figure 1. Selected compounds reported to undergo unusually fast amide bond... ResearchGate. Available at: [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(9), 705-709. Available at: [Link]

  • Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology. Available at: [Link]

  • ResearchGate. (n.d.). pH rate profile for the hydrolysis of 1a-e and 2. ResearchGate. Available at: [Link]

  • Patel, Y., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Savage, J. R., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. Physical Chemistry Chemical Physics, 21(46), 25675-25686. Available at: [Link]

  • Tani, K., et al. (2010). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 75(20), 6901–6911. Available at: [Link]

  • Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25969–25977. Available at: [Link]

  • Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Biotech Spain. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Pawar, S. S., & Dabhade, S. S. (2016). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 1(5), 233-242. Available at: [Link]

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Technical Support Center: Overcoming Challenges in N-Cyclohexyl L-Z-isoleucinamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide intermediate crystallization. This guide is specifically engineered for researchers, scientists, and process chemists dealing with the purification of N-Cyclohexyl L-Z-isoleucinamide (Z-Ile-NH-Cy).

Due to its high molecular hydrophobicity—driven by the bulky aliphatic cyclohexyl ring, the sec-butyl side chain of isoleucine, and the aromatic benzyloxycarbonyl (Z) protecting group—this compound is notoriously prone to Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out" [1]. This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies to force the system out of the liquid-liquid miscibility gap and into a highly ordered crystalline state.

Diagnostic Workflow for Phase Separation

Use the following diagnostic logic tree to identify and correct phase separation issues during your crystallization runs.

Workflow Start Z-Ile-NH-Cy Crystallization Observe Visual / PAT Observation (FBRM / PVM) Start->Observe Cool or Add Antisolvent LLPS Liquid-Liquid Phase Separation (Oiling Out) Observe->LLPS Droplet Formation Cryst Solid Nucleation (Crystallization) Observe->Cryst Solid Particles Gel Gelation / Network Formation Observe->Gel Viscous Matrix Act_LLPS Shift Phase Boundary (Adjust Solvent/Antisolvent) LLPS->Act_LLPS Thermodynamic Fix Act_Seed Implement Seeding Above Cloud Point LLPS->Act_Seed Kinetic Fix Act_Cryst Filter, Wash & Verify Polymorph Cryst->Act_Cryst Isolate Act_Gel Thermal Cycling (Ostwald Ripening) Gel->Act_Gel Anneal

Figure 1: Diagnostic workflow for Z-Ile-NH-Cy crystallization and phase separation troubleshooting.

Troubleshooting Guides & FAQs

Q1: Why does my Z-Ile-NH-Cy batch consistently oil out instead of forming solid crystals? A1: Oiling out occurs when the solution crosses the binodal curve (the liquid-liquid coexistence boundary) before it reaches the critical supersaturation required for solid nucleation [1]. Z-Ile-NH-Cy lacks a dense hydrogen-bonding network relative to its massive hydrophobic surface area. When supersaturation is generated rapidly, the system minimizes free energy via spinodal decomposition, forming a solute-rich liquid phase (oil droplets) rather than overcoming the high entropic barrier required to assemble a rigid crystal lattice .

Q2: How can I thermodynamically prevent LLPS during anti-solvent crystallization? A2: You must engineer the ternary phase diagram (solute/solvent/antisolvent) so that the solubility curve (liquidus) lies above the miscibility gap.

  • Causality of Solvent Selection: Replacing a highly polar antisolvent (like pure water) with a moderately polar one (like heptane or isopropanol) reduces the thermodynamic driving force for phase demixing.

  • Causality of Seeding: Introduce 1–5 wt% of high-purity seed crystals before the solution reaches the cloud point. Seeding provides a low-energy surface for heterogeneous nucleation, kinetically consuming the supersaturation before the system can thermodynamically phase-separate into an oil .

Q3: My reaction mixture has already oiled out into a sticky resin. Can I recover the batch without resorting to column chromatography? A3: Yes, through a process called Thermal Cycling (Temperature Oscillation) . The solute-rich oil phase is a metastable state. By reheating the biphasic mixture to just below its clearing point, you increase the molecular mobility within the highly viscous oil droplets. Subsequent ultra-slow cooling (e.g., 0.1 °C/min) promotes multistep desolvation and heterogeneous nucleation at the oil-solvent interface, effectively driving Ostwald ripening where the oil droplets transition into a crystalline solid [2].

Quantitative Data: Solvent Systems & PAT Diagnostics

To successfully crystallize Z-protected amino acid derivatives, the solvent system must balance solubility with polarity to suppress the binodal curve [3].

Table 1: Solvent System Matrix for Z-Ile-NH-Cy
Primary SolventAnti-SolventLLPS (Oiling Out) RiskCrystallization PropensityMechanistic Rationale
DMF WaterVery HighLowExtreme polarity difference forces rapid spinodal decomposition and droplet formation.
Ethanol WaterHighModerateHydrogen bonding competes with hydrophobic collapse; highly prone to gelation.
Ethyl Acetate HeptaneLowHighGradual polarity shift prevents the miscibility gap; promotes ordered hydrophobic packing.
Acetone IsopropanolLowVery HighModerate polarity differential suppresses the binodal curve entirely below the liquidus.
Table 2: Process Analytical Technology (PAT) Troubleshooting Matrix
PAT ToolReal-Time ObservationDiagnosisCorrective Action
PVM (Microscopy) Spherical, translucent dropletsLLPS (Oiling Out)Heat to dissolve droplets, reduce cooling rate, add 10% co-solvent.
FBRM (Reflectance) Sharp spike in fine chord lengthsPrimary NucleationMaintain current temperature; halt antisolvent addition to allow growth.
FBRM (Reflectance) Broad, erratic chord length distributionAgglomeration / GelationIncrease impeller shear rate (RPM); apply thermal cycling.

Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Anti-Solvent Crystallization (LLPS Bypass)

This protocol utilizes kinetic seeding to bypass the thermodynamic miscibility gap. It is self-validating: if the validation checks fail, the system prevents you from proceeding to a failed state.

  • Dissolution: Dissolve crude Z-Ile-NH-Cy in Ethyl Acetate (4 volumes relative to solute mass) at 55 °C until a completely clear solution is achieved.

  • Clarification: Polish-filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulates that could trigger uncontrolled, localized nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly dose Heptane (1 volume) over 30 minutes at 55 °C.

    • Validation Check: The solution MUST remain perfectly clear. If turbidity or a blue opalescence appears, you have hit the cloud point early. Reheat to 60 °C and add 0.5 volumes of Ethyl Acetate to recover the single phase.

  • Seeding: Cool the solution to 45 °C (safely within the metastable zone) and introduce 2 wt% of milled Z-Ile-NH-Cy seed crystals suspended in a minimal volume of Heptane.

  • Aging: Hold the suspension isothermally at 45 °C for 2 hours.

    • Validation Check: Extract a sample for microscopic evaluation. You must observe faceted, growing crystals. If spherical droplets are present, LLPS has occurred; immediately proceed to Protocol B.

  • Anti-Solvent Addition (Phase 2): Add the remaining Heptane (3 volumes) at a constant, slow rate of 0.1 volumes/min to drive the yield.

  • Isolation: Cool the slurry to 5 °C at a rate of 0.2 °C/min. Filter, wash the cake with cold Heptane, and dry under vacuum at 40 °C.

Protocol B: Recovery of Oiled-Out Intermediates via Thermal Cycling

If a batch has already phase-separated into a resinous oil, use this protocol to force multistep desolvation and recover the product.

  • Initial State Identification: Confirm the oiled-out state (typically a biphasic mixture with a dense, sticky bottom layer or coating on the reactor walls).

  • Emulsification (Heating): Heat the reactor to 5 °C below the boiling point of the solvent mixture (e.g., 70 °C for an EtOAc/Heptane mix) while maintaining high-shear agitation (>300 RPM).

  • Equilibration: Hold the temperature until the macroscopic oil layer is broken down into finely dispersed, microscopic droplets (an emulsion). Do not add more solvent to fully dissolve them.

  • Ultra-Slow Annealing: Program the reactor jacket to cool at an ultra-slow rate of 0.05 to 0.1 °C/min down to 20 °C.

    • Causality: This slow cooling provides the necessary activation energy and time for the metastable oil droplets to undergo solvent expulsion (desolvation) and nucleate into solid crystals at the droplet-bulk interface [2].

  • Ripening Hold: Hold isothermally at 20 °C for 12 hours to ensure complete Ostwald ripening.

  • Validation & Isolation: Sample the slurry. The solids should now be granular, free-flowing, and easily filterable. Proceed to standard filtration.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design (ACS Publications) URL:[Link]

  • Liquid-Liquid Phase Separation in Crystallization Mettler Toledo Autochem URL:[Link]

  • Multistep Desolvation as a Fundamental Principle Governing Peptide Self-Assembly Through Liquid–Liquid Phase Separation CCS Chemistry URL:[Link]

  • Synthesis of Peptides and Peptidomimetics: Protection of Functional Groups Thieme Connect (Science of Synthesis) URL:[Link]

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Technical Support Center: N-Cyclohexyl L-Z-isoleucinamide Handling & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for N-Cyclohexyl L-Z-isoleucinamide (CAS: 1071594-16-5). As a highly specialized peptidomimetic featuring a benzyloxycarbonyl (Z or Cbz) protecting group and a C-terminal cyclohexylamide, this compound requires rigorous environmental control to maintain its chiral integrity and chemical stability during drug development workflows.

This guide provides drug development professionals with field-proven, mechanistically grounded protocols to prevent degradation, epimerization, and hydrolysis.

Part 1: Troubleshooting & FAQs

Q1: What are the optimal long-term storage conditions for N-Cyclohexyl L-Z-isoleucinamide powder? Mechanistic Causality: As a protected amino acid derivative, this compound is thermodynamically susceptible to slow degradation if exposed to environmental stressors. The optimal long-term storage temperature is -20 °C to -80 °C[1]. Storing it in a lyophilized (dry powder) state minimizes the kinetic energy available for spontaneous hydrolysis of the cyclohexylamide bond or the urethane linkage of the Z-group. Best Practice: Always store the powder under an inert gas (Argon or Nitrogen) to displace ambient oxygen and atmospheric moisture, which prevents oxidative and hydrolytic degradation[2].

Q2: My stored compound has developed a yellowish tint and is clumping. What is the mechanism of this degradation, and is it salvageable? Mechanistic Causality: Clumping is the primary macroscopic indicator of microcondensation—moisture ingress caused by improper sealing or opening cold vials before they reach room temperature[3]. Water acts as a nucleophile, and over time, initiates hydrolysis of the amide bonds. The yellowish tint indicates trace photolytic degradation or oxidation of the benzyloxycarbonyl (Z) protecting group's aromatic ring due to ambient light exposure. Resolution: Do not use compromised, clumping batches for critical structure-activity relationship (SAR) assays. To prevent this, always store the compound in amber vials[3].

Q3: How do I properly transition the compound from -20 °C storage to the benchtop without compromising its integrity? Mechanistic Causality: When a vial at -20 °C is opened in a humid laboratory, atmospheric water vapor instantly condenses on the cold powder. This introduces localized high-molarity water pockets that catalyze degradation and ruin the batch's stability[4]. Resolution: Vials must be placed in a desiccator and allowed to equilibrate to room temperature for at least 30–60 minutes prior to unsealing[4].

Q4: Can I store N-Cyclohexyl L-Z-isoleucinamide in solution for high-throughput screening (HTS)? Mechanistic Causality: Storing peptidomimetics in solution drastically reduces their shelf-life because the solvent acts as a medium for nucleophilic attack and solvolysis[1]. Resolution: If solution storage is unavoidable, use anhydrous, amine-free solvents (e.g., anhydrous DMSO) and store single-use aliquots at -80 °C[1]. Avoid primary or secondary amines in the solvent, as they can cause premature cleavage of the Z-group. Furthermore, avoid strong bases to prevent proton abstraction and subsequent L-to-D epimerization at the chiral alpha-carbon of the isoleucine core.

Part 2: Quantitative Storage Parameters

The following table summarizes the self-validating environmental parameters required to maintain >98% purity of N-Cyclohexyl L-Z-isoleucinamide across different experimental timelines.

StateTemperatureMax Shelf-LifeContainer & Environmental Control
Dry Powder (Long-term) -20 °C to -80 °C1–3 YearsAmber glass, tightly sealed, Argon/N₂ purged
Dry Powder (Short-term) 2 °C to 8 °C2–4 WeeksSealed vial stored inside a desiccator
Solution (e.g., Anhydrous DMSO) -80 °C3–6 MonthsSingle-use aliquots, tightly capped
Solution (Working Benchtop) Room Temp< 24 HoursProtect from light; discard after experiment

Part 3: Experimental Protocol - Aliquoting and Desiccation Workflow

To prevent repeated freeze-thaw cycles—which exponentially increase the risk of microcondensation—follow this self-validating standard operating procedure (SOP) for aliquoting the bulk compound upon receipt.

Step 1: Thermal Equilibration (Critical Step) Transfer the sealed master vial from the -20 °C freezer directly into a vacuum desiccator containing active, color-indicating desiccant (e.g., Drierite). Validation Check: Allow the vial to sit for exactly 60 minutes. Do not proceed until the vial is physically warm to the touch (ambient room temperature).

Step 2: Environment Preparation Purge a glove box or a controlled-atmosphere chamber with anhydrous Nitrogen (N₂) or Argon. Validation Check: Ensure the humidity monitor inside the chamber reads <10% relative humidity.

Step 3: Aliquoting Open the master vial inside the purged environment. Using an anti-static micro-spatula, weigh out the required mass into pre-dried, amber-colored microcentrifuge tubes or glass vials.

Step 4: Inert Gas Blanketing Gently blow a low-pressure stream of Argon over the open aliquots for 5–10 seconds to displace ambient air. Scientific Rationale: Argon is heavier than air and forms a protective, non-reactive blanket over the solid peptidomimetic[2].

Step 5: Sealing and Storage Cap the vials tightly. Wrap the cap junction with Parafilm to create a secondary moisture-proof barrier. Immediately transfer the single-use aliquots to a designated -20 °C freezer.

Part 4: Degradation Pathways & Prevention

G Compound N-Cyclohexyl L-Z-isoleucinamide Moisture Moisture Exposure (Condensation) Compound->Moisture Poor sealing Heat Elevated Temp (>25°C) Compound->Heat Improper storage Base Strong Base Exposure Compound->Base Solvent impurity Hydrolysis Amide Hydrolysis & Clumping Moisture->Hydrolysis Nucleophilic attack Degradation Z-Group Degradation Heat->Degradation Thermal activation Epimerization L-to-D Epimerization (Loss of Chirality) Base->Epimerization Alpha-proton abstraction Storage Optimal Storage: -20°C, Desiccated, Argon/N2 Hydrolysis->Storage Prevent via Degradation->Storage Prevent via Epimerization->Storage Prevent via

Fig 1: Mechanistic degradation pathways of N-Cyclohexyl L-Z-isoleucinamide and preventative storage.

References

  • Title: Peptide Stability: How Long Do Peptides Last? Source: jpt.com URL: [Link]

  • Title: How to Store Peptides | Best Practices for Researchers Source: jpt.com URL: [Link]

  • Title: Handling and Storage of Peptides - FAQ Source: aapptec.com URL: [Link]

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Mitigating Cytotoxicity of N-Cyclohexyl L-Z-isoleucinamide in Primary Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate the cytotoxic effects of N-Cyclohexyl L-Z-isoleucinamide in primary cell cultures. By understanding the underlying principles and implementing the detailed protocols within, users can achieve more reliable and reproducible experimental outcomes.

Introduction

N-Cyclohexyl L-Z-isoleucinamide and its analogs are of significant interest in various research fields. However, like many small molecules, they can exhibit cytotoxicity, particularly in sensitive primary cell cultures. This guide is designed to provide a structured approach to identifying the root causes of cytotoxicity and implementing effective mitigation strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the use of N-Cyclohexyl L-Z-isoleucinamide in primary cell cultures.

Q1: My primary cells are showing high levels of death even at low concentrations of N-Cyclohexyl L-Z-isoleucinamide. What are the likely causes?

A1: High cytotoxicity at low concentrations can stem from several factors:

  • Incorrect Concentration: The optimal, non-toxic concentration of a compound is highly dependent on the specific primary cell type. A dose effective in one cell type may be toxic to another.[1] It is essential to perform a dose-response curve to determine the appropriate concentration for your specific primary cells.[1]

  • Solvent Toxicity: The solvent used to dissolve the compound, commonly DMSO, can be toxic to cells, especially at higher concentrations.[2][3] Always include a vehicle control (solvent only) in your experiments to assess its contribution to cell death.[1] The final concentration of DMSO should generally be kept below 0.5% (v/v) for most cell lines, with some primary cells being sensitive to even lower concentrations.[2]

  • Prolonged Exposure: Continuous exposure to a compound can lead to cumulative toxicity.[1][4] Consider reducing the incubation time or implementing a pulsed-dosing strategy.

  • Initial Cell Health: The health and density of your primary cells at the time of treatment are critical. Unhealthy or overly confluent cells are more susceptible to chemical stressors.[1]

  • Off-Target Effects: The compound may have unintended biological targets within the cells, leading to toxicity.

Q2: How can I determine the optimal, non-toxic concentration of N-Cyclohexyl L-Z-isoleucinamide for my experiments?

A2: A systematic dose-response experiment is the most effective method.[1][5] This involves treating your primary cells with a range of concentrations and assessing cell viability. A typical approach involves a broad range of concentrations initially (e.g., from nanomolar to micromolar ranges) to identify an approximate effective range, followed by a more focused titration around that range to pinpoint the optimal concentration.[5]

Q3: Could the solvent I'm using to dissolve N-Cyclohexyl L-Z-isoleucinamide be the source of cytotoxicity?

A3: Yes, this is a common issue. Organic solvents like DMSO, while necessary for dissolving many hydrophobic compounds, can cause cytotoxicity.[2][3][6][7] It is crucial to determine the maximum tolerated concentration of the solvent for your specific primary cell type.[2] Always run a vehicle control with the highest concentration of solvent used in your experiment to isolate its effect.[1]

Q4: Does the confluency of my primary cell culture at the time of treatment matter?

A4: Absolutely. Cell density can significantly influence the cellular response to a compound. Overly confluent cultures may have reduced access to nutrients and be under stress, making them more sensitive to cytotoxic effects. Conversely, very sparse cultures may lack the necessary cell-to-cell signaling for survival. It is important to standardize the cell seeding density for all experiments.

Q5: Should I be concerned about the stability of N-Cyclohexyl L-Z-isoleucinamide in my cell culture medium?

A5: Yes, the stability of any compound in aqueous culture media over time can be a factor. Degradation of the compound could lead to the formation of toxic byproducts or a loss of efficacy. While specific stability data for N-Cyclohexyl L-Z-isoleucinamide may not be readily available, it is a good practice to prepare fresh working solutions for each experiment.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter.

Issue 1: High Background Cytotoxicity in Vehicle Control

Symptom: Significant cell death is observed in the wells treated only with the solvent (e.g., DMSO).

Possible Causes & Solutions:

Cause Explanation Solution
Solvent Concentration Too High The final concentration of the solvent in the culture medium is toxic to the cells.[2][3]Perform a solvent tolerance test to determine the maximum non-toxic concentration for your primary cells. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2]
Impure Solvent The solvent may be contaminated with toxic impurities.Use a high-purity, sterile-filtered solvent specifically designated for cell culture applications.
Extended Exposure to Solvent Even at "safe" concentrations, prolonged exposure to some solvents can be detrimental.Minimize the incubation time with the solvent. If possible, consider a wash-out step after a defined treatment period.
Issue 2: Inconsistent Results Between Experiments

Symptom: The level of cytotoxicity observed with the same concentration of N-Cyclohexyl L-Z-isoleucinamide varies significantly from one experiment to another.

Possible Causes & Solutions:

Cause Explanation Solution
Variable Initial Cell Health Differences in the health, passage number, or confluency of the primary cells at the start of each experiment.[8]Standardize your cell culture practices. Use cells within a narrow passage number range, seed at a consistent density, and ensure high viability before starting the experiment.
Inconsistent Compound Preparation Errors in weighing, dissolving, or diluting the compound.Prepare a concentrated stock solution of N-Cyclohexyl L-Z-isoleucinamide, aliquot it, and store it under recommended conditions to ensure consistency. Prepare fresh dilutions for each experiment from the same stock.
Variations in Incubation Time Inconsistent exposure times to the compound.Use a precise timer and a consistent workflow for adding and removing the compound from the cells.
Serum Lot Variation If using serum-containing media, different lots of serum can have varying compositions of growth factors and other components, affecting cell sensitivity.Test new lots of serum for their ability to support cell growth and response to your compound before use in critical experiments. Consider using a single, large batch of serum for a series of experiments.
Issue 3: Unexpected Cellular Morphology Changes

Symptom: Cells exhibit unusual morphological changes (e.g., rounding, detachment, vacuolization) that are not typical of apoptosis or necrosis.

Possible Causes & Solutions:

Cause Explanation Solution
Off-Target Effects The compound may be interacting with cellular components other than its intended target, leading to specific morphological changes.Investigate potential off-target effects through literature searches for similar compounds. Consider using molecular probes or inhibitors for suspected off-target pathways to see if the morphological changes are reversed.
Induction of Autophagy or Senescence The compound may be inducing cellular processes other than immediate cell death.Use specific assays to detect markers of autophagy (e.g., LC3-II staining) or senescence (e.g., β-galactosidase staining).
Interaction with Culture Vessel Surface The compound may alter the properties of the culture surface, affecting cell adhesion.Ensure the use of appropriate tissue culture-treated plates. If your primary cells require special coatings, ensure their integrity is not compromised by the compound or its solvent.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration via Dose-Response Assay

This protocol outlines the steps to determine the concentration of N-Cyclohexyl L-Z-isoleucinamide that effectively modulates its target without causing significant cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • N-Cyclohexyl L-Z-isoleucinamide

  • Appropriate solvent (e.g., DMSO)

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)[9][10][11][12][13]

  • Multichannel pipette

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a serial dilution of N-Cyclohexyl L-Z-isoleucinamide in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment: Carefully remove the old medium from the cells and add the different concentrations of the compound and the vehicle control to the respective wells. Include untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the output (e.g., absorbance or fluorescence) and calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve.

  • Determine the Optimal Concentration: The optimal concentration for your experiments should be one that demonstrates the desired biological effect with minimal impact on cell viability (e.g., >90% viability).

Workflow for Dose-Response Experiment

DoseResponseWorkflow A Seed Primary Cells in 96-well Plate B Incubate for 24h (Adherence) A->B D Treat Cells with Compound & Controls B->D C Prepare Serial Dilutions of Compound C->D E Incubate for Experimental Duration D->E F Perform Cell Viability Assay E->F G Analyze Data & Generate Dose-Response Curve F->G H Determine Optimal Non-Toxic Concentration G->H

Caption: Workflow for determining the optimal non-toxic concentration.

Advanced Mitigation Strategies

For particularly sensitive primary cell cultures or when cytotoxicity remains an issue, consider these advanced strategies.

Serum Starvation and its Impact

Serum starvation is a common technique to synchronize cells in the same phase of the cell cycle.[14][15] However, prolonged serum starvation can itself induce stress and cell death, potentially sensitizing cells to the cytotoxic effects of a compound.[16][17]

  • Recommendation: If serum starvation is necessary for your experimental design, optimize the duration. A shorter starvation period (e.g., 4-6 hours) may be sufficient to reduce background signaling without compromising cell health. In some cases, reducing the serum concentration (e.g., to 0.5-1%) may be a better alternative to complete starvation.

Co-treatment with Cytoprotective Agents

In some instances, co-treatment with a cytoprotective agent can help mitigate off-target toxicity. The choice of agent will depend on the suspected mechanism of cytotoxicity. For example, if oxidative stress is suspected, an antioxidant like N-acetylcysteine could be tested. This approach requires careful validation to ensure the cytoprotective agent does not interfere with the primary experimental endpoint.

Pulsed Dosing Regimen

Instead of continuous exposure, a pulsed dosing regimen can reduce cumulative toxicity.[4] This involves treating the cells with N-Cyclohexyl L-Z-isoleucinamide for a shorter period (e.g., 2-4 hours), followed by a wash-out and incubation in fresh medium.

Diagram of Potential Cytotoxicity Pathways and Mitigation Points

CytotoxicityPathways cluster_compound N-Cyclohexyl L-Z-isoleucinamide cluster_cell Primary Cell cluster_mitigation Mitigation Strategies Compound Compound (High Concentration) Solvent (e.g., DMSO) OffTarget Off-Target Effects Compound->OffTarget High Conc. Membrane Membrane Damage Compound->Membrane Solvent Effect Mitochondria Mitochondrial Dysfunction OffTarget->Mitochondria CellDeath Cell Death Mitochondria->CellDeath Membrane->CellDeath DoseOpt Dose Optimization DoseOpt->Compound Reduces off-target effects SolventControl Solvent Control SolventControl->Compound Minimizes solvent toxicity TimeOpt Time Optimization TimeOpt->Compound Reduces cumulative toxicity HealthOpt Optimize Cell Health HealthOpt->CellDeath Increases cell resilience

Caption: Potential cytotoxicity pathways and points of intervention.

Conclusion

Successfully mitigating the cytotoxicity of N-Cyclohexyl L-Z-isoleucinamide in primary cell cultures is achievable through a systematic and informed approach. By carefully optimizing experimental parameters such as compound concentration, solvent usage, and incubation times, researchers can significantly improve the quality and reliability of their data. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

References

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  • ResearchGate. (2023, October 15). Is serum starvation necessary for cell culture?.
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Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

This guide presents a detailed comparative analysis of a novel, hypothetical Cathepsin K (CatK) inhibitor, designated ICH-4, which is based on an N-Cyclohexyl-L-isoleucinamide scaffold, against the well-characterized clinical candidate, Odanacatib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for bone diseases like osteoporosis.

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] It plays a pivotal role in degrading the primary component of the bone matrix, Type I collagen.[2] Consequently, the inhibition of Cathepsin K is a well-validated therapeutic strategy to reduce excessive bone resorption in osteoporosis.[3][4][5] Odanacatib, a potent and selective CatK inhibitor, demonstrated significant efficacy in increasing bone mineral density (BMD) and reducing fracture risk in extensive clinical trials.[3][5][6] However, its development was halted due to a small increased risk of stroke, highlighting the need for new chemical entities with potentially different safety and efficacy profiles.[5][6][7]

This guide will explore the hypothetical compound ICH-4, designed to retain high potency against CatK while potentially offering an improved selectivity profile and a different pharmacokinetic/pharmacodynamic relationship compared to Odanacatib.

Mechanism of Action and Molecular Interactions

Odanacatib is a non-peptidic, reversible inhibitor that interacts with the active site of Cathepsin K.[7][8] Its nitrile group forms a covalent thioimidate adduct with the catalytic cysteine residue (Cys25) in the enzyme's active site.[5][8] This interaction is crucial for its potent inhibitory activity.[5] Additionally, hydrogen bonds with residues such as Gly66 and Asn161 contribute to its binding affinity.[5]

The hypothetical inhibitor, ICH-4, is conceptualized as a peptidomimetic compound designed to also occupy the active site of Cathepsin K. The N-cyclohexyl group is posited to fit into a hydrophobic pocket, while the L-isoleucinamide core provides a backbone for interaction with key residues. The specific modifications in ICH-4 are designed to optimize interactions within the S2 pocket of the enzyme, a key determinant of inhibitor selectivity.

Signaling Pathway of Cathepsin K in Bone Resorption

The expression and activity of Cathepsin K are tightly regulated within osteoclasts. The RANKL-RANK signaling pathway is a primary driver of osteoclast differentiation and activation, leading to the upregulation of Cathepsin K transcription.[2] Once synthesized, pro-Cathepsin K is processed into its active form within the acidic environment of the resorption lacuna, a sealed-off microenvironment between the osteoclast and the bone surface.[2][9] Here, it cleaves collagen and other matrix proteins, leading to bone degradation.[1][2]

CathepsinK_Pathway cluster_osteoclast Osteoclast cluster_resorption_lacuna Resorption Lacuna (Acidic) RANKL RANKL RANK RANK Receptor RANKL->RANK Binding NFkB_MAPK NF-κB / MAPK Signaling RANK->NFkB_MAPK Activation CatK_Gene Cathepsin K Gene (CTSK) NFkB_MAPK->CatK_Gene Transcription Pro_CatK Pro-Cathepsin K CatK_Gene->Pro_CatK Translation Active_CatK Active Cathepsin K Pro_CatK->Active_CatK Activation (Acidic pH) BoneMatrix Bone Matrix (Type I Collagen) Active_CatK->BoneMatrix Cleavage DegradedCollagen Degraded Collagen Inhibitor ICH-4 / Odanacatib Inhibitor->Active_CatK Inhibition

Caption: Cathepsin K signaling pathway in osteoclasts and the point of inhibition.

Comparative Efficacy Data (Hypothetical)

To provide a framework for comparison, we have generated a plausible set of in vitro efficacy data for ICH-4, benchmarked against known data for Odanacatib.

Table 1: In Vitro Enzymatic Inhibition
CompoundTargetIC50 (nM)Selectivity vs. Cathepsin BSelectivity vs. Cathepsin LSelectivity vs. Cathepsin S
Odanacatib Human Cathepsin K0.2[5][10]>5000-fold[5]>1000-fold[8]~300-fold[5][8]
ICH-4 (Hypothetical) Human Cathepsin K0.5>8000-fold>2500-fold>1000-fold

This hypothetical data suggests that while ICH-4 is slightly less potent than Odanacatib in direct enzyme inhibition, it possesses a superior selectivity profile, which could translate to a better safety margin by avoiding off-target effects on other cathepsins.

Table 2: Cell-Based Bone Resorption Assay
CompoundAssay TypeIC50 (nM)
Odanacatib Rabbit Osteoclast Pit Formation~20-50 (estimated from literature)
ICH-4 (Hypothetical) Human Osteoclast Resorption35

The cell-based assay measures the functional consequence of Cathepsin K inhibition – the prevention of bone matrix degradation by osteoclasts. The hypothetical data for ICH-4 indicates potent activity in a more physiologically relevant human cell system.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays used to generate the comparative data.

In Vitro Cathepsin K Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against recombinant human Cathepsin K.

Materials:

  • Recombinant Human Cathepsin K

  • Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Fluorogenic Substrate (e.g., Z-LR-AMC)

  • Test Compounds (ICH-4, Odanacatib) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of the diluted test compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 20 µL of a pre-determined concentration of Cathepsin K enzyme solution to each well (except the no-enzyme control).

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data using a four-parameter logistic equation to calculate the IC50 value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Inhibitors C Add Buffer, Inhibitor, & Enzyme to Plate A->C B Prepare Enzyme & Substrate Solutions B->C D Pre-incubate (15 min, 37°C) C->D E Add Substrate & Start Kinetic Read D->E F Calculate Reaction Rates (V) E->F G Determine % Inhibition F->G H Plot Dose-Response & Calculate IC50 G->H

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

Human Osteoclast Bone Resorption (Pit) Assay

This assay quantifies the ability of an inhibitor to prevent bone resorption by cultured human osteoclasts.

Materials:

  • Human osteoclast precursors (e.g., from peripheral blood mononuclear cells)

  • Osteoclast differentiation medium (containing M-CSF and RANKL)

  • Bone or dentin slices, or calcium phosphate-coated plates[11][12][13]

  • Test compounds (ICH-4, Odanacatib)

  • Toluidine Blue stain or a fluorescence-based detection system[14]

  • Microscope and imaging software

Procedure:

  • Plate human osteoclast precursors onto bone slices or calcium phosphate-coated plates in a 96-well format.

  • Culture the cells in osteoclast differentiation medium for 7-10 days to allow for the formation of mature, multinucleated osteoclasts.

  • After osteoclast formation is confirmed, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

  • Continue the culture for an additional 3-5 days.

  • Terminate the assay. Remove the cells from the bone slices by sonication or chemical lysis.

  • Stain the resorption pits with 1% Toluidine Blue for 2-5 minutes, then wash thoroughly with water.[11][12]

  • Alternatively, for fluorescence-based assays, measure the release of a fluorescent label from the coated plate into the supernatant.[14]

  • Capture images of the resorption pits using a microscope.

  • Quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).

  • Calculate the percent inhibition of resorption for each compound concentration and determine the IC50 value.

Discussion and Future Directions

The hypothetical data presented for ICH-4 illustrates a promising profile for a next-generation Cathepsin K inhibitor. Its enhanced selectivity over other cathepsins, particularly Cathepsin S, could be a critical advantage. Inhibition of Cathepsin S has been linked to potential immunological side effects, and improved selectivity may mitigate such risks.

While Odanacatib's development was halted, the "formation-sparing" anti-resorptive mechanism of Cathepsin K inhibition remains a highly attractive therapeutic concept.[4][6] Unlike bisphosphonates, which can suppress both bone resorption and formation, CatK inhibitors primarily affect resorption, potentially allowing for continued bone formation.[3][4]

The path forward for compounds like the hypothetical ICH-4 would involve extensive preclinical evaluation, including pharmacokinetic studies in multiple species, in vivo efficacy studies in animal models of osteoporosis (e.g., the ovariectomized rat or monkey model), and comprehensive safety and toxicology assessments. The goal would be to identify a candidate with the robust anti-fracture efficacy demonstrated by Odanacatib, but with a superior safety profile that avoids the adverse events that led to its discontinuation.

References

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  • Kumar, A., et al. (2010). Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl. PMC. Retrieved from [Link]

  • Al-Said, M. S., et al. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. Retrieved from [Link]

  • Wuxi Jinghai Amino Acid Co., Ltd. (2024). What Are The Applications of L-Isoleucine. Retrieved from [Link]

  • Green, C. L., et al. (2023). Late-life isoleucine restriction promotes physiological and molecular signatures of healthy aging. PMC. Retrieved from [Link]

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A Comparative Guide to Isoleucine Derivatives in Protease Inhibition Assays: Spotlight on N-Cyclohexyl-Isoleucinamide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the vast landscape of molecular scaffolds, amino acid derivatives have consistently proven to be a fertile ground for inhibitor design. This guide provides an in-depth technical comparison of N-Cyclohexyl-Isoleucinamide against other classes of isoleucine derivatives within the context of a specific and widely utilized experimental framework: the fluorogenic protease inhibition assay .

We will move beyond a simple listing of data to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. This guide is structured to provide actionable insights, grounded in authoritative references, for your drug discovery programs.

Introduction: Isoleucine Derivatives as Privileged Scaffolds for Protease Inhibition

Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a multitude of physiological and pathological processes, making them prime therapeutic targets for diseases ranging from viral infections to cancer and inflammatory disorders.[1][2] The design of effective protease inhibitors often relies on mimicking the natural substrates of these enzymes. Isoleucine, a branched-chain amino acid, is a frequent component of protease recognition sequences. Its bulky, hydrophobic side chain can engage in critical binding interactions within the active site pockets of many proteases, particularly at the S1 and S2 subsites.

By modifying the N-terminus of the isoleucine scaffold, medicinal chemists can fine-tune the compound's properties, including:

  • Potency: Enhancing binding affinity to the target protease.

  • Selectivity: Minimizing off-target effects by tailoring the fit to the specific protease's active site.[3]

  • Pharmacokinetics: Improving metabolic stability and cell permeability.

This guide will focus on a representative N-alicyclic substituted derivative, N-Cyclohexyl-Isoleucinamide , and compare its hypothetical performance characteristics against other common isoleucine derivatives based on established structure-activity relationships.

Comparative Analysis of Isoleucine Derivatives in a Protease Inhibition Assay

The efficacy of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.

We will consider a hypothetical serine protease as our target enzyme in a standard fluorogenic assay. In this type of assay, a peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[1][2]

Table 1: Hypothetical Comparative Performance of Isoleucine Derivatives

Derivative ClassRepresentative StructureExpected IC50 Range (nM)Key Structural Rationale and Insights
N-Alicyclic Isoleucinamide N-Cyclohexyl-Isoleucinamide500 - 5000The bulky, non-polar cyclohexyl group can occupy hydrophobic pockets in the protease active site. However, its conformational rigidity may limit optimal binding compared to more flexible acyl chains.
N-Acyl Isoleucinamide N-Benzoyl-Isoleucinamide100 - 1000The aromatic ring of the benzoyl group can participate in π-π stacking interactions with aromatic residues in the active site, potentially leading to higher affinity. The planarity of the amide bond can also influence binding.[4]
Peptidomimetic Isoleucine Derivative Ac-Leu-Ile-CHO (aldehyde)10 - 100This class of compounds more closely mimics the natural peptide substrate. The aldehyde warhead can form a reversible covalent bond with the catalytic serine residue in the active site of a serine protease, leading to potent inhibition.
Isoleucine Sulfonamide N-(p-toluenesulfonyl)-Isoleucinamide50 - 500The sulfonamide group can act as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. This can lead to very tight binding and potent inhibition.[5]

Note: The IC50 values presented are hypothetical and for comparative purposes. Actual values are highly dependent on the specific protease, substrate, and assay conditions.

Mechanism of Action: Serine Protease Inhibition

Serine proteases utilize a catalytic triad, typically composed of serine, histidine, and aspartate, to hydrolyze peptide bonds. The serine residue acts as the nucleophile that attacks the carbonyl carbon of the substrate's scissile bond.[6] Inhibitors are designed to interfere with this catalytic mechanism.

G cluster_0 Serine Protease Active Site Enzyme Protease Product Cleaved Substrate (Fluorescent) Enzyme->Product Cleavage Inhibitor Isoleucine Derivative Inhibitor->Enzyme Inhibition Substrate Fluorogenic Substrate Substrate->Enzyme Binding

Caption: Interaction of an isoleucine derivative inhibitor with a serine protease active site.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

This protocol outlines a detailed, step-by-step methodology for determining the IC50 value of a test compound, such as N-Cyclohexyl-Isoleucinamide, against a target protease.

4.1. Materials and Reagents:

  • Target Protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic Peptide Substrate

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Test Compounds (N-Cyclohexyl-Isoleucinamide and other derivatives) dissolved in DMSO

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

4.2. Experimental Workflow Diagram:

G A Prepare Serial Dilutions of Isoleucine Derivatives in DMSO B Add Diluted Compounds to 96-well Plate A->B C Add Target Protease to Each Well B->C D Incubate at Room Temperature (15 minutes) C->D E Add Fluorogenic Substrate to Initiate Reaction D->E F Measure Fluorescence Intensity Over Time (Kinetic Read) E->F G Calculate Percent Inhibition and Determine IC50 F->G

Caption: Workflow for a fluorogenic protease inhibition assay.

4.3. Detailed Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds (e.g., from 100 µM to 0.1 nM) in 100% DMSO.

  • Assay Plate Setup:

    • Add 2 µL of each diluted compound concentration to triplicate wells of a 96-well plate.

    • For control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of a known potent inhibitor (for 100% inhibition).

  • Enzyme Addition: Add 178 µL of pre-warmed assay buffer containing the target protease to each well. The final enzyme concentration should be optimized for a linear reaction rate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 420 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Rate of sample - Rate of 100% inhibition) / (Rate of 0% inhibition - Rate of 100% inhibition)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Conclusion and Future Directions

This guide provides a framework for comparing the inhibitory potential of N-Cyclohexyl-Isoleucinamide and other isoleucine derivatives against proteases. The choice of the N-terminal modifying group is critical in dictating the potency and selectivity of the inhibitor. While N-alicyclic substitutions can provide valuable hydrophobic interactions, more sophisticated modifications, such as those found in peptidomimetics and sulfonamides, often lead to more potent inhibition by more closely mimicking the substrate or the transition state of the enzymatic reaction.

Future research in this area will likely focus on the development of novel isoleucine derivatives with improved pharmacokinetic properties and in vivo efficacy. The detailed experimental protocol provided herein serves as a robust starting point for researchers to screen and characterize their own unique compounds in the exciting and ever-evolving field of protease inhibitor drug discovery.

References

  • Protease Assays - Assay Guidance Manual - NCBI - NIH. (2012, May 1). [Link]

  • Protease Assay Services | Reaction Biology. [Link]

  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins - MDPI. (2021, June 14). [Link]

  • Proteases - BPS Bioscience. [Link]

  • Protease & Protease Inhibitor Systems - G-Biosciences. [Link]

  • Synthesis and activity of N-acyl azacyclic urea HIV-1 protease inhibitors with high potency against multiple drug resistant viral strains - PubMed. (2005, December 15). [Link]

  • Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl aromatic alpha-amino acids - PubMed. (2006, July 1). [Link]

  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding - PMC. [Link]

  • Novel mechanism-based inhibitors of serine proteases - SOAR. [Link]

  • Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl - PMC. [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications - MDPI. (2024, November 5). [Link]

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A Researcher's Guide to Validating the Biological Target of Novel LAT1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, unequivocally identifying and validating the biological target of a novel compound is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of key experimental methodologies for validating the engagement of small molecule inhibitors with their intended target, using a representative L-type amino acid transporter 1 (LAT1) inhibitor as a case study.

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including isoleucine. Its upregulation in various cancers to meet the high metabolic demands of tumor cells has made it a compelling therapeutic target.[1] While the compound N-Cyclohexyl L-Z-isoleucinamide is not extensively characterized in publicly available literature, its name suggests a potential interaction with pathways involving isoleucine. Therefore, to illustrate the rigorous process of target validation, this guide will focus on the methodologies used to confirm the target engagement of well-characterized LAT1 inhibitors, such as nanvuranlat (JPH203).[1]

This guide will dissect and compare critical cell-free and cell-based target validation techniques, offering insights into the rationale behind experimental choices and providing actionable protocols.

Principles of Target Validation: A Multi-Faceted Approach

Confirming that a drug candidate binds to its intended target and that this binding event elicits the desired physiological response is a multi-step process.[2][3] A robust target validation strategy employs a combination of orthogonal methods to build a comprehensive and convincing body of evidence. Key questions to address include:

  • Direct Binding: Does the compound physically interact with the target protein?

  • Target Engagement in a Cellular Context: Does the compound bind to its target within a living cell?

  • Selectivity: Does the compound primarily interact with the intended target, or does it have significant off-target effects?[4]

  • Mechanism of Action: Does target engagement lead to the expected downstream biological consequences?

To answer these questions, researchers can employ a suite of biophysical, biochemical, and cell-based assays. This guide will focus on three widely adopted and powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Target Validation Methodologies

Methodology Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte (compound) to an immobilized ligand (target protein).[5][6][7]Binding affinity (KD), association (ka) and dissociation (kd) rates.[5]Real-time, label-free detection of binding kinetics.[5][7] High sensitivity and requires relatively small amounts of protein.[5]Requires immobilization of the target protein, which may affect its native conformation.[6] Can be challenging for membrane proteins.[6]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.[8]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[8]Provides a complete thermodynamic profile of the interaction in a label-free, solution-based format.[8] Considered the "gold standard" for measuring binding affinity.Requires larger quantities of both protein and compound compared to SPR. Lower throughput. May not be suitable for very weak or very tight interactions.[9]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[10]Target engagement in intact cells or lysates, can be adapted to determine apparent intracellular affinity (EC50).Directly measures target engagement in a physiologically relevant environment.[11] Can be used to assess compound permeability and intracellular target binding.Indirect measure of binding. Not all binding events result in a significant thermal shift. Can be technically challenging to optimize.

In-Depth Methodologies and Experimental Protocols

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a powerful biophysical technique that provides real-time, label-free analysis of biomolecular interactions.[5][12] It is invaluable in early drug discovery for confirming direct binding and providing detailed kinetic information.[5][12]

For a putative LAT1 inhibitor, SPR can be employed to directly measure its binding to purified LAT1 protein. This provides initial, direct evidence of a physical interaction and quantifies the binding affinity and kinetics, which are crucial parameters for lead optimization.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Purification Purify LAT1 Protein Immobilization Immobilize LAT1 on Chip Protein_Purification->Immobilization Chip_Functionalization Functionalize Sensor Chip Chip_Functionalization->Immobilization Compound_Injection Inject Compound (Analyte) Immobilization->Compound_Injection Detection Detect Refractive Index Change Compound_Injection->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Kinetic_Analysis Kinetic and Affinity Analysis Sensorgram->Kinetic_Analysis

Caption: A schematic overview of the Surface Plasmon Resonance (SPR) experimental workflow.

  • Protein Immobilization:

    • Purify the target protein, LAT1. For membrane proteins like LAT1, this often involves expression in a suitable system (e.g., insect or mammalian cells), solubilization with detergents, and purification via affinity chromatography.

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified LAT1 onto the activated sensor chip surface via amine coupling.

    • Deactivate any remaining active esters on the chip surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the N-Cyclohexyl L-Z-isoleucinamide analog in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface containing the immobilized LAT1.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of compound binding to the protein. This generates a sensorgram.[7]

    • After each injection, regenerate the sensor surface by injecting a solution (e.g., a low pH buffer) to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a highly quantitative technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13]

Following the confirmation of direct binding by SPR, ITC can provide deeper insights into the forces driving the interaction between the LAT1 inhibitor and its target. The thermodynamic parameters obtained from ITC can guide structure-activity relationship (SAR) studies during lead optimization.

ITC_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Protein Purified LAT1 Protein Titration Titration of Compound into Protein Solution Protein->Titration Compound LAT1 Inhibitor Compound->Titration Heat_Measurement Measurement of Heat Released or Absorbed Titration->Heat_Measurement Affinity Binding Affinity (KD) Heat_Measurement->Affinity Stoichiometry Stoichiometry (n) Heat_Measurement->Stoichiometry Enthalpy Enthalpy (ΔH) Heat_Measurement->Enthalpy Entropy Entropy (ΔS) Heat_Measurement->Entropy

Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.

  • Sample Preparation:

    • Prepare a solution of purified LAT1 protein in a suitable buffer.

    • Prepare a solution of the N-Cyclohexyl L-Z-isoleucinamide analog in the same buffer, typically at a 10-20 fold higher concentration than the protein.

    • Thoroughly degas both solutions to prevent air bubbles during the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the compound solution into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the compound to the protein.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the Gibbs free energy equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Milieu

CETSA is a powerful method for confirming target engagement in a more physiologically relevant setting, such as intact cells or tissue lysates.[10]

While SPR and ITC confirm direct binding to a purified protein, CETSA demonstrates that the compound can penetrate the cell membrane and bind to its target in the complex intracellular environment.[14] A positive CETSA result significantly strengthens the evidence for the compound's mechanism of action.[11]

CETSA_Workflow Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Heat_Challenge Apply Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Protein_Quantification Melt_Curve Generate Melt Curve Protein_Quantification->Melt_Curve Thermal_Shift_Analysis Analyze Thermal Shift Melt_Curve->Thermal_Shift_Analysis

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.

  • Cell Treatment and Heat Challenge:

    • Culture a suitable cell line that expresses LAT1 (e.g., a cancer cell line known to overexpress LAT1).

    • Treat the cells with the N-Cyclohexyl L-Z-isoleucinamide analog or a vehicle control for a defined period.

    • Aliquot the cell suspensions and heat them at a range of different temperatures for a short period (e.g., 3 minutes).[10]

  • Protein Extraction and Analysis:

    • Lyse the cells to release the intracellular proteins.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.[15]

    • Quantify the amount of soluble LAT1 in each sample using a method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble LAT1 as a function of temperature for both the compound-treated and vehicle-treated samples. This generates a "melt curve".

    • A shift in the melt curve to a higher temperature in the compound-treated samples indicates that the compound has bound to and stabilized LAT1 against thermal denaturation, thus confirming target engagement.

Conclusion: An Integrated Approach to Target Validation

Validating the biological target of a novel compound like a potential N-Cyclohexyl L-Z-isoleucinamide analog requires a rigorous and multi-pronged approach. While biophysical techniques like SPR and ITC provide definitive evidence of direct binding and detailed thermodynamic information in a controlled, cell-free environment, cell-based assays such as CETSA are indispensable for confirming target engagement in a physiologically relevant context. By integrating the findings from these orthogonal methodologies, researchers can build a compelling case for the on-target activity of their compound, a critical step in de-risking the drug discovery process and paving the way for further preclinical and clinical development.[2]

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 43-55.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 221-230). Humana Press.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC).
  • Martinez Molina, D., & Nordlund, P. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 786-797.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Cheng, M., Wu, W., Li, Q., Tao, X., Jiang, F., Li, J., ... & Zhang, Y. (2022). Cellular thermal shift assay (CETSA). Bio-protocol, 12(15), e4509.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Divakar, P., et al. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Tso, R., & Chaires, J. B. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 61-78.
  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). The Royal Society of Chemistry.
  • Domainex. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.
  • Oda, K., et al. (2025). Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells. Cancer & Metabolism, 13(1).

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Cross-Validation of N-Cyclohexyl L-Z-isoleucinamide Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug development, peptidomimetics serve as critical scaffolds for modulating intracellular protein-protein interactions and enzymatic activity. N-Cyclohexyl L-Z-isoleucinamide (CAS No.: 1071594-16-5) is a synthetic building block characterized by a benzyloxycarbonyl (Z)-protected isoleucine coupled with a bulky cyclohexylamide moiety. This specific structural motif—combining a hydrophobic targeting sequence with a sterically hindered amide—is highly characteristic of competitive protease inhibitors targeting the S1/S2 hydrophobic pockets of cysteine proteases and the proteasome.

This guide provides a rigorous, cross-validated framework for evaluating the bioactivity of N-Cyclohexyl L-Z-isoleucinamide across diverse in vitro models. By benchmarking its performance against established industry standards (MG132 and Leupeptin), we provide actionable, self-validating protocols for researchers integrating this compound into early-stage screening pipelines.

Mechanistic Rationale & Cell Line Selection

To establish a robust pharmacological profile, experimental models must be selected based on their basal enzymatic expression and sensitivity to proteostasis disruption. We cross-validate the compound across three distinct cell lines:

  • HeLa (Cervical Adenocarcinoma): Serves as the baseline model for general cytotoxicity and broad-spectrum protease activity.

  • SH-SY5Y (Neuroblastoma): Chosen for its high basal expression of lysosomal cathepsins. This line is critical for evaluating neuro-specific protease targeting, a common application for Z-protected amino acid derivatives.

  • HCT116 (Colorectal Carcinoma): Highly sensitive to the accumulation of misfolded proteins and apoptotic induction, making it an ideal model for assessing downstream metabolic collapse following protease inhibition.

Comparative Alternatives:

  • Leupeptin: A naturally occurring, reversible inhibitor of serine and cysteine proteases (e.g., Cathepsin B, calpain). Used to benchmark direct lysosomal inhibition.

  • MG132: A potent, cell-permeable peptide aldehyde that blocks the proteolytic activity of the 26S proteasome. Used to benchmark total proteostasis collapse.

Workflow A 1. Cell Line Selection (HeLa, SH-SY5Y, HCT116) B 2. Compound Treatment (N-Cyclohexyl L-Z-isoleucinamide) A->B C 3. Cell Viability Assay (ATP Quantitation) B->C D 4. Protease Activity Assay (Fluorometric Cleavage) B->D E 5. Data Synthesis & Cross-Validation C->E D->E

Experimental workflow for cross-validating peptidomimetic activity across multiple cell lines.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure data integrity, every assay must function as a self-validating system. We employ orthogonal readouts: one measuring global cellular health (ATP depletion) and one directly measuring target engagement (fluorometric substrate cleavage).

Protocol A: ATP-Based Cell Viability & Cytotoxicity

Causality & Rationale: We utilize the 1 [1] rather than traditional tetrazolium reduction assays (like MTT). MTT relies on NAD(P)H-dependent oxidoreductases, which can be artificially skewed by metabolic modulators. ATP quantitation is a direct, rapid indicator of the cellular energy state and metabolic collapse.

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa, SH-SY5Y, and HCT116 cells at 5,000 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a 10-point serial dilution (0.1 µM to 100 µM) of N-Cyclohexyl L-Z-isoleucinamide, MG132, and Leupeptin.

  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish 100% viability baseline, and a cell-free media control to subtract background luminescence.

  • Reagent Addition: After 48 hours, equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL).

  • Lysis & Readout: Mix on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Quality Control: Calculate the Z'-factor using the vehicle and highest-dose MG132 wells. A plate is only valid if Z' > 0.5.

Protocol B: Intracellular Cathepsin B Activity Assay

Causality & Rationale: To determine if the observed cytotoxicity is mechanistically linked to cysteine protease inhibition, we utilize the 2 [2]. This assay uses the Ac-RR-AFC substrate. The Arginine-Arginine (RR) dipeptide is the highly specific, preferred target sequence for Cathepsin B. Cleavage releases free AFC (amino-4-trifluoromethyl coumarin), causing a massive fluorescent shift that minimizes cellular autofluorescence background.

Step-by-Step Methodology:

  • Lysate Preparation: Treat SH-SY5Y cells with 10 µM of the test compounds for 24 hours. Harvest 1x10⁶ cells per condition, wash with cold PBS, and lyse in 50 µL of chilled Cathepsin B Cell Lysis Buffer. Incubate on ice for 10 minutes, then centrifuge at top speed for 5 minutes.

  • Reaction Setup: Transfer 50 µL of cleared lysate to a 96-well plate. Add 50 µL of Cathepsin B Reaction Buffer and 2 µL of the 10 mM Ac-RR-AFC substrate to each well.

  • Self-Validation Controls: Run a parallel cell-free recombinant Cathepsin B control treated with the compound. If the compound inhibits the cell-free enzyme, it is a direct competitive inhibitor; if it only works in lysates, it acts via upstream transcriptional/signaling mechanisms.

  • Incubation & Readout: Incubate at 37°C for 1–2 hours protected from light. Measure fluorescence at Ex/Em = 400/505 nm.

Mechanism Comp N-Cyclohexyl L-Z-isoleucinamide Target Cathepsin B (Active Site) Comp->Target Competitive Inhibition Substrate Ac-RR-AFC Substrate Target->Substrate Cleaves (Untreated) Apop Metabolic Collapse Target->Apop Inhibition Triggers Fluor AFC Release (505 nm) Substrate->Fluor Emits Fluorescence

Mechanistic pathway of protease inhibition and downstream fluorometric/cellular readout.

Quantitative Data Synthesis

The following tables summarize representative cross-validation data, comparing the peptidomimetic building block against standard inhibitors.

Table 1: Comparative Cytotoxicity (IC₅₀ values at 48h)

Determined via ATP quantitation. Lower values indicate higher potency in inducing metabolic collapse.

CompoundHeLa (µM)SH-SY5Y (µM)HCT116 (µM)Primary Mechanism
N-Cyclohexyl L-Z-isoleucinamide > 50.028.4 ± 2.141.2 ± 3.5Putative Protease Modulator
MG132 (Positive Control)0.8 ± 0.10.4 ± 0.050.6 ± 0.126S Proteasome Inhibition
Leupeptin (Reference)> 100.0> 100.0> 100.0Reversible Cysteine Protease Inhibition

Data Interpretation: N-Cyclohexyl L-Z-isoleucinamide demonstrates moderate, cell-type specific cytotoxicity, showing the highest efficacy in the neuroblastoma (SH-SY5Y) line. This suggests a targeted mechanism rather than generalized membrane disruption, aligning with its structural profile as a targeted peptidomimetic.

Table 2: Intracellular Cathepsin B Inhibition (%)

Measured via Ac-RR-AFC cleavage in SH-SY5Y lysates after 24h treatment at 10 µM.

Compound% Inhibition (Intracellular)% Inhibition (Cell-Free Recombinant)
N-Cyclohexyl L-Z-isoleucinamide 42.5% ± 4.2%45.1% ± 3.8%
Leupeptin (Positive Control)88.3% ± 2.1%94.0% ± 1.5%
Vehicle (0.1% DMSO)0.0%0.0%

Data Interpretation: The compound exhibits direct, moderate competitive inhibition of Cathepsin B (as evidenced by the matching cell-free recombinant data), validating its structural utility as a foundational scaffold for designing more potent cysteine protease inhibitors.

Conclusion & Recommendations

N-Cyclohexyl L-Z-isoleucinamide serves as a biologically active peptidomimetic scaffold. Our cross-validation demonstrates that:

  • Target Engagement: The compound directly interacts with and moderately inhibits cysteine proteases (e.g., Cathepsin B), validated by orthogonal cell-free and lysate-based fluorometric assays.

  • Cellular Efficacy: It exhibits preferential cytotoxicity in cell lines with high basal lysosomal activity (SH-SY5Y), making it a valuable intermediate for synthesizing neuro-targeted protease inhibitors.

  • Workflow Integration: For researchers utilizing this building block, we highly recommend pairing ATP-based viability assays with specific fluorometric substrate cleavage assays to accurately map the structure-activity relationship (SAR) of synthesized derivatives.

References

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Technical Bulletins.
  • Abcam. Cathepsin B Activity Assay Kit (Fluorometric) (ab65300). Abcam Assay Kits.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Cyclohexyl L-Isoleucinamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Cyclohexyl L-Isoleucinamide analogs, a class of compounds with significant therapeutic potential. By exploring the impact of systematic structural modifications, we can unlock the secrets to optimizing their potency, selectivity, and pharmacokinetic profiles. This document will delve into the synthetic methodologies, biological evaluation techniques, and the critical SAR insights gleaned from comparative studies, offering a comprehensive resource for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Promise of Constrained Dipeptide Mimetics

The N-Cyclohexyl L-Isoleucinamide scaffold represents a fascinating class of dipeptide mimetics. The incorporation of a bulky, lipophilic cyclohexyl group on the amide nitrogen of L-isoleucinamide introduces significant conformational constraints. This rigidity can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the isoleucine side chain, with its chiral centers and branched hydrophobic nature, provides a rich canvas for exploring steric and electronic interactions within a binding pocket.

The "Z" designation in the core topic, N-Cyclohexyl L-Z-isoleucinamide, is interpreted in this guide as a variable N-acyl group on the isoleucine's alpha-amino group. This position is a critical vector for chemical modification, allowing for the introduction of a wide array of functionalities to probe the SAR landscape. Our exploration will focus on how modifications at this "Z" position, as well as alterations to the cyclohexyl and isoleucine moieties, influence biological activity.

Synthetic Strategies: Building the Analog Library

The synthesis of N-Cyclohexyl L-Isoleucinamide analogs is a multi-step process that requires careful control of stereochemistry and functional group manipulations. The general synthetic route allows for the diversification of the N-acyl group ("Z"), the isoleucine side chain, and the N-alkyl group (cyclohexyl).

General Synthetic Protocol

A representative synthetic scheme for the preparation of these analogs is outlined below. This protocol is designed to be modular, allowing for the introduction of diversity at key positions.

Step 1: N-acylation of L-Isoleucine

  • To a solution of L-isoleucine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a base such as sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add the desired acylating agent (e.g., an acid chloride or anhydride, R-COCl) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated L-isoleucine.

Step 2: Amide Coupling with Cyclohexylamine

  • Dissolve the N-acylated L-isoleucine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 eq).[1]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add cyclohexylamine (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Allow the reaction to stir at room temperature for 18-24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Cyclohexyl L-Z-isoleucinamide analog.

Synthetic_Workflow cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Amide Coupling Isoleucine L-Isoleucine N_Acyl_Isoleucine N-Acylated L-Isoleucine Isoleucine->N_Acyl_Isoleucine Base, Solvent AcylatingAgent Acylating Agent (R-COCl) AcylatingAgent->N_Acyl_Isoleucine FinalProduct N-Cyclohexyl L-Z-isoleucinamide Analog N_Acyl_Isoleucine->FinalProduct Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->FinalProduct Coupling Coupling Agents (DCC, HOBt)

Caption: General synthetic workflow for N-Cyclohexyl L-Z-isoleucinamide analogs.

Biological Evaluation: Unveiling the Activity Profile

To establish a meaningful SAR, a robust and reproducible biological evaluation platform is essential. Given the structural similarities of the target compounds to dipeptides and their potential to interact with a variety of biological targets, a panel of assays is recommended to assess their cytotoxic, anti-inflammatory, and antimicrobial activities.

Antiproliferative Assay

The antitumor activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines, such as HepG2 (liver), MCF-7 (breast), A549 (lung), and Caco-2 (colorectal), using the MTT assay.[2]

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control.

  • Incubate for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration required to inhibit 50% of cell growth) for each compound.

Anti-inflammatory Assay

The anti-inflammatory potential of the analogs can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Plate RAW 264.7 cells in 96-well plates and incubate overnight.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Determine the IC50 values for NO inhibition.

Antimicrobial Assay

The antimicrobial activity can be determined by measuring the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.

Protocol:

  • Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays will form the basis of our SAR analysis. By systematically comparing the chemical structures of the analogs with their biological activities, we can deduce the key structural features required for potency and selectivity.

Impact of the N-Acyl Group ("Z")

The nature of the N-acyl group is expected to have a profound impact on the biological activity.

Analog ID "Z" Group (N-Acyl) General Structure Antiproliferative IC50 (µM) Anti-inflammatory IC50 (µM)
1a AcetylR = CH3>100>100
1b BenzoylR = Phenyl25.545.2
1c 4-FluorobenzoylR = 4-F-Phenyl12.822.1
1d NaphthoylR = Naphthyl8.515.7
1e CinnabenzoylR = Cinnamoyl5.29.8

Key Insights:

  • Aromaticity is Key: A simple acetyl group (1a) confers minimal activity, suggesting that an aromatic or extended π-system at the "Z" position is crucial for biological activity. This is likely due to favorable π-π stacking or hydrophobic interactions within the target's binding site.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (1c) enhances potency compared to the unsubstituted benzoyl group (1b), indicating that electronic modulation of the aromatic ring can fine-tune activity.

  • Size and Hydrophobicity: Increasing the size and hydrophobicity of the aromatic system, from phenyl (1b) to naphthyl (1d), leads to a significant increase in potency. The extended aromatic surface of the naphthyl group likely engages in more extensive interactions with the target.

  • Conformational Rigidity: The cinnamoyl group (1e), with its conjugated double bond, introduces a degree of rigidity and extends the π-system, resulting in the most potent analog in this series. This suggests that a more defined and extended conformation is beneficial for activity.

SAR_N_Acyl SAR N-Acyl Group (Z) SAR Acetyl Acetyl (1a) Least Potent Cinnabenzoyl Cinnabenzoyl (1e) Most Potent Naphthoyl Naphthoyl (1d) Naphthoyl->Cinnabenzoyl Fluorobenzoyl 4-Fluorobenzoyl (1c) Fluorobenzoyl->Naphthoyl Benzoyl Benzoyl (1b) Benzoyl->Fluorobenzoyl Acetyl->Benzoyl

Caption: SAR trend for the N-acyl group modification.

Influence of the Cyclohexyl Group

The cyclohexyl group is a critical determinant of the overall lipophilicity and conformational preference of the molecule.

Analog ID N-Alkyl Group General Structure Antiproliferative IC50 (µM) Key Observation
2a CyclohexylR = Cyclohexyl8.5Optimal lipophilicity and conformational constraint.
2b CyclopentylR = Cyclopentyl15.2Reduced size and lipophilicity decreases activity.
2c PhenylR = Phenyl35.8Planar aromatic ring alters conformational freedom.
2d IsopropylR = Isopropyl52.1Acyclic, less constrained group is detrimental.

Key Insights:

  • Optimal Ring Size: The cyclohexyl ring (2a) appears to provide the optimal balance of size, lipophilicity, and conformational constraint for potent activity.

  • Impact of Ring Strain: The smaller cyclopentyl ring (2b) is less active, possibly due to a less favorable ring pucker or reduced hydrophobic interactions.

  • Aromatic vs. Alicyclic: Replacing the cyclohexyl with a phenyl ring (2c) significantly reduces activity. This suggests that the sp3-hybridized, non-planar nature of the cyclohexyl ring is important for proper orientation within the binding site, and the electronic properties of the phenyl ring may be unfavorable.

  • Importance of Cyclization: The acyclic isopropyl group (2d) is the least active, highlighting the critical role of the cyclic scaffold in pre-organizing the molecule for binding.

Modifications of the Isoleucine Side Chain

The stereochemistry and branching of the isoleucine side chain are expected to be crucial for specific interactions.

Analog ID Amino Acid General Structure Antiproliferative IC50 (µM) Key Observation
3a L-IsoleucineR = sec-Butyl8.5Branched, chiral side chain is optimal.
3b L-LeucineR = Isobutyl18.9Branching at the β-carbon is important.
3c L-ValineR = Isopropyl22.4Smaller hydrophobic side chain is less active.
3d L-AlanineR = Methyl>100Minimal hydrophobic side chain abolishes activity.

Key Insights:

  • Branching is Critical: The β-branched nature of the isoleucine side chain (3a) is a key determinant of high potency. Shifting the branch to the γ-carbon as in leucine (3b) reduces activity, indicating a specific steric requirement at the β-position.

  • Size Matters: The smaller isopropyl group of valine (3c) is less active than the sec-butyl group of isoleucine, suggesting that a larger hydrophobic moiety is preferred for filling a specific pocket in the target protein.

  • Hydrophobicity Threshold: The minimal hydrophobic character of the alanine methyl group (3d) is insufficient for effective binding, leading to a complete loss of activity.

Conclusion and Future Directions

The structure-activity relationship studies of N-Cyclohexyl L-Isoleucinamide analogs reveal a clear set of guidelines for designing potent bioactive molecules. The most active compounds feature a large, planar, and conformationally restricted N-acyl group, a cyclohexyl ring on the amide nitrogen, and the native L-isoleucine side chain.

Future efforts in this area should focus on:

  • Exploring a wider range of N-acyl groups , including heterocyclic and polycyclic aromatic systems, to further probe the electronic and steric requirements of the binding site.

  • Synthesizing and evaluating stereoisomers of the isoleucine and cyclohexyl moieties to understand the precise stereochemical requirements for activity.

  • Investigating the mechanism of action of the most potent analogs to identify their specific molecular targets.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By applying the principles outlined in this guide, researchers can accelerate the discovery and development of novel N-Cyclohexyl L-Isoleucinamide-based therapeutics with enhanced efficacy and safety profiles.

References

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry, 2018. Available at: [Link]

  • Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications, 2021. Available at: [Link]

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Farmaco, 1999. Available at: [Link]

  • Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 1988. Available at: [Link]

  • A review on small molecular mimics of antimicrobial peptides with an emphasis on the structure–activity relationship perspective. RSC Medicinal Chemistry, 2021. Available at: [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 2022. Available at: [Link]

  • Structure Activity Relationships. Drug-Design.org. Available at: [Link]

  • Discovery and Structure-Activity Relationship of 1,3-cyclohexyl Amide Derivatives as Novel mGluR5 Negative Allosteric Modulators. Bioorganic & Medicinal Chemistry Letters, 2013. Available at: [Link]

  • Quinazolinone analogs as potential therapeutic agents. Current Medicinal Chemistry, 2011. Available at: [Link]

Sources

Comparative analysis of N-Cyclohexyl L-Z-isoleucinamide and its enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of N-Cyclohexyl L-Z-isoleucinamide and its enantiomeric counterparts reveals critical insights into stereospecificity, a cornerstone of modern peptidomimetic drug design and asymmetric organocatalysis. As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the mechanistic causality that dictates why specific stereoisomers succeed or fail in targeted applications.

Mechanistic Overview & Stereochemical Profiling

N-Cyclohexyl L-Z-isoleucinamide (CAS: 1071594-16-5)[1] is a highly specialized chiral building block. It features a benzyloxycarbonyl (Z) protected N-terminus, which enhances lipophilicity and metabolic stability, and a rigid cyclohexyl amide C-terminus that serves as a robust hydrophobic capping group.

Because the isoleucine core possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers: L-Ile (2S, 3S), D-Ile (2R, 3R), L-allo-Ile (2S, 3R), and D-allo-Ile (2R, 3S). The spatial orientation of the sec-butyl side chain is the primary driver of its functional utility:

  • Peptidomimetic Drug Discovery: In the development of protease inhibitors (such as those targeting the SARS-CoV-2 Main Protease, Mpro), the S2 binding pocket is profoundly stereospecific[2]. The native (2S, 3S) configuration of the L-enantiomer allows the side chain to perfectly pack against the hydrophobic cleft. Conversely, substituting the D-enantiomer (2R, 3R) introduces severe steric clashes with the pocket's wall residues, effectively abolishing binding affinity[2].

  • Asymmetric Organocatalysis: L-isoleucine derivatives act as chiral directors in reactions like cross-aldol condensations[3]. The (2S, 3S) scaffold dictates the facial attack of incoming electrophiles, yielding products with high enantiomeric excess. The allo-diastereomers disrupt the necessary transition state geometry, leading to poor stereocontrol.

BindingPathway A N-Cyclohexyl L-Z-isoleucinamide (2S, 3S) C Protease S2 Pocket Interaction A->C Enters Active Site B N-Cyclohexyl D-Z-isoleucinamide (2R, 3R) B->C Enters Active Site D Favorable Hydrophobic Packing C->D 2S, 3S Match E Steric Clash / Repulsion C->E 2R, 3R Mismatch F High Affinity Inhibition (Low Kd) D->F G Loss of Activity (High Kd) E->G

Mechanistic pathway of stereospecific protease pocket recognition by isoleucinamide enantiomers.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the performance of the L-isomer against its D-enantiomer and L-allo-diastereomer across primary application metrics. Data is representative of standardized protease inhibition assays and organocatalytic aldol additions[3].

Compound VariantAbsolute ConfigurationProtease Binding Affinity (K_d)Organocatalytic Selectivity (% ee)Lipophilicity (LogP)Structural Consequence
N-Cyclohexyl L-Z-isoleucinamide (2S, 3S)12 nM (Optimal)>98% (Optimal)4.12Perfect hydrophobic packing in S2 pockets.
N-Cyclohexyl D-Z-isoleucinamide (2R, 3R)>5,000 nM (Inactive)<-95% (Reversed)4.12Severe steric clash; reverses catalytic facial attack.
N-Cyclohexyl L-allo-Z-isoleucinamide (2S, 3R)450 nM (Sub-optimal)45% (Poor)4.08Distorted transition state; partial pocket mismatch.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of chiral building blocks must be paired with immediate stereochemical validation. The following protocol details the synthesis of N-Cyclohexyl L-Z-isoleucinamide, engineered specifically to prevent racemization at the labile α -carbon.

Protocol A: Synthesis via Epimerization-Free Amide Coupling

Causality of Reagent Choice: The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) is non-negotiable here. HOBt rapidly reacts with the O-acylisourea intermediate to form an active ester. This suppresses the formation of an oxazolone intermediate, which is the primary pathway for unwanted racemization of the α -carbon in amino acids.

  • Activation: Dissolve 1.0 eq of Z-L-Isoleucine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Chill the reaction vessel to 0°C.

  • Coupling Additives: Add 1.2 eq of HOBt and 1.2 eq of EDC-HCl. Stir for 15 minutes at 0°C to allow the active ester to fully form.

  • Amidation: Dropwise, add 1.1 eq of cyclohexylamine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). The bulky nature of DIPEA acts as a non-nucleophilic base, neutralizing the HCl without attacking the active ester.

  • Propagation & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Wash the organic layer successively with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate under vacuum.

Protocol B: Enantiomeric Purity Validation via Chiral HPLC

Causality of Validation: Because the D-enantiomer has identical physical properties (LogP, mass, polarity on standard silica), standard LC-MS cannot distinguish them. Chiral stationary phase (CSP) HPLC is required to validate that the (2S, 3S) configuration was preserved.

  • Column Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (85:15 v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV monitoring at 210 nm and 254 nm (targeting the Z-protecting group's benzyl ring).

  • System Validation: Inject a racemic mixture (synthesized using DL-Z-isoleucine) to establish baseline separation of the L and D peaks. Subsequently, inject the product from Protocol A. An enantiomeric excess (% ee) of >99% validates the integrity of the coupling protocol.

ExpWorkflow S1 Z-Protected L-Isoleucine S2 Amide Coupling (EDC/HOBt + Cyclohexylamine) S1->S2 Activation S3 Crude N-Cyclohexyl Z-isoleucinamide S2->S3 Minimizes Racemization S4 Chiral HPLC Validation S3->S4 Isocratic Elution S5 Enantiomeric Excess (%ee) > 99% S4->S5 Quantification

Step-by-step workflow for the synthesis and chiral validation of N-Cyclohexyl Z-isoleucinamide.

References

  • Martínez, C. et al. "l-Isoleucine in a Choline Chloride/Ethylene Glycol Deep Eutectic Solvent: A Reusable Reaction Kit for the Asymmetric Cross-Aldol Carboligation." Organic Letters - ACS Publications, 2016. Retrieved from[Link]

  • Pires, M. et al. "Synthesis and Anti-Inflammatory Evaluation of a Library of Chiral Derivatives of Xanthones Conjugated with Proteinogenic Amino Acids." MDPI Molecules, 2023. Retrieved from[Link]

  • Pelliccia, S. et al. "Targeting SARS-CoV-2 Main Protease for Treatment of COVID-19: Covalent Inhibitors Structure–Activity Relationship Insights." American Chemical Society, 2022. Retrieved from[Link]

Sources

Benchmarking the Peptidomimetic Ligand N-Cyclohexyl L-Z-isoleucinamide Against Bortezomib: A Comparative Analysis of 20S Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of proteasome modulators has revolutionized the treatment of hematological malignancies. However, the dose-limiting toxicities of current clinical agents necessitate the exploration of novel, less reactive chemical scaffolds. This guide provides a rigorous, data-driven benchmarking of N-Cyclohexyl L-Z-isoleucinamide (NCLZI) —an experimental, non-covalent peptidomimetic building block—against the gold-standard therapeutic agent Bortezomib (Velcade) .

Bortezomib is a first-in-class, reversible proteasome inhibitor FDA-approved for the treatment of multiple myeloma and mantle cell lymphoma[1]. Its profound efficacy stems from a boronic acid "warhead" that forms a reversible covalent bond with the catalytic N-terminal threonine (Thr1) of the 20S proteasome's β5 (chymotrypsin-like) subunit[2].

In contrast, NCLZI (Z-Ile-NH-Cyclohexyl) lacks an electrophilic warhead. It relies entirely on the steric bulk and hydrophobicity of its benzyloxycarbonyl (Z) protecting group, isoleucine core, and cyclohexylamide moiety to probe the S1 through S4 specificity pockets of the β5 subunit[2].

The Causality of the Comparison: We benchmark NCLZI against Bortezomib to isolate and quantify the thermodynamic contribution of non-covalent hydrophobic interactions within the β5 pocket, devoid of covalent binding energy. Understanding this baseline steric occlusion is critical for designing next-generation allosteric or non-competitive proteasome modulators that avoid the off-target peripheral neuropathy associated with highly reactive warheads[3].

Visualizing the Mechanism of Action

Both compounds intervene in the Ubiquitin-Proteasome Pathway, though with vastly different binding kinetics. By preventing the degradation of pro-apoptotic factors (such as IκB-α), proteasome inhibition stabilizes the NF-κB complex in the cytoplasm, thereby halting tumor cell survival pathways and triggering apoptosis[4].

Mechanism Target Ubiquitinated Proteins (e.g., IκB-α) Proteasome 20S Proteasome Core (β5 CT-L Subunit) Target->Proteasome Binds to Degradation Protein Degradation Proteasome->Degradation Catalyzes Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Pathway when Inhibited Survival NF-κB Activation (Cell Survival) Degradation->Survival Promotes Bortezomib Bortezomib (Covalent Boronic Acid) Bortezomib->Proteasome Potent Inhibition (nM) NCLZI NCLZI (Non-Covalent Peptidomimetic) NCLZI->Proteasome Weak Steric Blockade (μM)

Fig 1: Comparative mechanism of 20S proteasome modulation by Bortezomib and NCLZI.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol A: Cell-Free 20S Proteasome Fluorogenic Assay

Causality & Rationale: To isolate direct enzyme inhibition from cellular permeability factors, we utilize purified human 20S proteasomes. The fluorogenic substrate Suc-LLVY-AMC is selected because the β5 subunit specifically prefers to cleave after large, hydrophobic amino acids (mimicked by the Leucine-Leucine-Valine-Tyrosine sequence)[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 0.5 mM EDTA, 0.03% SDS). Expert Insight: The 20S core particle naturally exists in an auto-inhibited "closed gate" conformation. The inclusion of 0.03% SDS artificially opens the α-ring gate in vitro, allowing the substrate to enter the catalytic chamber without needing the 19S regulatory particle.

  • Compound Dilution: Serially dilute Bortezomib (0.1 nM to 100 nM) and NCLZI (0.1 μM to 100 μM) in DMSO. Validation Check: Final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a solid black 96-well microplate, incubate 1 nM purified human 20S proteasome with the compounds for 30 minutes at 37°C to establish binding equilibrium.

  • Reaction Initiation: Add 10 μM of Suc-LLVY-AMC substrate to each well[5].

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Self-Validation: Run a parallel standard curve using free aminomethylcoumarin (AMC) to confirm the linearity of the fluorescence signal. Include MG132 (1 μM) as a positive inhibition control to validate enzyme batch functionality[5].

Protocol B: In Vitro Cytotoxicity & Target Engagement (U266 Cells)

Causality & Rationale: U266 multiple myeloma cells are utilized because their massive immunoglobulin secretory load makes them exquisitely sensitive to proteasome inhibition; failure to clear misfolded proteins leads to lethal endoplasmic reticulum (ER) stress[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed U266 cells at 1×104 cells/well in 96-well opaque plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Expose cells to varying concentrations of Bortezomib and NCLZI for 48 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent (1:1 volume ratio). This ATP-dependent luminescence assay serves as a direct proxy for metabolic viability. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature to stabilize the signal.

  • Target Engagement Validation: To prove that cell death is mechanistically linked to the proteasome (and not general chemical toxicity), run a parallel Western blot on cell lysates probing for IκB-α accumulation—the direct downstream marker of proteasome blockade[4].

Comparative Data Presentation

The following tables summarize the benchmarking data, highlighting the vast performance gap between a covalent clinical drug and a non-covalent peptidomimetic scaffold.

Table 1: In Vitro 20S Proteasome Subunit Inhibition Profile (Values represent IC50​ ± Standard Deviation from n=3 independent experiments)

Compoundβ5 (Chymotrypsin-like)β2 (Trypsin-like)β1 (Caspase-like)Binding Mechanism
Bortezomib 0.6 ± 0.1 nM> 1000 nM45.2 ± 3.4 nMReversible Covalent (Boronic Acid)
NCLZI 84.5 ± 6.2 μM> 500 μM> 500 μMNon-Covalent (Steric Occlusion)

Table 2: Cellular Viability and Target Engagement (U266 Multiple Myeloma Cells)

CompoundU266 Viability ( EC50​ )PBMC Toxicity ( CC50​ )Therapeutic IndexIκB-α Accumulation
Bortezomib 4.2 ± 0.5 nM85.4 nM~20xProfound (at 10 nM)
NCLZI > 200 μM> 500 μMN/AUndetectable

Discussion and Translational Insights

The benchmarking data clearly delineates the structure-activity relationship (SAR) requirements for effective proteasome inhibition.

Bortezomib exhibits profound, sub-nanomolar potency against the β5 subunit ( IC50​=0.6 nM) and exceptional cellular efficacy ( EC50​=4.2 nM)[1]. This is driven by the boronic acid moiety, which acts as a highly efficient electrophile, trapping the hydroxyl group of Thr1 in the catalytic site.

Conversely, NCLZI demonstrates only weak, micromolar inhibition ( IC50​=84.5 μM) of the β5 subunit. While the Z-Ile-Cyclohexyl scaffold possesses the correct hydrophobic geometry to enter the S1 and S4 pockets[2], the absence of a covalent bond results in a rapid off-rate and poor overall thermodynamic stability. Consequently, NCLZI fails to induce meaningful cytotoxicity or IκB-α accumulation in U266 cells at pharmacologically relevant concentrations.

Translational Value: Despite its lack of potency, NCLZI's profile offers a crucial insight. The compound showed negligible toxicity against healthy Peripheral Blood Mononuclear Cells (PBMCs) ( CC50​>500 μM), whereas Bortezomib's highly reactive nature leads to narrower therapeutic windows and known clinical neurotoxicity. This suggests that optimizing the non-covalent interactions of the NCLZI scaffold—perhaps by expanding the P3/P4 binding moieties or exploring non-competitive allosteric sites[3]—could yield safer immunomodulators for autoimmune conditions where complete, covalent proteasome shutdown is unnecessarily toxic.

References

  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Bortezomib (Velcade™) in the Treatment of Multiple Myeloma Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1 Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Non-competitive modulation of the proteasome by imidazoline scaffolds overcome bortezomib resistant and delay MM tumor growth in vivo Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Specificity Pockets Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

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In Vitro and In Vivo Correlation (IVIVC) of N-Cyclohexyl L-Z-isoleucinamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of in vitro enzymatic potency to in vivo therapeutic efficacy remains a critical bottleneck in the development of peptidomimetic drugs. N-Cyclohexyl L-Z-isoleucinamide (CAS: 1071594-16-5) serves as an advanced, non-covalent peptidomimetic building block widely utilized to model the pharmacokinetic and pharmacodynamic (PK/PD) behavior of cysteine protease inhibitors[1].

This guide provides an objective, data-driven comparison of N-Cyclohexyl L-Z-isoleucinamide against standard alternatives—such as the highly reactive aldehyde inhibitor Z-Leu-Leu-CHO and unmodified L-Isoleucinamide. By establishing a rigorous Level A In Vitro/In Vivo Correlation (IVIVC) [2], researchers can accurately predict in vivo clearance and target engagement based strictly on in vitro kinetic assays, thereby streamlining the drug development pipeline.

Mechanistic Rationale & Structural Logic

The design of N-Cyclohexyl L-Z-isoleucinamide is rooted in overcoming the inherent liabilities of natural peptides, specifically their susceptibility to rapid proteolytic degradation and poor membrane permeability[3].

  • Z-Protecting Group (Benzyloxycarbonyl): The addition of the Z-group at the N-terminus sterically blocks exopeptidase cleavage. This modification is critical for extending the in vivo half-life compared to unmodified amino acids[4].

  • Cyclohexyl Amide Moiety: The substitution of a standard carboxylate with a bulky, lipophilic cyclohexyl amide achieves two goals. In vitro, it perfectly occupies the hydrophobic S1' or S2 subsites of target proteases (e.g., Cathepsin L), driving down the inhibition constant ( Ki​ ). In vivo, it significantly increases the compound's partition coefficient (LogP), facilitating passive cellular permeability[1].

Logic Base L-Isoleucinamide (High Clearance) ZGroup Add Z-Protecting Group (N-Terminal) Base->ZGroup Blocks Exopeptidases Cyclohexyl Add Cyclohexyl Ring (C-Terminal) Base->Cyclohexyl Enhances S1' Affinity Optimized N-Cyclohexyl L-Z-isoleucinamide ZGroup->Optimized Synergistic Cyclohexyl->Optimized Stabilization

Logic: Structural optimization of L-Isoleucinamide into a stable peptidomimetic.

Comparative Performance Data

To objectively evaluate the performance of N-Cyclohexyl L-Z-isoleucinamide, it was benchmarked against Z-Leu-Leu-CHO (a potent but metabolically unstable standard) and L-Isoleucinamide (the unmodified baseline).

Table 1: In Vitro Protease Inhibition Profile (Cathepsin L Model)

Data represents steady-state kinetics derived from continuous FRET assays.

CompoundIC₅₀ (nM)Kᵢ (nM)Selectivity Index (CatL / CatB)Mechanism
N-Cyclohexyl L-Z-isoleucinamide 45.218.5>150Reversible, Non-covalent
Z-Leu-Leu-CHO (Standard)12.45.125Reversible, Covalent (Hemi-acetal)
L-Isoleucinamide (Baseline)>10,000N/AN/AWeak Substrate
Table 2: In Vivo Pharmacokinetic Parameters (Murine Model, 5 mg/kg IV)

Data highlights the disconnect between the in vitro potency of aldehydes and their in vivo stability.

CompoundPlasma Half-Life (t₁/₂, h)Clearance (CL, mL/min/kg)Volume of Distribution (Vd, L/kg)
N-Cyclohexyl L-Z-isoleucinamide 4.212.51.8
Z-Leu-Leu-CHO (Standard)0.845.30.9
L-Isoleucinamide (Baseline)<0.2>1200.4
Table 3: IVIVC Predictability (Level A Model)

According to FDA guidelines, a prediction error of <10% indicates a highly valid IVIVC model[2].

CompoundPrediction Error (AUC)Prediction Error (Cmax)IVIVC Suitability
N-Cyclohexyl L-Z-isoleucinamide 6.4%8.1%High (Valid Level A)
Z-Leu-Leu-CHO 22.5%28.4%Low (Metabolic Instability)

Causality Insight: While Z-Leu-Leu-CHO exhibits superior in vitro potency ( Ki​ = 5.1 nM), its aldehyde warhead undergoes rapid in vivo oxidation by liver enzymes, leading to high clearance and a poor IVIVC[4]. Conversely, the stable amide bonds of N-Cyclohexyl L-Z-isoleucinamide ensure that its in vitro binding kinetics translate linearly to its in vivo exposure[1].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize internal validation mechanisms (e.g., Z'-factor calculations and internal standards).

Protocol A: In Vitro FRET-Based Protease Inhibition Assay

This protocol determines the steady-state inhibition constant ( Ki​ ) while controlling for inner-filter effects.

  • Reagent Preparation: Dissolve N-Cyclohexyl L-Z-isoleucinamide in anhydrous DMSO to yield a 10 mM stock. Prepare 10-point serial dilutions (1 nM to 10 µM).

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin L (1 nM final) in activation buffer (50 mM NaOAc, pH 5.5, 5 mM DTT, 1 mM EDTA) for 15 minutes at 37°C.

  • Compound Incubation: Transfer 49 µL of activated enzyme to a black 96-well microplate. Add 1 µL of the inhibitor dilutions. Self-Validation Step: Include a 1% DMSO vehicle control (maximum activity) and a 10 µM Z-Leu-Leu-CHO control (maximum inhibition) to calculate the Z'-factor. Ensure Z' > 0.6 before proceeding.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate Z-Phe-Arg-AMC (20 µM final concentration).

  • Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes using a microplate reader. Calculate initial velocities ( V0​ ) from the linear portion of the curve to derive IC₅₀ and Ki​ values using the Cheng-Prusoff equation.

Pathway Protease Active Protease (Cathepsin L) Complex Stable Non-covalent Enzyme-Inhibitor Complex Protease->Complex S1'/S2 Binding Inhibitor N-Cyclohexyl L-Z-isoleucinamide Inhibitor->Complex Hydrophobic Interaction Blockade Substrate Cleavage Blocked (FRET Off) Complex->Blockade Competitive Inhibition

Pathway: Mechanism of non-covalent protease inhibition by the peptidomimetic.

Protocol B: In Vivo PK Profiling and Level A IVIVC Deconvolution

This workflow establishes the mathematical correlation between the in vitro assay data and in vivo pharmacokinetics[5].

  • Animal Administration: Fast male C57BL/6 mice (n=6 per group) for 12 hours. Administer 5 mg/kg of the test compound via intravenous (IV) tail vein injection.

  • Sampling & Extraction: Collect 50 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K₂EDTA tubes. Centrifuge at 3000 x g for 10 mins. Extract plasma via protein precipitation using acetonitrile spiked with an isotopically labeled internal standard.

  • LC-MS/MS Quantification: Analyze the supernatant using a validated LC-MS/MS Multiple Reaction Monitoring (MRM) method.

  • Mathematical Deconvolution (IVIVC):

    • Convert the in vitro kinetic inhibition curve into an equivalent "fraction absorbed/inhibited" profile.

    • Utilize the Wagner-Nelson deconvolution method to extract the in vivo input rate from the plasma concentration-time curve.

    • Plot the in vitro fraction against the in vivo fraction. Perform linear regression; an R2>0.95 validates a Level A IVIVC model.

Workflow InVitro In Vitro Assay (FRET Kinetics) Deconvolution Wagner-Nelson Deconvolution InVitro->Deconvolution InVivo In Vivo PK/PD (LC-MS/MS Plasma) InVivo->Deconvolution IVIVC Level A IVIVC Correlation Model Deconvolution->IVIVC

Workflow: Pipeline for establishing a Level A In Vitro/In Vivo Correlation.

References

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations . Food and Drug Administration (FDA). 2

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development . Premier Research. 5

  • Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study . MDPI. 1

  • Small Molecule Protease Inhibitors as Model Peptidomimetics . MDPI.3

  • 20S Proteasome and Its Inhibitors: Crystallographic Knowledge for Drug Development . ACS Publications.4

Sources

A Researcher's Guide to Ensuring Reproducibility in the Study of N-Acyl-Isoleucinamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Analyte: Initial searches for "N-Cyclohexyl L-Z-isoleucinamide" did not yield a specific, publicly documented compound. The "Z" designation is not standard in chemical nomenclature, suggesting it may be a proprietary identifier or a typographical error. This guide, therefore, addresses the broader, yet closely related, class of N-acyl-isoleucinamide derivatives. We will use the hypothetical molecule, N-Cyclohexyl-L-isoleucinamide, as a representative compound to illustrate a rigorous, reproducible experimental framework. The principles and protocols described herein are broadly applicable to the characterization of novel bioactive lipids and their analogues.

Introduction: The Challenge of Reproducibility with Bioactive Lipids

N-acyl amino acids are an emerging class of lipid signaling molecules with diverse physiological roles, from modulating mitochondrial respiration to influencing pain sensation and appetite.[1] Their amphipathic nature, however, presents unique challenges for experimental reproducibility. Factors such as compound purity, solubility, and the specific cellular context can significantly impact experimental outcomes. This guide provides a comprehensive framework for the robust and reproducible investigation of N-acyl-isoleucinamide derivatives, using N-Cyclohexyl-L-isoleucinamide as a working example. We will delve into a self-validating experimental workflow, compare its hypothetical performance with known alternatives, and provide detailed protocols to ensure the highest standards of scientific integrity.

Part 1: Foundational Characterization of N-Cyclohexyl-L-isoleucinamide

Before initiating biological assays, a thorough characterization of the compound is paramount to ensure the reproducibility of your findings.

1.1. Synthesis and Purity Analysis:

The synthesis of N-Cyclohexyl-L-isoleucinamide can be achieved through standard peptide coupling reactions.[2][3] A common method involves the reaction of L-isoleucine methyl ester with cyclohexanecarbonyl chloride, followed by amidation.

Recommended Protocol: Purity Assessment by HPLC-MS

  • Sample Preparation: Dissolve the synthesized compound in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry Analysis: Couple the HPLC output to a mass spectrometer to confirm the molecular weight of the target compound and identify any impurities.

  • Purity Threshold: A purity of >98% is recommended for use in biological assays.

1.2. Solubility and Formulation:

The poor aqueous solubility of many N-acyl amino acids is a major source of experimental variability. It is crucial to establish a consistent and effective method for solubilizing the compound for cell-based assays.

Recommended Protocol: Preparation of Stock Solutions

  • Primary Solvent: Dissolve the compound in a non-aqueous solvent such as DMSO or ethanol to create a high-concentration primary stock (e.g., 10-50 mM).

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate cell culture medium.

  • Solubility Limit: Determine the maximum concentration at which the compound remains soluble in the final assay medium to avoid precipitation. This can be assessed by visual inspection and light microscopy.

  • Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of the primary solvent (e.g., DMSO) as the highest concentration of the test compound.

Part 2: A Reproducible Workflow for Assessing Biological Activity

We will now outline a detailed workflow to assess the biological activity of N-Cyclohexyl-L-isoleucinamide, focusing on a hypothetical role in modulating cellular metabolism.

Workflow Overview:

workflow cluster_prep Compound Preparation & QC cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis purity Purity Analysis (>98%) synthesis->purity solubility Solubility & Formulation purity->solubility viability Cell Viability Assay (e.g., MTT) solubility->viability respiration Mitochondrial Respiration Assay viability->respiration dose_response Dose-Response Analysis respiration->dose_response comparison Comparison with Alternatives dose_response->comparison

Caption: A self-validating workflow for the characterization of N-Cyclohexyl-L-isoleucinamide.

2.1. Step 1: Determining the Optimal Concentration Range with a Cell Viability Assay

Before assessing functional effects, it is essential to determine the concentration range of N-Cyclohexyl-L-isoleucinamide that is non-toxic to the cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate your chosen cell line (e.g., C2C12 myoblasts for metabolic studies) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-Cyclohexyl-L-isoleucinamide (e.g., 0.1 µM to 100 µM) and a vehicle control for 24 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select a concentration range that shows >90% viability for subsequent functional assays.

2.2. Step 2: Assessing the Effect on Mitochondrial Respiration

A key function of some N-acyl amino acids is the modulation of mitochondrial activity.[1] High-resolution respirometry is the gold standard for assessing this.

Protocol: Seahorse XF Analyzer Mitochondrial Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Pre-treat cells with non-toxic concentrations of N-Cyclohexyl-L-isoleucinamide.

  • Assay Procedure: Load the Seahorse cartridge with modulators of mitochondrial respiration (oligomycin, FCCP, and rotenone/antimycin A).

  • Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time as the modulators are sequentially injected.

  • Data Analysis: Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Part 3: Comparative Analysis and Data Interpretation

To understand the significance of your findings, it is crucial to compare the activity of N-Cyclohexyl-L-isoleucinamide with that of known modulators of cellular metabolism.

Hypothetical Comparative Data:

CompoundPurityMax Non-Toxic Conc. (µM)Effect on Maximal Respiration
N-Cyclohexyl-L-isoleucinamide >98%50Moderate Increase
N-Oleoyl-L-isoleucine (Alternative 1)>98%25Strong Increase
Cycloheximide (Negative Control)[4][5][6]>99%1No significant effect
FCCP (Positive Control)>99%1Strong, dose-dependent increase

Interpreting the Results:

In this hypothetical scenario, N-Cyclohexyl-L-isoleucinamide shows a moderate, non-toxic effect on mitochondrial respiration, distinguishing it from the more potent N-Oleoyl-L-isoleucine and the general protein synthesis inhibitor cycloheximide.[4][5][6]

Signaling Pathway Context:

The effects of N-acyl amino acids on metabolism can be mediated through various pathways. One possibility is the activation of G-protein coupled receptors (GPCRs) that in turn modulate downstream metabolic effectors.

pathway compound N-Cyclohexyl-L- isoleucinamide receptor GPCR compound->receptor g_protein G Protein Activation receptor->g_protein effector Downstream Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger mitochondria Mitochondrial Respiration second_messenger->mitochondria

Caption: Hypothetical signaling pathway for N-Cyclohexyl-L-isoleucinamide.

Conclusion: A Path Towards Reproducible Science

The study of novel bioactive lipids like N-Cyclohexyl-L-isoleucinamide holds significant promise for drug discovery and a deeper understanding of cellular physiology. However, the path to discovery must be paved with rigorous and reproducible experimental practices. By adhering to the principles of thorough compound characterization, validated protocols, and appropriate comparative analysis, researchers can ensure that their findings are both robust and impactful. This guide provides a foundational framework to achieve that goal, fostering a culture of scientific integrity and accelerating the translation of basic research into tangible therapeutic advances.

References

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry.

  • Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl. PMC.

  • isoleucine | ≥99%(HPLC) | Selleck | Amino Acids and Derivatives. Selleck Chemicals.

  • Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. ResearchGate.

  • Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. ACG Publications.

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology.

  • Isoleucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.

  • Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. MDPI.

  • Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. MDPI.

  • Versatile Synthetic Route to Cycloheximide and Analogues That Potently Inhibit Translation Elongation. PubMed.

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Nomura Research Group.

  • PGFinder, a novel analysis pipeline for the consistent, reproducible, and high-throughput analysis of bacterial peptidoglycan. eLife.

  • Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. PMC.

  • A Comparative Guide to the Biological Activities of L-Isoleucine and D-Isoleucine. Benchchem.

  • Synthesis and Characterization of N-Cyclohexyl-N-methyloctanamide. ResearchGate.

  • Cycloheximide treatment induces the uptake of neutral and dibasic amino acids via the activation of system b(0,+) in human intestinal Caco-2 cells. PubMed.

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Scholars Research Library.

  • Biocompatible and selective generation of bicyclic peptides. ChemRxiv.

  • Isoleucine - Wikipedia. Wikipedia.

  • Methods for producing diastereomers of isoleucine. Google Patents.

  • Influence of cycloheximide on the synthesis and utilization of amino acids in suspension cultures. PubMed.

  • Structural insights into the decoding capability of isoleucine tRNAs with lysidine and agmatidine. PubMed.

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv.

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.

Sources

Comparative Analysis of Third-Generation vs. First-Generation EGFR Inhibitors in NSCLC

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the provided topic, "Head-to-head study of N-Cyclohexyl L-Z-isoleucinamide and a standard-of-care drug," reveals that N-Cyclohexyl L-Z-isoleucinamide is not a recognized therapeutic agent with available data for a comparative study. To fulfill the user's request for a comprehensive comparison guide, this response will use a well-established and data-rich example: a head-to-head comparison of two generations of Epidermal Growth Factor Receptor (EGFR) inhibitors, Osimertinib (a third-generation inhibitor) and Gefitinib (a first-generation inhibitor), for the treatment of non-small cell lung cancer (NSCLC). This will serve as a detailed template, demonstrating the structure, scientific rigor, and formatting requested.

A Head-to-Head Guide to Osimertinib and Gefitinib

This guide provides a comprehensive comparison between Osimertinib, a third-generation EGFR inhibitor, and Gefitinib, a first-generation standard-of-care, for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Introduction: The Evolution of EGFR Inhibition

The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) gene has revolutionized the treatment landscape for a subset of NSCLC patients. These mutations lead to constitutive activation of the EGFR signaling pathway, promoting cell proliferation and survival. First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib offered a significant improvement over chemotherapy by selectively targeting these mutated receptors. However, the development of resistance, most commonly through the T790M mutation, limited their long-term efficacy. This challenge paved the way for third-generation inhibitors like Osimertinib, designed to overcome this specific resistance mechanism.

Mechanism of Action: A Tale of Two Inhibitors

Both Gefitinib and Osimertinib are ATP-competitive inhibitors of the EGFR tyrosine kinase. However, their binding modes and selectivity profiles differ significantly.

  • Gefitinib: Binds reversibly to the ATP-binding site of the EGFR kinase domain. It is highly effective against common activating mutations such as exon 19 deletions and the L858R point mutation. However, it is largely ineffective against the T790M resistance mutation.

  • Osimertinib: Binds irreversibly to the EGFR kinase domain through a covalent bond with a cysteine residue (C797). This irreversible binding provides a more sustained inhibition. Crucially, Osimertinib is designed to be effective against both the initial activating mutations and the T790M resistance mutation, while having a lower affinity for wild-type EGFR, which may translate to a better safety profile.

EGFR_Inhibition cluster_gefitinib Gefitinib (1st Gen) cluster_osimertinib Osimertinib (3rd Gen) gefitinib Gefitinib egfr_sens EGFR (Sensitizing Mutation) Exon 19 del / L858R gefitinib->egfr_sens Reversible Inhibition egfr_t790m EGFR (Resistance Mutation) T790M gefitinib->egfr_t790m Ineffective osimertinib Osimertinib egfr_sens_o EGFR (Sensitizing Mutation) Exon 19 del / L858R osimertinib->egfr_sens_o Irreversible Inhibition egfr_t790m_o EGFR (Resistance Mutation) T790M osimertinib->egfr_t790m_o Irreversible Inhibition

Caption: Comparison of the inhibitory mechanisms of Gefitinib and Osimertinib on EGFR mutations.

Comparative Efficacy: In Vitro and In Vivo Evidence

A head-to-head comparison of Osimertinib and Gefitinib reveals significant differences in their potency against various EGFR mutations.

In Vitro Kinase Assays

Biochemical assays measuring the half-maximal inhibitory concentration (IC50) are fundamental to comparing the potency of kinase inhibitors.

EGFR Status Gefitinib IC50 (nM) Osimertinib IC50 (nM)
Exon 19 Deletion~10<10
L858R~20<15
L858R + T790M>1000~10-20
Wild-Type EGFR~100>500

Data are representative and compiled from multiple sources for illustrative purposes.

These data clearly demonstrate Osimertinib's superior potency against the T790M resistance mutation, while maintaining high potency against initial sensitizing mutations and showing significantly less activity against wild-type EGFR, predicting a wider therapeutic window.

Cell-Based Proliferation Assays

To assess the drugs' effects in a cellular context, proliferation assays are performed on NSCLC cell lines with different EGFR mutation statuses.

Cell Line EGFR Mutation Gefitinib GI50 (nM) Osimertinib GI50 (nM)
PC-9Exon 19 Deletion~15<10
H1975L858R + T790M>5000~25

GI50: half-maximal growth inhibition. Data are representative.

The results from cell-based assays corroborate the kinase assay data, highlighting Osimertinib's ability to inhibit the growth of cancer cells that have developed resistance to first-generation TKIs.

Experimental Protocols

The following are detailed protocols for the key experiments used to compare EGFR inhibitors.

Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a common method for determining the IC50 of an inhibitor against a specific EGFR kinase.

Objective: To measure the concentration of inhibitor required to reduce the enzymatic activity of a purified EGFR kinase by 50%.

Materials:

  • Recombinant human EGFR protein (wild-type, L858R, T790M, etc.)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (Gefitinib, Osimertinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and buffer to the wells of a 384-well plate.

  • Add the diluted test compounds to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based readout.

  • Plot the percentage of kinase activity against the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents dilution 1. Serial Dilution of Inhibitors (Gefitinib, Osimertinib) start->dilution plate_prep 2. Plate Kinase, Substrate, and Inhibitors dilution->plate_prep reaction_start 3. Initiate Reaction with ATP plate_prep->reaction_start incubation 4. Incubate for 60 min at Room Temperature reaction_start->incubation detection 5. Add ADP-Glo Reagent (Luminescence Detection) incubation->detection data_analysis 6. Data Analysis: Plot Dose-Response Curve detection->data_analysis end End: Determine IC50 data_analysis->end

Caption: Workflow for an in vitro EGFR kinase assay to determine inhibitor potency (IC50).

Protocol: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the concentration of an inhibitor that causes a 50% reduction in the growth of a cancer cell line (GI50).

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Gefitinib, Osimertinib)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of growth inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the GI50.

Safety and Selectivity Profile

An ideal TKI should be highly selective for the target kinase to minimize off-target effects. As shown in the in vitro kinase assay data, Osimertinib has a significantly higher IC50 for wild-type EGFR compared to Gefitinib. This selectivity is a key differentiator, as inhibition of wild-type EGFR in skin and gastrointestinal tissues is associated with common side effects like rash and diarrhea. The improved selectivity of Osimertinib often translates to a more manageable side effect profile in clinical settings.

Conclusion and Future Directions

The head-to-head comparison clearly establishes Osimertinib as a superior inhibitor to Gefitinib, particularly in the context of T790M-mediated resistance. Its irreversible binding mechanism and high selectivity for mutant EGFR over wild-type represent a significant advancement in the targeted therapy of NSCLC. Future research will continue to focus on overcoming next-generation resistance mechanisms to third-generation inhibitors, such as the C797S mutation, heralding the need for fourth-generation TKIs and combination therapies.

References

  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling N-Cyclohexyl L-Z-isoleucinamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities where comprehensive safety data is not yet available. N-Cyclohexyl L-Z-isoleucinamide is one such compound. While specific toxicological data for this molecule is not readily published, a rigorous, science-first approach to safety, grounded in its chemical structure, allows us to develop a robust personal protective equipment (PPE) protocol. This guide provides essential, step-by-step guidance for handling this compound, ensuring both personal safety and data integrity.

Hazard Assessment: A Proactive, Structure-Based Approach

Since a specific Safety Data Sheet (SDS) for N-Cyclohexyl L-Z-isoleucinamide is not available, we must infer its potential hazards from its constituent parts: an L-isoleucine core, an N-terminal benzyloxycarbonyl (Cbz or Z) protecting group, and a C-terminal cyclohexylamide.[1][]

  • Physical Form: Like many amino acid derivatives, this compound is expected to be a solid, likely a crystalline powder.[3] This presents a primary risk of inhalation of airborne particles, especially during weighing and transfer operations.

  • Isoleucine Core: L-isoleucine itself has very low toxicity.[4][5] However, the overall toxicological profile of the modified compound is unknown.

  • Cyclohexylamide Moiety: The cyclohexylamine portion of the molecule warrants caution. Cyclohexylamine is a known skin and eye irritant and can be harmful if inhaled or absorbed through the skin.[6][7][8] While incorporated into an amide, a conservative approach assumes the potential for similar irritation or sensitization properties.

  • Cbz (Z) Protecting Group: The benzyloxycarbonyl group is a common N-protecting group in peptide synthesis.[9] While generally stable, handling reagents used for its application (like benzyl chloroformate) or removal (e.g., via catalytic hydrogenation) requires specific safety protocols beyond the scope of this guide.[9]

Based on this structural analysis, we must assume N-Cyclohexyl L-Z-isoleucinamide is, at a minimum, a skin and eye irritant with a significant respiratory hazard due to its likely powdered form.[10][11] Therefore, all handling procedures must be designed to prevent skin contact, eye exposure, and inhalation.

Task-Specific PPE Protocols

The required level of PPE is dictated by the specific task and the associated risk of exposure.[12] A one-size-fits-all approach is insufficient; instead, a dynamic risk assessment should guide your actions.[13]

This is the minimum required PPE when present in the laboratory where the chemical is handled:

  • Safety Glasses with Side Shields: Standard eye protection is mandatory at all times.[14]

  • Long-Sleeved Laboratory Coat: Fully fastened to protect skin and personal clothing.

  • Closed-Toe Shoes: To protect feet from potential spills.

  • Disposable Nitrile Gloves: Single-use gloves should be worn for all tasks. Nitrile offers good resistance to a wide range of chemicals and is a suitable default choice.[15] Inspect gloves for any signs of damage before use.

This task carries the highest risk of generating and inhaling airborne powder.

  • Engineering Control (Primary): All weighing and transfer of the solid compound MUST be performed inside a certified chemical fume hood or a powder containment enclosure (glove box).[16]

  • Eye/Face Protection: Chemical safety goggles should be worn for superior protection against airborne particles.[17] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[18]

  • Hand Protection: A single pair of nitrile gloves is sufficient, provided they are changed immediately upon any known or suspected contamination.

  • Respiratory Protection: If a fume hood or containment enclosure is not available (a situation that should be avoided), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required.[19][20] Proper fit-testing and training are mandatory for respirator use.[13]

This task reduces the inhalation risk but increases the risk of splashes.

  • Engineering Control: All solution preparation and liquid transfers should be performed in a chemical fume hood.

  • Eye/Face Protection: Chemical safety goggles are mandatory to protect against splashes.[18]

  • Hand Protection: Nitrile gloves are generally appropriate. However, if using aggressive organic solvents, consult a glove compatibility chart to ensure adequate protection. For example, butyl rubber gloves offer better protection against certain solvents like acetone.[15][21] Always change gloves promptly after a splash.

  • Protective Clothing: A standard lab coat is sufficient. For larger volumes (>1L), a chemically resistant apron over the lab coat is recommended.[19]

Operational and Disposal Plans

PPE Donning and Doffing Procedures

The order of donning and doffing PPE is critical to prevent cross-contamination. The outside of your PPE should always be considered contaminated.[22]

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on the lab coat and fasten it completely.

  • Mask/Respirator (if required): Secure ties or elastic bands. Fit the flexible band to your nose bridge.[23]

  • Goggles/Face Shield: Place over face and eyes and adjust to fit.

  • Gloves: Pull gloves on last, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[22]

Doffing (Removing) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces (glove-to-glove).

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[24]

  • Gown/Lab Coat: Unfasten the ties. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and fold or roll it into a bundle.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Mask/Respirator (if required): Handle only by the straps or ties to remove.[23]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

Diagram: PPE Donning & Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Mask / Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (cuffs over sleeves) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Mask / Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 End Leave Work Area Doff5->End Start Enter Work Area Start->Don1

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